Product packaging for 5FDQD(Cat. No.:)

5FDQD

Cat. No.: B1191752
M. Wt: 391.45
InChI Key: GZESURGMXLJROO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5FDQD (5-(3-(4-fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione) is a novel, neutral flavin analog scientifically designed to bind and activate the flavin mononucleotide (FMN) riboswitch . This riboswitch is a structured mRNA element found in bacteria that regulates genes essential for flavin mononucleotide and riboflavin homeostasis . By acting as a potent mimic of the natural ligand FMN, this compound triggers the riboswitch's "off" mechanism, leading to the downregulation of essential bacterial metabolic genes . This compound has demonstrated potent and selectively bactericidal activity against Clostridium difficile . In preclinical research, this compound completely prevented the onset of lethal antibiotic-induced C. difficile infection (CDI) in mice . A significant research advantage of this compound is its superior selectivity; it exhibits minimal inhibitory activity against representative beneficial strains of the cecal flora, such as Bacteroides , Lactobacillus , and Bifidobacterium . This selective profile suggests a potential for a high rate of cure with a low likelihood of infection recurrence, making it a valuable tool for studying novel antibacterial strategies and host-microbiome interactions . As a neutral ligand, this compound offers a potential advantage for cellular uptake as it does not require specialized transporters or phosphorylation by bacterial kinases to become active . Its mechanism is characterized by engaging the FMN riboswitch with potency equivalent to the native FMN ligand, leading to the suppression of bacterial growth . The presence of the fluorine atom on the phenyl ring is a critical structural feature that enhances binding affinity through specific interactions within the riboswitch aptamer domain . Attention : This product is for Research Use Only . It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C23H22FN3O2

Molecular Weight

391.45

IUPAC Name

5-(3-(4-Fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione

InChI

InChI=1S/C23H22FN3O2/c1-13(16-4-6-17(24)7-5-16)8-9-27-19-11-15(3)14(2)10-18(19)25-22-20(27)12-21(28)26-23(22)29/h4-7,10-13H,8-9H2,1-3H3,(H,26,28,29)

InChI Key

GZESURGMXLJROO-UHFFFAOYSA-N

SMILES

O=C(C1=NC2=C(C=C(C)C(C)=C2)N(CCC(C3=CC=C(F)C=C3)C)C1=C4)NC4=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

5-FDQD;  5 FDQD;  5FDQD

Origin of Product

United States

Foundational & Exploratory

Unveiling the Mode of Action of 5FDQD: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

5FDQD is a novel synthetic flavin analog that demonstrates potent and selective antibacterial activity against the pathogenic bacterium Clostridium difficile. Its mechanism of action is centered on the targeted binding to the Flavin Mononucleotide (FMN) riboswitch, a highly conserved RNA regulatory element in bacteria. By acting as an FMN mimic, this compound effectively hijacks the riboswitch's regulatory function, leading to the downregulation of essential genes involved in riboflavin biosynthesis and transport. This targeted approach results in a narrow-spectrum antibacterial effect, preserving the beneficial gut microbiota, a significant advantage over broad-spectrum antibiotics. This guide provides an in-depth analysis of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.

Core Mechanism of Action: FMN Riboswitch Agonism

The primary molecular target of this compound is the FMN riboswitch, a non-coding RNA structure located in the 5' untranslated region (5'-UTR) of bacterial mRNAs that encode for proteins crucial for riboflavin metabolism. In its natural state, the FMN riboswitch senses the intracellular concentration of FMN. Upon binding of FMN, the riboswitch undergoes a conformational change that typically leads to the premature termination of transcription or the inhibition of translation initiation of the downstream genes.

This compound, as a structural analog of FMN, effectively mimics the natural ligand. It binds to the aptamer domain of the FMN riboswitch with a potency comparable to that of FMN itself.[1] This binding event induces a similar conformational shift in the riboswitch architecture, triggering the "OFF" state for gene expression. The consequence is a depletion of essential flavin cofactors, ultimately leading to bacterial cell death. The high selectivity of this compound for C. difficile is attributed to subtle structural differences in the FMN riboswitch across different bacterial species.[2]

Signaling Pathway: Transcription Termination

The binding of this compound to the FMN riboswitch in C. difficile primarily regulates gene expression at the level of transcription termination. The following diagram illustrates this signaling cascade.

Caption: Mechanism of this compound-mediated transcription termination via the FMN riboswitch.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data.

Table 1: In Vitro Antibacterial Activity of this compound
Bacterial SpeciesMIC (µg/mL)Time-Kill Assay (at 4x MIC)
Clostridium difficile1>3-log10 reduction in CFU/mL within 6 hours
Bacteroides fragilis>128No significant reduction
Lactobacillus acidophilus>128No significant reduction
Bifidobacterium longum>128No significant reduction

Data sourced from Blount et al., 2015.

Table 2: FMN Riboswitch Binding Affinity
LigandApparent KD (nM)
This compound7.5
FMN6.4

Data represents binding to the Bacillus subtilis ribD FMN riboswitch aptamer and is indicative of the high affinity of this compound.[1]

Table 3: In Vivo Efficacy in a Mouse Model of C. difficile Infection
Treatment Group (oral administration)Survival Rate (Day 8)
This compound (10 mg/kg, twice daily)100%
Fidaxomicin (3 mg/kg, twice daily)100%
Vancomycin (50 mg/kg, once daily)100%
Vehicle Control0%

Data from a lethal C57BL/6 mouse model of antibiotic-induced C. difficile infection.[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a microorganism.

Methodology:

  • Bacterial Culture: Clostridium difficile and other anaerobic bacteria are cultured in their respective appropriate anaerobic conditions and media (e.g., Brucella broth supplemented with hemin and vitamin K for C. difficile).

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in the appropriate broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • Incubation: The microtiter plate is incubated under anaerobic conditions at 37°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

In Vitro Transcription Termination Assay

Objective: To assess the ability of this compound to induce premature transcription termination by binding to the FMN riboswitch.

Methodology:

  • DNA Template Preparation: A DNA template containing a promoter (e.g., T7 promoter) followed by the FMN riboswitch sequence and a downstream reporter gene segment is generated by PCR.

  • In Vitro Transcription Reaction: The transcription reaction is assembled containing the DNA template, RNA polymerase (e.g., T7 RNA polymerase), ribonucleotides (including a radiolabeled nucleotide like [α-32P]UTP for visualization), and varying concentrations of this compound or FMN (as a positive control).

  • Incubation: The reaction is incubated at 37°C for a defined period to allow transcription to occur.

  • Analysis of Transcripts: The RNA products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualization and Quantification: The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled RNA transcripts. The relative abundance of the full-length and terminated transcripts is quantified to determine the concentration-dependent effect of this compound on transcription termination.

Mouse Model of Clostridium difficile Infection

Objective: To evaluate the in vivo efficacy of this compound in treating C. difficile infection.

Methodology:

  • Animal Model: C57BL/6 mice are pre-treated with a cocktail of antibiotics in their drinking water for several days to disrupt their native gut microbiota, making them susceptible to C. difficile colonization.

  • Infection: Mice are challenged with a lethal dose of C. difficile spores via oral gavage.

  • Treatment: Beginning shortly after infection, mice are treated orally with this compound, a vehicle control, or a comparator antibiotic (e.g., vancomycin, fidaxomicin) at specified dosages and frequencies for a defined period (e.g., 5 days).

  • Monitoring: Mice are monitored daily for survival, weight loss, and clinical signs of disease (e.g., diarrhea, lethargy).

  • Endpoint Analysis: The primary endpoint is survival. Secondary endpoints can include bacterial load in the cecum and colon, and histological analysis of intestinal tissue to assess inflammation and damage.

Caption: Workflow for key experiments to characterize the mechanism of action of this compound.

Conclusion

This compound represents a promising new class of antibiotics that target RNA riboswitches. Its mechanism of action, centered on the agonism of the FMN riboswitch, provides a highly selective and potent means of combating Clostridium difficile infections while minimizing collateral damage to the host microbiome. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug development professionals engaged in the exploration of novel antibacterial agents. Further investigation into the structural basis of this compound's interaction with the FMN riboswitch from C. difficile will be instrumental in the design of next-generation riboswitch-targeting antibiotics.

References

An In-depth Technical Guide to 5FDQD: A Novel Riboswitch-Binding Ligand for Clostridioides difficile Infection

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: 5FDQD, chemically known as 5-(3-(4-fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione, is a synthetic analog of riboflavin that has emerged as a promising therapeutic candidate for the treatment of Clostridioides difficile infection (CDI). This small molecule acts as a riboswitch-binding ligand, offering a targeted approach to antimicrobial therapy with a favorable selectivity profile. This guide provides a comprehensive overview of the technical details of this compound, including its mechanism of action, experimental protocols, and key quantitative data, to support ongoing research and development efforts in the field of infectious diseases.

Core Mechanism of Action: Targeting the FMN Riboswitch

This compound exerts its antibacterial effect by binding to the flavin mononucleotide (FMN) riboswitch, a non-coding RNA regulatory element found in the 5' untranslated region of bacterial mRNA. In C. difficile, the FMN riboswitch controls the expression of genes involved in riboflavin biosynthesis and transport. By binding to the FMN riboswitch, this compound mimics the natural ligand, FMN, and induces a conformational change in the RNA structure. This change leads to the premature termination of transcription, thereby inhibiting the production of essential proteins for bacterial survival and proliferation.

Computational studies have provided insights into the binding mechanism of this compound with the FMN riboswitch. The fluorinated phenyl ring of this compound is believed to engage in crucial π-π stacking interactions within the J4/5 region of the riboswitch. This interaction is a key determinant of the high binding affinity of this compound. The presence of the fluorine atom on the phenyl ring has been shown to be important for enhancing this binding affinity.

Signaling Pathway of this compound in C. difficile

5FDQD chemical structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the FMN Riboswitch Ligand 5FDQD

Core Compound Details

This compound is a synthetic, neutral, riboswitch-binding ligand with potent and selective antibacterial activity against Clostridium difficile. Its chemical name is 5-(3-(4-Fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione .[1] This compound was developed through a structure-based drug design strategy aimed at targeting the flavin mononucleotide (FMN) riboswitch.[2] Unlike the natural ligand FMN, this compound is uncharged, which is advantageous as it does not necessitate a transporter for intracellular entry or proteins for its phosphorylation.[1]

Identifier Value
IUPAC Name 5-(3-(4-Fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione
Chemical Formula C23H22FN3O2
Molecular Weight 391.45 g/mol
SMILES Code O=C(C1=NC2=C(C=C(C)C(C)=C2)N(CCC(C3=CC=C(F)C=C3)C)C1=C4)NC4=O
InChI Key GZESURGMXLJROO-UHFFFAOYSA-N

Mechanism of Action: Targeting the FMN Riboswitch

This compound functions by binding to the FMN riboswitch, a structured RNA element typically found in the 5' untranslated region of bacterial mRNAs that control the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2).[3][4] The binding of a ligand to the riboswitch's aptamer domain induces a conformational change in the downstream expression platform, which in turn regulates gene expression, often by terminating transcription.[5]

In the case of this compound, its binding to the FMN riboswitch of the ribD gene in Bacillus subtilis has been shown to be as potent as the natural ligand, FMN, in triggering a conformational change.[3] This conformational change leads to the premature termination of transcription, thereby downregulating the expression of the ribD gene and other genes in the riboflavin biosynthesis operon.[3][4] The presence of the fluorine atom on the phenyl ring of this compound is crucial for enhancing its binding affinity to the FMN riboswitch.[1]

Signaling Pathway

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Mechanism of this compound action on the FMN riboswitch.

Quantitative Data

In Vitro Activity
Parameter This compound FMN (Natural Ligand) Reference
Binding Affinity (Kd) to B. subtilis ribD FMN Riboswitch Comparable to FMN~5 nM[3]
In Vitro Transcription Termination EC50 (B. subtilis ribD) ~100 nM~100 nM[3]
In Vivo Efficacy in a Mouse Model of C. difficile Infection
Treatment Group (Dosage) Survival Rate (Day 8) Reference
This compound (10 mg/kg, twice daily)100%[1]
Fidaxomicin (3 mg/kg, twice daily)100%[1]
Vancomycin (50 mg/kg, once daily)100%[1]
Vehicle Control (0.5% methylcellulose)0%[1]

Experimental Protocols

In-line Probing Assay for Riboswitch Binding

This assay is used to assess the binding of a ligand to a riboswitch by observing changes in the spontaneous cleavage pattern of the RNA in the presence of the ligand.

Methodology:

  • RNA Preparation: The 156-nucleotide aptamer region of the B. subtilis ribD FMN riboswitch is 5'-end-labeled with ³²P.[3]

  • Ligand Incubation: The labeled RNA is incubated with varying concentrations of this compound or FMN (e.g., 18 pM to 300 nM in 4-fold increments) in a suitable buffer.[3]

  • In-line Probing: The reaction mixtures are incubated for a sufficient time (e.g., 40-48 hours) at room temperature to allow for spontaneous RNA cleavage.[3]

  • Gel Electrophoresis: The cleavage products are separated by denaturing polyacrylamide gel electrophoresis (PAGE).[3]

  • Data Analysis: The gel is imaged, and the fraction of RNA cleaved at specific regions is quantified. The data is then fit to a two-state binding model to determine the apparent dissociation constant (Kd).[3]

In_line_Probing_Workflow RNA_Prep 5'-32P Labeling of ribD RNA Aptamer Incubation Incubate RNA with varying [this compound] RNA_Prep->Incubation Cleavage Allow Spontaneous RNA Cleavage (40-48h) Incubation->Cleavage PAGE Denaturing PAGE Cleavage->PAGE Analysis Quantify Cleavage & Calculate Kd PAGE->Analysis

Workflow for the in-line probing assay.
In Vitro Transcription Termination Assay

This assay measures the ability of a ligand to induce transcription termination at a riboswitch-controlled terminator.

Methodology:

  • Template DNA: A DNA template containing the promoter and the riboswitch sequence of the B. subtilis ribD gene is used.

  • Transcription Reaction: In vitro transcription is carried out using RNA polymerase in the presence of ribonucleotides (including [α-³²P]UTP for labeling) and varying concentrations of this compound (e.g., 6 nM to 100 µM in 4-fold intervals).[3]

  • Product Separation: The transcription products (full-length and terminated transcripts) are separated by PAGE.[3]

  • Data Analysis: The gel is imaged, and the percentage of transcription termination is calculated for each ligand concentration. The data is then plotted to determine the EC50 value.[3]

Transcription_Termination_Workflow Template_Prep Prepare ribD DNA Template Transcription In Vitro Transcription with [α-32P]UTP and varying [this compound] Template_Prep->Transcription PAGE Denaturing PAGE Transcription->PAGE Analysis Quantify Transcripts & Calculate EC50 PAGE->Analysis

Workflow for the in vitro transcription termination assay.

References

The Synthetic Ligand 5FDQD: A Potent Modulator of the FMN Riboswitch

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The flavin mononucleotide (FMN) riboswitch, a cis-regulatory element of messenger RNA (mRNA), has emerged as a promising target for novel antibacterial agents. This highly conserved RNA structure, predominantly found in bacteria, directly binds to FMN to regulate the expression of genes involved in riboflavin (vitamin B2) biosynthesis and transport.[1] The synthetic small molecule, 5-(3-(4-fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]-quinoxaline-1,3(2H,5H)-dione (5FDQD), has been identified as a potent ligand for the FMN riboswitch, demonstrating significant antibacterial activity, particularly against the pathogenic bacterium Clostridium difficile. This technical guide provides a comprehensive overview of the this compound ligand, its interaction with the FMN riboswitch, and the experimental methodologies used to characterize this interaction.

Introduction

Riboswitches are structured RNA elements, typically located in the 5' untranslated region (5'-UTR) of bacterial mRNAs, that bind directly to specific small molecule metabolites. This binding event induces a conformational change in the RNA, leading to the regulation of downstream gene expression, often through transcription termination or inhibition of translation initiation. The FMN riboswitch, upon binding its cognate ligand FMN, adopts a structure that promotes the formation of a terminator hairpin, leading to premature transcription termination of genes essential for bacterial survival.

The absence of riboswitches in humans makes them an attractive target for the development of novel antibiotics with a reduced likelihood of off-target effects. This compound has been developed as a synthetic analog of FMN that effectively binds to the FMN riboswitch and triggers its regulatory function, thereby inhibiting bacterial growth. This document serves as a technical resource for researchers engaged in the study of riboswitches and the development of RNA-targeted therapeutics.

This compound and its Interaction with the FMN Riboswitch

Chemical Structure

The chemical structure of this compound is presented below:

Mechanism of Action

This compound mimics the natural ligand FMN, binding to the aptamer domain of the FMN riboswitch. This binding event stabilizes a conformational state in the riboswitch that favors the formation of an intrinsic terminator stem. This premature termination of transcription prevents the expression of essential genes involved in riboflavin metabolism, ultimately leading to bacterial cell death.

Quantitative Data

The following tables summarize the key quantitative data for this compound and other relevant ligands that interact with the FMN riboswitch.

Table 1: Binding Affinities and Functional Potency of FMN Riboswitch Ligands

LigandApparent Dissociation Constant (Kd) (nM)Half-Maximal Transcription Termination (T50) (µM)Organism/RiboswitchReference
This compound 7.50.5Bacillus subtilis ribDBlount et al., 2015
Flavin Mononucleotide (FMN)6.40.6Bacillus subtilis ribDBlount et al., 2015
Roseoflavin~50Not ReportedBacillus subtilisLee et al., 2009
RibocilNot ReportedNot ReportedNot ReportedHowe et al., 2015

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound and Other Antibiotics against Clostridium difficile

CompoundMIC50 (µg/mL)MIC90 (µg/mL)Reference
This compound 12Blount et al., 2015
Vancomycin11Blount et al., 2015
Metronidazole0.51Blount et al., 2015
Fidaxomicin0.060.125Blount et al., 2015

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In-line Probing Assay

In-line probing is a technique used to monitor the secondary structure of RNA in solution and how it changes upon ligand binding. The assay relies on the principle that unstructured regions of RNA are more susceptible to spontaneous phosphodiester bond cleavage than structured regions.

Protocol:

  • RNA Preparation: The FMN riboswitch RNA is transcribed in vitro from a DNA template and is 5'-end-labeled with [γ-32P]ATP using T4 polynucleotide kinase. The labeled RNA is purified by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Reaction Setup: The labeled RNA is incubated in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.3, 20 mM MgCl2, 100 mM KCl) in the presence of varying concentrations of the ligand (this compound or FMN). A no-ligand control is also included.

  • Incubation: The reactions are incubated at room temperature for a period of 40-48 hours to allow for spontaneous cleavage.

  • Analysis: The RNA fragments are separated by denaturing PAGE. The gel is then exposed to a phosphor screen, and the resulting image is analyzed to quantify the extent of cleavage at each nucleotide position. Regions of the RNA that become more structured upon ligand binding will show a decrease in cleavage, while regions that become less structured will show an increase.

  • Data Analysis: The fraction of cleaved RNA at specific locations is plotted against the ligand concentration, and the data are fit to a binding curve to determine the apparent dissociation constant (Kd).

In Vitro Transcription Termination Assay

This assay directly measures the ability of a ligand to induce premature transcription termination at the riboswitch.

Protocol:

  • Template Preparation: A linear DNA template containing a promoter (e.g., T7 promoter) followed by the FMN riboswitch sequence and a downstream reporter region is generated by PCR.

  • Transcription Reaction: Single-round in vitro transcription reactions are performed using RNA polymerase. The reactions are initiated in the presence of a radiolabeled nucleotide (e.g., [α-32P]UTP) and a subset of NTPs to allow for the formation of a stalled transcription elongation complex.

  • Ligand Addition: The ligand (this compound or FMN) is added to the reactions at various concentrations.

  • Transcription Elongation: The stalled complexes are restarted by the addition of the remaining NTPs, allowing transcription to proceed.

  • Analysis: The transcription products are separated by denaturing PAGE. The gel is dried and exposed to a phosphor screen. The relative amounts of the full-length transcript and the prematurely terminated transcript are quantified.

  • Data Analysis: The fraction of terminated transcript is plotted against the ligand concentration, and the data are fit to a dose-response curve to determine the half-maximal effective concentration (T50).

X-ray Crystallography of RNA-Ligand Complex

Determining the three-dimensional structure of the this compound-FMN riboswitch complex provides atomic-level insights into the binding interaction.

Protocol:

  • RNA and Ligand Preparation: The FMN riboswitch RNA is prepared by in vitro transcription and purified to homogeneity. The this compound ligand is synthesized and purified.

  • Complex Formation: The purified RNA is folded in a buffer containing MgCl2 and then incubated with an excess of this compound to ensure saturation of the binding sites.

  • Crystallization Screening: The RNA-ligand complex is subjected to high-throughput crystallization screening using various commercially available screens and crystallization methods (e.g., hanging drop or sitting drop vapor diffusion).

  • Crystal Optimization: Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to improve crystal size and quality.

  • Data Collection: A suitable crystal is cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

  • Structure Determination and Refinement: The diffraction data are processed, and the structure is solved using molecular replacement, typically with a known RNA structure as a search model. The model is then refined against the experimental data to obtain the final atomic coordinates.

Visualizations

FMN Riboswitch Signaling Pathway

The following diagram illustrates the mechanism of gene regulation by the FMN riboswitch in the presence and absence of a ligand like this compound.

FMN_Riboswitch_Signaling cluster_0 Low Ligand Concentration cluster_1 High Ligand Concentration (e.g., this compound) DNA DNA RNAP RNA Polymerase DNA->RNAP Transcription Anti-Terminator Anti-Terminator Formation RNAP->Anti-Terminator Nascent RNA Full_Length_mRNA Full-Length mRNA Anti-Terminator->Full_Length_mRNA Transcription Continues Ribosome Ribosome Full_Length_mRNA->Ribosome Translation Protein Riboflavin Biosynthesis/ Transport Proteins Ribosome->Protein DNA2 DNA RNAP2 RNA Polymerase DNA2->RNAP2 Transcription Terminator Terminator Formation RNAP2->Terminator Nascent RNA Ligand This compound Ligand->Terminator Binding Terminated_mRNA Terminated mRNA Terminator->Terminated_mRNA Premature Termination No_Protein No Protein Synthesis Terminated_mRNA->No_Protein

Caption: FMN riboswitch signaling pathway.

Experimental Workflow for In-line Probing

The following diagram outlines the major steps in the in-line probing experimental workflow.

Inline_Probing_Workflow Start Start RNA_Prep RNA In Vitro Transcription & 5'-End Labeling Start->RNA_Prep Incubation Incubate Labeled RNA with Ligand (this compound) RNA_Prep->Incubation Cleavage Spontaneous Cleavage (40-48 hours) Incubation->Cleavage PAGE Denaturing PAGE Cleavage->PAGE Analysis Phosphor Imaging & Quantification PAGE->Analysis Kd_Determination Determine Apparent Kd Analysis->Kd_Determination End End Kd_Determination->End

Caption: In-line probing experimental workflow.

Experimental Workflow for In Vitro Transcription Termination Assay

The following diagram illustrates the key steps of the in vitro transcription termination assay.

Transcription_Termination_Workflow Start Start Template_Prep Prepare DNA Template (Promoter + Riboswitch) Start->Template_Prep Transcription_Start Initiate Transcription with Radiolabeled NTPs Template_Prep->Transcription_Start Ligand_Addition Add Ligand (this compound) at Varying Concentrations Transcription_Start->Ligand_Addition Elongation Restart Transcription with all NTPs Ligand_Addition->Elongation PAGE Denaturing PAGE Elongation->PAGE Analysis Quantify Full-Length vs. Terminated Transcripts PAGE->Analysis T50_Determination Determine T50 Value Analysis->T50_Determination End End T50_Determination->End

Caption: In vitro transcription termination assay workflow.

Conclusion

This compound represents a significant advancement in the field of RNA-targeted therapeutics. Its potent and specific interaction with the FMN riboswitch highlights the viability of this regulatory RNA as an antibacterial drug target. The experimental protocols and quantitative data presented in this guide provide a valuable resource for researchers working to further elucidate the mechanism of action of this compound and to develop new riboswitch-targeting compounds. The continued investigation of such molecules holds great promise for addressing the growing challenge of antibiotic resistance.

References

The Discovery and Preclinical Profile of 5FDQD: A Novel Riboswitch-Binding Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical evaluation of 5FDQD (5-(3-(4-fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione), a novel flavin analog with potent and selective antibacterial activity against Clostridium difficile. By targeting the flavin mononucleotide (FMN) riboswitch, this compound represents a promising therapeutic candidate that operates via a novel mechanism of action, addressing the urgent need for new treatments for C. difficile infection (CDI). This guide details the quantitative data supporting its efficacy, outlines the experimental protocols for its evaluation, and visualizes the key biological pathways and experimental workflows.

Introduction

Clostridioides difficile infection is a significant cause of antibiotic-associated diarrhea and a major healthcare-associated threat.[1][2] The emergence of hypervirulent strains and high rates of recurrence with standard-of-care antibiotics, such as vancomycin and fidaxomicin, underscore the critical need for novel therapeutics with new mechanisms of action.[1] Riboswitches, which are structured non-coding RNA elements in the 5'-untranslated region of bacterial mRNAs, have emerged as attractive targets for the development of new antibacterial agents.[3][4] These RNA sensors regulate gene expression by binding to specific metabolites.[4]

The flavin mononucleotide (FMN) riboswitch is a key regulator of genes involved in the biosynthesis and transport of riboflavin (vitamin B2).[4] The compound this compound, a synthetic analog of riboflavin, was designed to bind to the FMN riboswitch, thereby inhibiting essential bacterial processes.[3][4] This targeted approach offers the potential for high selectivity and reduced impact on the host's commensal gut microbiota.

Physicochemical Properties and Synthesis

This compound is chemically identified as 5-(3-(4-fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione.[3] While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the general synthesis of quinoxaline derivatives involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. The synthesis of this compound would likely follow a multi-step pathway involving the formation of the core quinoxaline structure followed by the addition of the fluorophenylbutyl side chain.

Mechanism of Action: Targeting the FMN Riboswitch

This compound exerts its antibacterial effect by acting as a ligand for the FMN riboswitch.[3][4] In vitro studies have demonstrated that this compound binds to the FMN riboswitch with an activity equipotent to that of the natural ligand, FMN.[4] This binding event is hypothesized to induce a conformational change in the riboswitch, leading to the premature termination of transcription or inhibition of translation of essential genes involved in riboflavin metabolism and transport.[4] Computational studies suggest that the fluorine atom on the phenyl ring of this compound is crucial for enhancing its binding affinity to the FMN riboswitch.[5]

Signaling Pathway Diagram

FMN_Riboswitch_Mechanism cluster_gene_regulation Bacterial Cell This compound This compound Binding Binding Event This compound->Binding FMN_Riboswitch FMN Riboswitch (mRNA) FMN_Riboswitch->Binding Conformational_Change Conformational Change of mRNA Binding->Conformational_Change Gene_Expression_Off Gene Expression OFF (Transcription Termination / Translation Inhibition) Conformational_Change->Gene_Expression_Off Essential_Proteins Riboflavin Biosynthesis & Transport Proteins Gene_Expression_Off->Essential_Proteins Prevents Synthesis Bacterial_Death Bactericidal Effect Essential_Proteins->Bacterial_Death Leads to

Caption: FMN Riboswitch Signaling Pathway Targeted by this compound.

Quantitative Data

The antibacterial activity and selectivity of this compound have been quantified through a series of in vitro and in vivo experiments.

Table 1: In Vitro Antibacterial Activity of this compound against Clostridium difficile
ParameterValue (µg/mL)Comparator (Fidaxomicin) (µg/mL)Comparator (Vancomycin) (µg/mL)
MIC₅₀ 10.06~1
MIC₉₀ 10.12~1
Data compiled from reference[3].
Table 2: Bactericidal Activity of this compound against Clostridium difficile
CompoundConcentration (x MIC)Time to 99.9% Kill
This compound 4x< 4 hours
This compound 8x< 4 hours
Data compiled from reference[3].
Table 3: Selectivity of this compound against Representative Gut Flora
Bacterial GenusThis compound Activity
BacteroidesVery little activity
LactobacillusVery little activity
BifidobacteriumVery little activity
ActinomycesVery little activity
PrevotellaVery little activity
Data compiled from reference[3][4].

Experimental Protocols

The following sections describe the general methodologies for the key experiments used to characterize this compound. Note that specific parameters may have been optimized in the original studies.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of C. difficile.

Methodology:

  • Bacterial Culture: C. difficile strains are cultured anaerobically on appropriate media (e.g., Brucella agar supplemented with hemin and vitamin K1).

  • Inoculum Preparation: A standardized bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: this compound is serially diluted in a 96-well microtiter plate containing appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under anaerobic conditions at 37°C for 24-48 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Time-Kill Assay

Objective: To assess the bactericidal activity of this compound against C. difficile over time.

Methodology:

  • Bacterial Culture and Inoculum: A mid-logarithmic phase culture of C. difficile is prepared.

  • Exposure: The bacterial culture is exposed to this compound at concentrations corresponding to multiples of its MIC (e.g., 4x and 8x MIC).

  • Sampling: Aliquots are taken at various time points (e.g., 0, 2, 4, 6, 8, 24 hours).

  • Viable Cell Counting: Serial dilutions of the aliquots are plated on appropriate agar, and colony-forming units (CFU) are counted after anaerobic incubation.

  • Data Analysis: The change in log₁₀ CFU/mL over time is plotted to determine the rate of bacterial killing.

In Vivo Efficacy in a Mouse Model of C. difficile Infection

Objective: To evaluate the ability of this compound to protect mice from lethal C. difficile infection.

Methodology:

  • Animal Model: C57BL/6 mice are commonly used.

  • Induction of Susceptibility: Mice are treated with a cocktail of antibiotics in their drinking water to disrupt the native gut microbiota, making them susceptible to C. difficile colonization.

  • Infection: Mice are orally gavaged with a standardized dose of C. difficile spores.

  • Treatment: this compound is administered orally to the infected mice.

  • Monitoring: Mice are monitored for clinical signs of infection, including weight loss, diarrhea, and mortality.

  • Endpoint: The primary endpoint is typically survival over a defined period. Cecal flora analysis can also be performed to assess the impact on the gut microbiome.[3][4]

Experimental Workflow

The discovery and preclinical evaluation of a novel antibacterial agent like this compound typically follows a structured workflow.

Experimental Workflow Diagram

Antibacterial_Discovery_Workflow cluster_invitro In Vitro Evaluation Start Start Target_Identification Target Identification (e.g., FMN Riboswitch) Start->Target_Identification Compound_Screening Compound Screening or Rational Design Target_Identification->Compound_Screening Hit_Identification Hit Identification (e.g., this compound Precursors) Compound_Screening->Hit_Identification Lead_Optimization Lead Optimization (Medicinal Chemistry) Hit_Identification->Lead_Optimization In_Vitro_Testing In Vitro Characterization Lead_Optimization->In_Vitro_Testing MIC_Testing MIC Determination Time_Kill_Assay Time-Kill Assays Selectivity_Panel Selectivity Profiling In_Vivo_Testing In Vivo Efficacy (Mouse Model) In_Vitro_Testing->In_Vivo_Testing PK_PD_Studies Pharmacokinetics & Pharmacodynamics In_Vivo_Testing->PK_PD_Studies Toxicity_Studies Toxicology Assessment PK_PD_Studies->Toxicity_Studies Preclinical_Candidate Preclinical Candidate Selection Toxicity_Studies->Preclinical_Candidate

Caption: General Experimental Workflow for Antibacterial Drug Discovery.

Conclusion

This compound is a promising novel antibacterial agent that targets the FMN riboswitch of C. difficile. Its potent and rapid bactericidal activity, coupled with its high selectivity and efficacy in animal models, highlights its potential as a future therapeutic for CDI.[3][4] The unique mechanism of action of this compound offers a significant advantage in the fight against antibiotic resistance. Further preclinical and clinical development of this compound and related analogs is warranted to fully assess their therapeutic potential.[4]

References

A Technical Guide to 5FDQD: A Novel FMN Riboswitch-Binding Ligand

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 5FDQD, a novel synthetic antibacterial agent. Its IUPAC name is 5-(3-(4-Fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione.[1][2] this compound is an analog of flavin mononucleotide (FMN) that demonstrates potent and selective bactericidal activity against Clostridium difficile, a leading cause of antibiotic-associated diarrhea.[2][3] This guide details the compound's mechanism of action, summarizes key quantitative data from preclinical studies, and provides methodologies for relevant experiments.

Core Compound Information

ParameterValueReference
IUPAC Name 5-(3-(4-Fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione[1][2]
Synonyms 5-FDQD, 5 FDQD[1]
Chemical Formula C23H22FN3O2[1]
Molecular Weight 391.45 g/mol [1]
Mechanism of Action Binds to the FMN riboswitch, regulating gene expression.[2][4]

Mechanism of Action: FMN Riboswitch Regulation

This compound functions as a ligand for the FMN riboswitch, a non-coding RNA element found in bacteria that regulates the expression of genes involved in the biosynthesis and transport of riboflavin.[2][4] By binding to the aptamer domain of the FMN riboswitch, this compound mimics the natural ligand, FMN, and triggers a conformational change in the RNA structure. This change typically leads to the premature termination of transcription of the downstream genes, thereby inhibiting pathways essential for bacterial survival.[4]

FMN_Riboswitch_Mechanism cluster_gene_expression Gene Expression State High_FMN High FMN or This compound Levels Riboswitch_Bound FMN/5FDQD Binds to Riboswitch High_FMN->Riboswitch_Bound Transcription_Off Transcription Terminated Riboswitch_Bound->Transcription_Off Low_FMN Low FMN Levels Riboswitch_Unbound Riboswitch Unbound Low_FMN->Riboswitch_Unbound Transcription_On Transcription Proceeds Riboswitch_Unbound->Transcription_On

Caption: FMN Riboswitch Regulation by this compound.

Quantitative Preclinical Data

In Vitro Antibacterial Activity

The antibacterial potency of this compound has been evaluated against a panel of C. difficile strains. The Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation, are summarized below.

OrganismNumber of StrainsMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Clostridium difficile2111[2]

MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of the isolates were inhibited, respectively.

In Vitro Time-Kill Kinetics

Time-kill assays were performed to assess the bactericidal activity of this compound against C. difficile VPI 10463 over time.

CompoundConcentration (x MIC)Time (hours)Log₁₀ Reduction in CFU/mLReference
This compound 443[2]
843[2]
46>4 (Below limit of detection)[2]
86>4 (Below limit of detection)[2]
In Vivo Efficacy in a Mouse Model of C. difficile Infection

The efficacy of this compound was evaluated in a C57BL/6 mouse model of antibiotic-induced C. difficile infection.

Treatment GroupDosageDosing FrequencyDuration (days)Survival Rate (%)Reference
This compound 10 mg/kgTwice daily5100[3]
Fidaxomicin 3 mg/kgTwice daily5100[3]
Vancomycin 50 mg/kgOnce daily5100[3]
Vehicle Control --50[3]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against C. difficile was determined using the broth microdilution method.

MIC_Workflow cluster_workflow MIC Determination Workflow Start Prepare Serial Dilutions of this compound in Broth Inoculate Inoculate Wells with Standardized C. difficile Suspension Start->Inoculate Incubate Incubate Plates in Anaerobic Conditions Inoculate->Incubate Read Visually Inspect for Bacterial Growth Incubate->Read Result Determine MIC as Lowest Concentration with No Growth Read->Result

Caption: Workflow for MIC Determination.
Time-Kill Assay

The bactericidal activity of this compound was assessed through time-kill kinetic studies.

  • Preparation: A logarithmic-phase culture of C. difficile was diluted to a starting inoculum of approximately 10⁶ CFU/mL in supplemented brain heart infusion broth.

  • Exposure: this compound was added at concentrations corresponding to multiples of its MIC (e.g., 4x and 8x MIC). A no-drug control was included.

  • Sampling: Aliquots were removed at specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Quantification: Serial dilutions of the samples were plated on appropriate agar, and colonies were counted after anaerobic incubation to determine the number of viable bacteria (CFU/mL).

Mouse Model of C. difficile Infection

The in vivo efficacy of this compound was tested in a murine model.

  • Antibiotic Pre-treatment: Mice were given a cocktail of antibiotics in their drinking water for several days to disrupt their native gut microbiota, making them susceptible to C. difficile infection.

  • Infection: Mice were challenged with C. difficile spores via oral gavage.

  • Treatment: Treatment with this compound, vehicle control, or comparator antibiotics was initiated shortly after infection and continued for a specified duration.

  • Monitoring: Mice were monitored daily for survival and clinical signs of disease (e.g., weight loss, diarrhea).

Synthesis

The synthesis of this compound has been reported in the literature, with detailed procedures available in patent applications.[2] The synthesis generally involves the condensation of a substituted diamine with a quinoxalinedione precursor.

Conclusion

This compound is a promising antibacterial candidate with a novel mechanism of action targeting the FMN riboswitch. It exhibits potent and selective bactericidal activity against C. difficile both in vitro and in vivo. The data presented in this guide support its further investigation and development as a potential therapeutic for C. difficile infection.

References

5FDQD: A Technical Guide to its Antibacterial Spectrum and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5FDQD, also known as 5-(3-(4-fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione, is a synthetic flavin mononucleotide (FMN) analogue that has demonstrated potent and selective antibacterial activity, particularly against the anaerobic, Gram-positive bacterium Clostridium difficile.[1] This document provides a comprehensive technical overview of the antibacterial spectrum, mechanism of action, and relevant experimental protocols for this compound, designed for researchers and professionals in the field of drug development.

Data Presentation: Antibacterial Spectrum of this compound

The antibacterial activity of this compound has been primarily characterized against Clostridium difficile, a leading cause of antibiotic-associated diarrhea. The following tables summarize the available quantitative data on its efficacy.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Bacterial SpeciesStrainMIC (µg/mL)Reference
Clostridium difficileVPI 10463Not explicitly stated, but time-kill analysis was performed at 4x and 8x MIC.[1]
Bacillus subtilis(ribD FMN riboswitch)Not specified for antibacterial activity, but this compound binds to its FMN riboswitch.[1]

Note: A comprehensive antibacterial spectrum of this compound against a wide range of bacteria is not currently available in the public domain. The primary focus of existing research has been on its activity against C. difficile.

Table 2: Bactericidal Activity of this compound against Clostridium difficile

StrainTreatmentIncubation Time (hours)Log Reduction in CFU/mLResult
C. difficile VPI 104634x MIC of this compound6> 2 (Below limit of detection)Bactericidal
C. difficile VPI 104638x MIC of this compound6> 2 (Below limit of detection)Bactericidal

Data adapted from a time-kill analysis where the lower limit of detection was 200 CFU/mL.[1]

Mechanism of Action: Targeting the FMN Riboswitch

This compound exerts its antibacterial effect by targeting a highly conserved regulatory element in bacteria known as the flavin mononucleotide (FMN) riboswitch.[1] Riboswitches are structured RNA elements located in the 5' untranslated region of messenger RNA (mRNA) that regulate gene expression in response to binding a specific small molecule ligand.

The FMN riboswitch controls the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2), an essential cofactor. In the absence of sufficient FMN, the riboswitch adopts a conformation that allows for transcription of these genes. When FMN levels are adequate, FMN binds to the riboswitch, inducing a conformational change that leads to premature transcription termination. This compound, as an FMN analogue, mimics the natural ligand, binding to the FMN riboswitch and triggering the same conformational shift, thereby inhibiting the expression of essential genes and leading to bacterial cell death.[1] The binding affinity of this compound to the FMN riboswitch is reported to be comparable to that of FMN itself.[1]

Interestingly, attempts to isolate C. difficile mutants resistant to this compound have been unsuccessful, suggesting the possibility of multiple targets for this compound.[1]

Signaling Pathway Diagram

FMN_Riboswitch_Mechanism low_fmn Low Intracellular FMN riboswitch_on FMN Riboswitch (Anti-terminator Conformation) low_fmn->riboswitch_on Does not bind transcription_on Transcription of riboflavin biosynthesis/transport genes riboswitch_on->transcription_on Allows protein_synthesis Synthesis of Riboflavin Biosynthesis/Transport Proteins transcription_on->protein_synthesis high_fmn High Intracellular FMN or presence of this compound riboswitch_off FMN Riboswitch (Terminator Conformation) high_fmn->riboswitch_off Binds to Aptamer transcription_off Premature Transcription Termination riboswitch_off->transcription_off Induces no_protein Inhibition of Protein Synthesis transcription_off->no_protein

Caption: FMN Riboswitch Regulation by FMN or this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol outlines a general procedure for determining the MIC of this compound.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
  • Further dilute the stock solution in the appropriate sterile broth (e.g., Mueller-Hinton Broth for aerobic bacteria, supplemented Brucella broth for anaerobes) to create a working stock for serial dilutions.

2. Preparation of Microtiter Plates:

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.
  • Add 100 µL of the this compound working stock to the first column of wells.
  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the tenth column. Discard 100 µL from the tenth column.
  • Column 11 will serve as the growth control (no drug), and column 12 as the sterility control (no bacteria).

3. Inoculum Preparation:

  • Culture the test bacterium overnight on an appropriate agar plate.
  • Resuspend several colonies in sterile saline or broth to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).
  • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

4. Inoculation and Incubation:

  • Add 100 µL of the diluted bacterial suspension to each well (except the sterility control).
  • Incubate the plate at 37°C for 18-24 hours. For anaerobic bacteria, incubate in an anaerobic chamber.

5. MIC Determination:

  • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Time-Kill Assay for Clostridium difficile

This protocol provides a framework for conducting a time-kill kinetic study.

1. Inoculum Preparation:

  • Grow C. difficile in an anaerobic chamber at 37°C in a suitable broth (e.g., supplemented Brucella broth) to the mid-logarithmic phase of growth.
  • Dilute the culture in fresh, pre-warmed broth to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

2. Assay Setup:

  • Prepare tubes with the diluted bacterial culture.
  • Add this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC). Include a no-drug growth control.
  • Incubate all tubes under anaerobic conditions at 37°C.

3. Sampling and Enumeration:

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
  • Perform serial dilutions of the aliquots in a suitable diluent.
  • Plate the dilutions onto appropriate agar plates (e.g., Brucella agar with supplements).
  • Incubate the plates anaerobically at 37°C for 48 hours.
  • Count the colonies to determine the CFU/mL at each time point.

4. Data Analysis:

  • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.
  • A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Experimental Workflow Diagram

Experimental_Workflow cluster_mic MIC Determination cluster_timekill Time-Kill Assay prep_drug_mic Prepare this compound Serial Dilutions inoculate_mic Inoculate Microtiter Plate prep_drug_mic->inoculate_mic prep_inoculum_mic Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum_mic->inoculate_mic incubate_mic Incubate (18-24h, 37°C) inoculate_mic->incubate_mic read_mic Read MIC incubate_mic->read_mic prep_culture_tk Grow C. difficile to Log Phase prep_tubes_tk Prepare Assay Tubes (Bacteria + this compound at various MICs) prep_culture_tk->prep_tubes_tk incubate_tk Incubate Anaerobically prep_tubes_tk->incubate_tk sample_tk Sample at Time Points (0, 2, 4, 6, 8, 24h) incubate_tk->sample_tk plate_tk Serially Dilute and Plate sample_tk->plate_tk count_tk Count CFU plate_tk->count_tk plot_tk Plot Log10 CFU/mL vs. Time count_tk->plot_tk

References

5FDQD Target Identification: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the target identification and characterization of 5FDQD, a novel riboswitch-binding ligand with potent antibacterial activity against Clostridium difficile. This compound represents a promising therapeutic candidate due to its high selectivity and minimal impact on commensal gut microbiota. This document details the mechanism of action, quantitative data on its efficacy, and detailed experimental protocols for key validation studies. Visualizations of the signaling pathway and experimental workflows are provided to facilitate a deeper understanding of the underlying scientific principles.

Introduction

The rise of antibiotic-resistant bacteria necessitates the exploration of novel drug targets and therapeutic agents. Riboswitches, structured non-coding RNA domains found predominantly in bacteria, have emerged as attractive targets for the development of new classes of antibiotics. These RNA elements directly bind to small molecule metabolites, regulating gene expression in response to changes in cellular concentrations of these ligands.

This compound (5-(3-(4-fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione) is a synthetic analog of riboflavin designed to target the flavin mononucleotide (FMN) riboswitch. The FMN riboswitch is a key regulator of riboflavin biosynthesis and transport in many bacteria, including the pathogenic anaerobe Clostridium difficile. By mimicking the natural ligand FMN, this compound binds to the FMN riboswitch, triggering a conformational change that leads to the downregulation of genes essential for bacterial survival. This guide provides an in-depth analysis of the identification and validation of the FMN riboswitch as the primary target of this compound.

Mechanism of Action: Targeting the FMN Riboswitch

The primary molecular target of this compound is the FMN riboswitch.[1] This riboswitch, typically located in the 5' untranslated region of mRNAs for riboflavin biosynthesis and transport genes, functions as a genetic "off" switch.

Signaling Pathway

In its unbound state, the FMN riboswitch adopts a conformation that allows for the transcription of downstream genes. Upon binding of FMN, or in this case, the analog this compound, the riboswitch undergoes a significant conformational change. This change in the secondary structure of the RNA leader sequence leads to the formation of a terminator hairpin, which prematurely halts transcription. This process, known as transcription attenuation, effectively represses the expression of genes required for riboflavin metabolism, ultimately leading to bacterial growth inhibition and cell death.[1]

FMN_Riboswitch_Mechanism cluster_unbound Unbound State (Gene ON) cluster_bound Bound State (Gene OFF) Unbound_RNA FMN Riboswitch (Anti-terminator Conformation) Transcription_ON Transcription of Riboflavin Biosynthesis Genes Unbound_RNA->Transcription_ON Allows Bound_RNA FMN Riboswitch (Terminator Conformation) Ligand This compound (or FMN) Ligand->Bound_RNA Binds to Transcription_OFF Transcription Termination Bound_RNA->Transcription_OFF Induces In_line_Probing_Workflow cluster_rna_prep RNA Preparation cluster_binding_reaction Binding Reaction cluster_analysis Analysis T7_transcription In vitro Transcription of FMN Riboswitch RNA (T7 RNA Polymerase) Dephosphorylation Dephosphorylation (Alkaline Phosphatase) T7_transcription->Dephosphorylation Labeling 5' End-labeling (γ-32P-ATP, T4 PNK) Dephosphorylation->Labeling Purification1 PAGE Purification Labeling->Purification1 Incubation Incubate Labeled RNA with varying concentrations of this compound or FMN Purification1->Incubation PAGE Denaturing Polyacrylamide Gel Electrophoresis (PAGE) Incubation->PAGE Autoradiography Autoradiography PAGE->Autoradiography Quantification Quantify band intensities to determine Kd Autoradiography->Quantification Transcription_Termination_Workflow cluster_reaction_setup Reaction Setup cluster_transcription Transcription cluster_analysis Analysis Template_prep Prepare DNA Template (containing promoter and FMN riboswitch sequence) Reaction_mix Prepare Transcription Mix: - T7 RNA Polymerase - NTPs (including α-32P-UTP) - Varying concentrations of this compound Template_prep->Reaction_mix Incubate Incubate at 37°C Reaction_mix->Incubate PAGE Denaturing PAGE Incubate->PAGE Autoradiography Autoradiography PAGE->Autoradiography Quantify Quantify Full-length and Terminated Transcripts Autoradiography->Quantify Mouse_Model_Workflow cluster_induction Infection Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Antibiotics Administer antibiotic cocktail to disrupt gut microbiota Infection Challenge with *C. difficile* spores Antibiotics->Infection Treatment_admin Oral administration of: - this compound - Vancomycin (positive control) - Vehicle (negative control) Infection->Treatment_admin Monitor_survival Monitor survival and clinical signs of disease Treatment_admin->Monitor_survival Gut_flora_analysis Analyze cecal contents for gut microbiota composition (16S rRNA sequencing) Monitor_survival->Gut_flora_analysis

References

Methodological & Application

Application Note: Synthesis and Characterization of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quinoline and its derivatives are recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2]. This document provides a generalized protocol for the synthesis of functionalized quinoline derivatives, which can be adapted for specific target molecules. The methodologies outlined are based on established synthetic routes for similar compounds.

Disclaimer: The following protocols are generalized and should be adapted based on the specific chemical structure of the target quinoline derivative. All laboratory work should be conducted with appropriate safety precautions.

Experimental Protocols

General Synthesis of a 5-Fluoro-4-oxo-1,4-dihydroquinoline-3-carboxamide Derivative

This protocol outlines a potential synthetic route for a fluorinated quinoline carboxamide derivative, which may share structural similarities with the requested "5FDQD".

Step 1: Synthesis of Ethyl 2-(2-fluoro-5-nitrobenzoyl)acetate

  • To a solution of 2-fluoro-5-nitrobenzoic acid (1 eq.) in dry dichloromethane (DCM, 10 mL/mmol), add oxalyl chloride (1.2 eq.) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the resulting acid chloride in dry tetrahydrofuran (THF).

  • In a separate flask, prepare a solution of ethyl potassium malonate (1.5 eq.) and magnesium chloride (1.5 eq.) in dry THF.

  • Add the acid chloride solution dropwise to the malonate solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with 1M HCl and extract with ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Reductive Cyclization to form the Quinoline Core

  • Dissolve the product from Step 1 (1 eq.) in a mixture of ethanol and water.

  • Add iron powder (5 eq.) and ammonium chloride (1 eq.).

  • Heat the mixture to reflux for 4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the hot solution through celite and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude quinoline core.

Step 3: Amide Coupling

  • To a solution of the quinoline carboxylic acid from Step 2 (1 eq.) in DMF, add a suitable amine (1.1 eq.), and a coupling agent such as HATU (1.2 eq.).

  • Add a base, for example, diisopropylethylamine (DIPEA) (2 eq.).

  • Stir the reaction at room temperature for 12-24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Purify the final compound by column chromatography.

Data Presentation

Quantitative data for a specific compound would be presented in tables for clarity. Below are example tables that would be populated with experimental data.

Table 1: Reaction Conditions and Yields

StepReactantsSolventTemperature (°C)Time (h)Yield (%)
12-fluoro-5-nitrobenzoic acid, Ethyl potassium malonateDCM, THF0 - RT1475
2Ethyl 2-(2-fluoro-5-nitrobenzoyl)acetate, Fe, NH4ClEthanol/WaterReflux460
3Quinoline carboxylic acid, Amine, HATU, DIPEADMFRT1855

Table 2: Characterization Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)1H NMR (δ, ppm)LC-MS (m/z)
Target CompoundCxHyFNzOw(Calculated)(Experimental)(Experimental)[M+H]+

Visualizations

Diagrams are crucial for illustrating complex information such as experimental workflows and signaling pathways.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_bioassay Biological Evaluation A Step 1: Acylation of Malonate B Step 2: Reductive Cyclization A->B C Step 3: Amide Coupling B->C D Column Chromatography C->D E LC-MS D->E F NMR Spectroscopy D->F G In vitro Assays D->G H Signaling Pathway Analysis G->H

Caption: General experimental workflow for synthesis and evaluation.

Hypothetical Signaling Pathway

If "this compound" were identified as an inhibitor of a specific kinase, a diagram of the targeted pathway would be included.

signaling_pathway receptor Receptor kinase_A Kinase A receptor->kinase_A kinase_B Kinase B kinase_A->kinase_B transcription_factor Transcription Factor kinase_B->transcription_factor cellular_response Cellular Response transcription_factor->cellular_response compound This compound compound->kinase_B

Caption: Hypothetical inhibition of a kinase signaling pathway.

References

In Vitro Assay for 5FDQD Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2'-deoxycytidine (5FDQD), also known as FCdR, is a pyrimidine nucleoside analog that has demonstrated potent anticancer and antiviral activities. As a prodrug, this compound requires intracellular activation via phosphorylation to exert its cytotoxic effects. Its primary mechanisms of action involve the inhibition of DNA methylation and the induction of a DNA damage response, ultimately leading to cell cycle arrest and apoptosis. These characteristics make this compound a compelling candidate for further investigation in drug development.

These application notes provide a detailed protocol for determining the in vitro activity of this compound using the Sulforhodamine B (SRB) assay for cytotoxicity. Additionally, we present a summary of known this compound activity in various cancer cell lines and illustrate its key signaling pathways.

Data Presentation

The inhibitory activity of this compound is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The IC50 values for this compound can vary significantly depending on the cell line.

Cell LineCancer TypeIC50 (µM)Reference
HCT116Colon Carcinoma0.025 - 0.05[1]
AsPC-1Pancreatic Cancer~1
LCL-PI 11Hepatocellular Carcinoma~1

Experimental Protocols

Sulforhodamine B (SRB) Assay for this compound Cytotoxicity

This protocol outlines the steps for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound (stock solution in DMSO or PBS)

  • Adherent cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Trichloroacetic acid (TCA), 10% (w/v) in water, cold

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader (515 nm)

  • Multichannel pipette

Protocol:

  • Cell Plating:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Drug Treatment:

    • Prepare serial dilutions of this compound in complete culture medium. It is recommended to use a concentration range that brackets the expected IC50 value.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO or PBS as the drug-treated wells) and untreated controls.

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • Cell Fixation:

    • Carefully remove the medium.

    • Gently add 100 µL of cold 10% TCA to each well to fix the cells.

    • Incubate the plate at 4°C for 1 hour.

  • Staining:

    • Wash the plate five times with slow-running tap water and allow it to air dry completely.

    • Add 50 µL of 0.4% SRB solution to each well.

    • Incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plate four times with 1% acetic acid to remove unbound dye.

    • Allow the plate to air dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

    • Read the absorbance at 515 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only) from all readings.

    • Calculate the percentage of cell survival relative to the untreated control.

    • Plot the percentage of cell survival against the log of the this compound concentration and determine the IC50 value using a non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflow of the in vitro assay.

G This compound Mechanism of Action cluster_0 Cellular Uptake and Activation cluster_1 Mechanism of Action cluster_2 Cellular Outcomes 5FDQD_ext This compound (extracellular) 5FDQD_int This compound (intracellular) 5FDQD_ext->5FDQD_int 5FDQD_MP This compound-Monophosphate 5FDQD_int->5FDQD_MP dCK 5FDQD_DP This compound-Diphosphate 5FDQD_MP->5FDQD_DP 5FDQD_TP This compound-Triphosphate 5FDQD_DP->5FDQD_TP DNA_incorporation Incorporation into DNA 5FDQD_TP->DNA_incorporation dCK Deoxycytidine Kinase DNMT1_trapping DNMT1 Trapping DNA_incorporation->DNMT1_trapping DNA_Damage DNA Damage DNA_incorporation->DNA_Damage DNA_Hypomethylation DNA Hypomethylation DNMT1_trapping->DNA_Hypomethylation Gene_Re-expression Tumor Suppressor Gene Re-expression DNA_Hypomethylation->Gene_Re-expression Cell_Cycle_Arrest G2/M Cell Cycle Arrest Gene_Re-expression->Cell_Cycle_Arrest DDR DNA Damage Response DNA_Damage->DDR DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis

Figure 1. this compound Mechanism of Action.

G This compound-Induced DNA Damage Response and Apoptosis This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR p53 p53 Activation ATM_ATR->p53 p21 p21 Expression p53->p21 Bax_Bak Bax / Bak Upregulation p53->Bax_Bak Bcl2_BclxL Bcl-2 / Bcl-xL Downregulation p53->Bcl2_BclxL G2_M_Arrest G2/M Arrest p21->G2_M_Arrest Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_Bak->Mitochondria Bcl2_BclxL->Mitochondria Apaf1 Apaf-1 Mitochondria->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis G SRB Assay Experimental Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound serial dilutions Incubate_24h->Add_this compound Incubate_48_72h Incubate 48-72h Add_this compound->Incubate_48_72h Fix_Cells Fix cells with cold 10% TCA Incubate_48_72h->Fix_Cells Stain_SRB Stain with 0.4% SRB Fix_Cells->Stain_SRB Wash Wash with 1% acetic acid Stain_SRB->Wash Solubilize Solubilize dye with 10mM Tris base Wash->Solubilize Read_Absorbance Read absorbance at 515 nm Solubilize->Read_Absorbance Analyze_Data Analyze data and determine IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for 5FDQD Treatment for Clostridium difficile

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of publicly available scientific literature and databases reveals no specific information, quantitative data, or established protocols for a compound or treatment designated "5FDQD" in the context of Clostridium difficile infection.

The initial search for "this compound treatment for Clostridium difficile" and related queries did not yield any relevant results. This suggests that "this compound" may be an internal compound code, a novel therapeutic agent not yet disclosed in public research, or a potential misnomer.

Consequently, it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams, as there is no available data on which to base this information.

For the purpose of fulfilling the user's request, should information on "this compound" become available, the following structure and approach would be utilized to generate the required documentation.

Section 1: Introduction to this compound

(This section would be populated with general information about this compound, including its chemical class, proposed mechanism of action, and the rationale for its investigation as a treatment for C. difficile.)

Section 2: Quantitative Efficacy Data of this compound

(All quantitative data would be summarized in a table for clear comparison. Below is a template of what would be provided.)

Table 1: Summary of In Vitro and In Vivo Efficacy of this compound against Clostridium difficile

Parameter Value Experimental Model Reference
Minimum Inhibitory Concentration (MIC) Data not availableBroth microdilutionNot available
50% Inhibitory Concentration (IC50) Data not availableToxin activity assayNot available
In Vivo Efficacy (e.g., Survival Rate) Data not availableMurine infection modelNot available
Reduction in Toxin Levels Data not availableIn vivo toxin measurementNot available

Section 3: Experimental Protocols

(Detailed methodologies for key experiments would be provided here. The following are examples of protocols that would be detailed if data were available.)

Minimum Inhibitory Concentration (MIC) Assay

This protocol would describe the step-by-step procedure for determining the MIC of this compound against various C. difficile strains using a broth microdilution method, following Clinical and Laboratory Standards Institute (CLSI) guidelines.

In Vitro Cytotoxicity Assay

This section would detail the protocol for assessing the cytotoxic effects of this compound on relevant cell lines (e.g., Vero, Caco-2) to determine its impact on host cell viability.

In Vivo Murine Model of C. difficile Infection

A detailed protocol for a mouse model of C. difficile infection would be provided, outlining animal preparation, infection induction, treatment administration with this compound, and monitoring of clinical outcomes.

Section 4: Mechanism of Action and Visualizations

(This section would describe the molecular mechanism by which this compound is proposed to inhibit C. difficile growth or toxin production. Diagrams generated using Graphviz would be included to visualize these pathways and workflows.)

(The following are placeholder diagrams that would be generated based on actual data.)

G cluster_workflow Experimental Workflow: In Vivo Efficacy A Acclimatization of Mice B Antibiotic Pre-treatment A->B C Infection with C. difficile spores B->C D Treatment with this compound or Vehicle C->D E Monitoring of Survival and Symptoms D->E F Quantification of C. difficile and Toxin in Cecum E->F

Caption: Workflow for assessing the in vivo efficacy of this compound.

G This compound This compound Target_Protein Target Protein/Enzyme This compound->Target_Protein inhibition Toxin_Production Toxin Production Target_Protein->Toxin_Production regulates Cell_Death Bacterial Cell Death Target_Protein->Cell_Death prevents

Caption: Proposed mechanism of action of this compound.

To enable the generation of the requested detailed report, it is essential to have access to primary literature or data describing the properties and experimental evaluation of "this compound". Should such information become available, this framework can be populated to provide the comprehensive Application Notes and Protocols.

Application Notes and Protocols for 5FDQD in Mouse Models of Clostridioides difficile Infection (CDI)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5FDQD, a novel riboswitch-binding flavin analog, in preclinical mouse models of Clostridioides difficile infection (CDI). The provided protocols and data are intended to guide researchers in evaluating the in vivo efficacy of this compound and similar compounds.

Introduction

Clostridioides difficile is a leading cause of antibiotic-associated diarrhea and a significant healthcare-associated pathogen. The emergence of hypervirulent strains and high recurrence rates of CDI necessitate the development of novel therapeutics with alternative mechanisms of action. This compound (5-(3-(4-fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione) is a promising antibacterial compound that targets the flavin mononucleotide (FMN) riboswitch in C. difficile. By binding to this regulatory RNA element, this compound is believed to disrupt essential metabolic pathways, leading to bactericidal activity against C. difficile while having a limited impact on the commensal gut microbiota.[1] This targeted approach offers a potential advantage over broad-spectrum antibiotics currently used to treat CDI.

Mechanism of Action

This compound acts as an analog of flavin mononucleotide (FMN), a key cofactor in various metabolic pathways. In C. difficile, the biosynthesis of riboflavin (a precursor to FMN) is regulated by an FMN-responsive riboswitch located in the 5' untranslated region of the ribD operon. When FMN levels are sufficient, FMN binds to the riboswitch, inducing a conformational change in the RNA that leads to the premature termination of transcription. This compound mimics FMN and binds to the FMN riboswitch with similar potency, effectively shutting down the expression of genes required for riboflavin synthesis.[1] This leads to a deficiency in essential flavin cofactors, resulting in a potent and rapid bactericidal effect against C. difficile. The high selectivity of this compound for the C. difficile FMN riboswitch is thought to contribute to its narrow spectrum of activity, sparing many beneficial gut bacteria.

Data Presentation

The in vivo efficacy of this compound has been evaluated in a murine model of antibiotic-induced CDI. The following tables summarize the key quantitative data from a pivotal study comparing this compound to standard-of-care antibiotics, vancomycin and fidaxomicin.[1][2]

Table 1: Survival Rates of C. difficile-Infected Mice

Treatment GroupDosageAdministration RouteDurationSurvival Rate (Day 8 post-infection)
This compound10 mg/kg (twice daily)Oral5 days100%
Fidaxomicin3 mg/kg (twice daily)Oral5 days100%
Vancomycin50 mg/kg (once daily)Oral5 days100%
Vehicle Control (0.5% methylcellulose)N/AOral5 days40-60% mortality within 48 hours

Table 2: Average Daily Weight of Surviving C. difficile-Infected Mice

Treatment GroupDay 0Day 1Day 2Day 3Day 4Day 5Day 6Day 7Day 8
This compound1.00~0.98~0.97~0.98~1.00~1.02~1.04~1.05~1.06
Fidaxomicin1.00~0.97~0.95~0.96~0.98~1.00~1.02~1.03~1.04
Vancomycin1.00~0.96~0.94~0.95~0.97~0.99~1.01~1.02~1.03
Vehicle Control1.00~0.95~0.90(Significant weight loss in mice that succumbed to infection)

Note: Weight is normalized to the average weight of mice in each group immediately prior to inoculation (Day 0 = 1.0).

Experimental Protocols

The following is a detailed protocol for a murine model of antibiotic-induced C. difficile infection for evaluating the efficacy of this compound. This protocol is based on the methodology described in the literature for testing this compound and other standard CDI mouse models.[2][3][4]

Materials:

  • Animals: 6-8 week old C57BL/6 mice.

  • Antibiotic Cocktail: Kanamycin, gentamicin, colistin, metronidazole, and vancomycin in drinking water (specific concentrations may need optimization, a common starting point is Kanamycin (0.4 mg/mL), Gentamicin (0.035 mg/mL), Colistin (850 U/mL), Metronidazole (0.215 mg/mL), and Vancomycin (0.045 mg/mL)).

  • Clindamycin: For intraperitoneal injection.

  • C. difficile spores: VPI 10463 strain is a commonly used, toxigenic strain.[2]

  • This compound: To be suspended in a vehicle solution.

  • Vehicle: 0.5% methylcellulose in sterile water.[2]

  • Standard-of-care antibiotics (for control groups): Vancomycin, Fidaxomicin.

  • Equipment: Oral gavage needles, sterile cages, appropriate personal protective equipment (PPE).

Protocol:

  • Acclimatization: House mice in a specific pathogen-free facility for at least one week prior to the start of the experiment.

  • Antibiotic Pre-treatment:

    • Provide mice with ad libitum access to drinking water containing the antibiotic cocktail for 3-5 days. This step is crucial for disrupting the native gut microbiota to allow for C. difficile colonization.

    • Two days after discontinuing the antibiotic cocktail, administer a single intraperitoneal (IP) injection of clindamycin (e.g., 10 mg/kg).

  • C. difficile Challenge:

    • 24 hours after the clindamycin injection, infect the mice with C. difficile spores (e.g., 1 x 105 CFU) via oral gavage.

  • Treatment Administration:

    • Begin treatment with this compound, control antibiotics, or vehicle control 1 hour after C. difficile inoculation.[2]

    • Administer this compound orally at a dose of 10 mg/kg twice daily for 5 days.[2]

    • Administer control treatments as required (e.g., vancomycin at 50 mg/kg once daily, fidaxomicin at 3 mg/kg twice daily).[2]

  • Monitoring:

    • Monitor mice at least twice daily for signs of CDI, including weight loss, diarrhea, lethargy, and ruffled fur.

    • Record body weight daily.

    • Record survival daily for the duration of the study (typically 8-10 days post-infection).

  • Endpoint Analysis (Optional):

    • At the end of the study, or at humane endpoints, euthanize mice.

    • Collect cecal and colon contents for quantitative culture of C. difficile (bacterial load) and measurement of toxin levels (e.g., by ELISA).

    • Collect tissues for histopathological analysis to assess inflammation and tissue damage.

Visualizations

Signaling Pathway

G cluster_Cdiff Clostridioides difficile FiveFDQD This compound FMN_Riboswitch FMN Riboswitch (ribD operon) FiveFDQD->FMN_Riboswitch binds to Transcription_Termination Premature Transcription Termination FMN_Riboswitch->Transcription_Termination induces Riboflavin_Biosynthesis Riboflavin Biosynthesis Genes (ribD, ribE, ribBA, ribH) Transcription_Termination->Riboflavin_Biosynthesis prevents expression of Flavin_Deficiency Flavin Cofactor Deficiency Riboflavin_Biosynthesis->Flavin_Deficiency leads to Cell_Death Bactericidal Effect (Cell Death) Flavin_Deficiency->Cell_Death results in

Caption: Mechanism of this compound action in C. difficile.

Experimental Workflow

G cluster_workflow Experimental Workflow for this compound Efficacy Testing Acclimatization 1. Acclimatization (≥ 7 days) Antibiotic_Pretreatment 2. Antibiotic Pre-treatment (3-5 days) Acclimatization->Antibiotic_Pretreatment Clindamycin_Injection 3. Clindamycin Injection (Day 'x') Antibiotic_Pretreatment->Clindamycin_Injection CDI_Challenge 4. C. difficile Challenge (Day 'x+1') Clindamycin_Injection->CDI_Challenge Treatment 5. Treatment Initiation (1 hr post-challenge) CDI_Challenge->Treatment Monitoring 6. Daily Monitoring (Weight, Survival, Clinical Score) Treatment->Monitoring Endpoint 7. Endpoint Analysis (Bacterial Load, Toxin Levels) Monitoring->Endpoint

Caption: Workflow for CDI mouse model and this compound evaluation.

References

Application Notes and Protocols: FMN Riboswitch Binding Assay with 5FDQD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Riboswitches are structured non-coding RNA elements, typically found in the 5' untranslated region of bacterial messenger RNA (mRNA), that regulate gene expression in response to binding specific small molecules. The Flavin Mononucleotide (FMN) riboswitch is a key regulator of genes involved in the biosynthesis and transport of riboflavin (vitamin B2). Upon binding its cognate ligand, FMN, the riboswitch undergoes a conformational change that typically leads to the termination of transcription or inhibition of translation initiation. Due to their prevalence in bacteria and absence in eukaryotes, riboswitches have emerged as promising targets for the development of novel antibiotics.

5FDQD (5-(3-(4-fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione) is a synthetic, cell-permeable analog of FMN that has demonstrated potent antibacterial activity, particularly against Clostridium difficile. This compound effectively mimics FMN, binding to the FMN riboswitch and triggering a similar regulatory response. This document provides detailed application notes and protocols for conducting a binding assay of the FMN riboswitch with this compound.

Signaling Pathway

The FMN riboswitch operates as a genetic "off" switch. In the absence of its ligand, the riboswitch adopts a conformation that allows for transcription of the downstream genes. When the intracellular concentration of FMN (or an analog like this compound) increases, the ligand binds to the aptamer domain of the riboswitch. This binding event induces a conformational change in the RNA structure, leading to the formation of a terminator stem. This premature termination of transcription prevents the expression of proteins involved in FMN biosynthesis and transport, thus creating a negative feedback loop.

FMN_Riboswitch_Signaling_Pathway cluster_low_fmn Low [FMN] or [this compound] cluster_high_fmn High [FMN] or [this compound] Unbound_Riboswitch Unbound FMN Riboswitch (Anti-terminator Conformation) Transcription_On Transcription Proceeds Unbound_Riboswitch->Transcription_On Allows RNA Polymerase to read through Bound_Riboswitch Bound FMN Riboswitch (Terminator Conformation) Ligand FMN or this compound Ligand->Bound_Riboswitch Binds to Aptamer Transcription_Off Transcription Terminates Bound_Riboswitch->Transcription_Off Forms Terminator Stem

FMN Riboswitch Signaling Pathway

Data Presentation

The binding affinity of this compound to the Bacillus subtilis ribD FMN riboswitch has been determined using in-line probing assays and its functional consequence has been assessed with in vitro transcription termination assays. The data demonstrates that this compound binds to the FMN riboswitch with a potency nearly identical to that of its natural ligand, FMN.

LigandAssay TypeParameterValueReference
This compound In-line ProbingApparent Kd7.5 nM[1][2]
FMN In-line ProbingApparent Kd6.4 nM[1][2]
This compound In Vitro Transcription TerminationT500.5 µM[1][2]
FMN In Vitro Transcription TerminationT500.6 µM[1][2]

Experimental Protocols

In Vitro Transcription of the FMN Riboswitch

This protocol describes the preparation of the FMN riboswitch RNA from a DNA template.

Materials:

  • Linearized DNA template containing the FMN riboswitch sequence downstream of a T7 RNA polymerase promoter.

  • T7 RNA Polymerase

  • Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP)

  • Transcription Buffer (40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 10 mM DTT, 2 mM spermidine)

  • DNase I (RNase-free)

  • 8 M Urea, 10% polyacrylamide gel

  • Elution Buffer (0.5 M ammonium acetate, 1 mM EDTA)

  • Nuclease-free water

Procedure:

  • Set up the in vitro transcription reaction at room temperature by combining the transcription buffer, NTPs, and the DNA template.

  • Initiate the reaction by adding T7 RNA polymerase.

  • Incubate the reaction at 37°C for 2-4 hours.

  • Add DNase I to the reaction mixture and incubate for an additional 15 minutes at 37°C to digest the DNA template.

  • Stop the reaction by adding an equal volume of 2X formamide loading buffer.

  • Purify the RNA transcript by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Visualize the RNA by UV shadowing and excise the corresponding gel slice.

  • Elute the RNA from the gel slice overnight at 4°C in elution buffer.

  • Precipitate the RNA with ethanol, wash with 70% ethanol, and resuspend in nuclease-free water.

  • Determine the RNA concentration using a spectrophotometer.

Fluorescence Polarization Binding Assay

This protocol outlines a direct binding assay to determine the dissociation constant (Kd) of this compound for the FMN riboswitch. This protocol is adapted from general fluorescence polarization assay principles, leveraging the intrinsic fluorescence of this compound.

Materials:

  • Purified FMN riboswitch RNA

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 5 mM MgCl₂)

  • 384-well, low-volume, black microplates

  • Microplate reader capable of measuring fluorescence polarization

Procedure:

  • RNA Refolding: Dilute the FMN riboswitch RNA to the desired concentration in the assay buffer. Heat at 85°C for 3 minutes, then cool to room temperature for 15-20 minutes to ensure proper folding.

  • Ligand Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Assay Plate Setup:

    • Add a constant concentration of the refolded FMN riboswitch RNA to each well of the microplate.

    • Add the serially diluted this compound to the wells containing the RNA.

    • Include control wells with only the buffer and this compound to measure the fluorescence polarization of the free ligand.

    • Include control wells with only the buffer and RNA to measure background fluorescence.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader. The excitation and emission wavelengths should be optimized for this compound.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Plot the change in fluorescence polarization as a function of the this compound concentration.

    • Fit the data to a one-site binding model to determine the dissociation constant (Kd).

Experimental_Workflow cluster_prep Preparation cluster_assay Fluorescence Polarization Assay cluster_analysis Data Analysis Template_Prep Linearized DNA Template (with T7 promoter) IVT In Vitro Transcription Template_Prep->IVT Purification PAGE Purification IVT->Purification RNA_Folding RNA Refolding Purification->RNA_Folding Plate_Setup Plate Setup (RNA + this compound) RNA_Folding->Plate_Setup Serial_Dilution This compound Serial Dilution Serial_Dilution->Plate_Setup Incubation Incubation (30 min, RT) Plate_Setup->Incubation FP_Reading Fluorescence Polarization Measurement Incubation->FP_Reading Data_Plotting Plot Polarization vs. [this compound] FP_Reading->Data_Plotting Kd_Determination Fit to Binding Curve (Determine Kd) Data_Plotting->Kd_Determination

Experimental Workflow for FP Assay

References

Application Notes and Protocols for the Experimental Use of 5FDQD in Microbiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5FDQD (5-(3-(4-fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione) is a novel synthetic analog of flavin mononucleotide (FMN). In microbiological research, it has emerged as a potent and selective antibacterial agent, particularly against the anaerobic, spore-forming bacterium Clostridium difficile, a leading cause of antibiotic-associated diarrhea.[1][2][3] this compound exerts its antimicrobial effect by targeting the FMN riboswitch, an RNA-based regulatory element that controls the expression of genes involved in riboflavin (vitamin B2) biosynthesis and transport.[4] By binding to the FMN riboswitch, this compound mimics the natural ligand FMN, leading to the premature termination of transcription of essential genes, ultimately resulting in bacterial cell death.[1][2]

A key advantage of this compound is its narrow spectrum of activity. While highly effective against C. difficile, it shows significantly less activity against beneficial gut bacteria such as Bacteroides, Lactobacillus, and Bifidobacterium species.[1] This selectivity makes this compound a promising candidate for the development of targeted therapies for C. difficile infection (CDI) that spare the host's protective microbiome.

These application notes provide a summary of the known microbiological data for this compound and detailed protocols for its experimental use in key microbiological assays.

Data Presentation

Table 1: In Vitro Antimicrobial Activity of this compound against Clostridium difficile
Strain PanelMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
21 C. difficile strains (including 4 hypervirulent NAP1/ribotype 027 strains and 14 clinical isolates)11

Data sourced from Blount et al. (2015).[5]

Table 2: Time-Kill Kinetics of this compound against Clostridium difficile VPI 10463
Treatment ConcentrationTime (hours)Log₁₀ CFU/mL Reduction
4x MIC4>3
8x MIC4>3
4x MIC6Below Limit of Detection (<200 CFU/mL)
8x MIC6Below Limit of Detection (<200 CFU/mL)

Data derived from time-kill plots in Blount et al. (2015).[5]

Signaling Pathway and Experimental Workflows

FMN Riboswitch Signaling Pathway

FMN_Riboswitch_Pathway cluster_gene Bacterial DNA cluster_transcription Transcription cluster_translation Translation ribB ribB gene (Riboflavin biosynthesis) RNAP RNA Polymerase ribB->RNAP binds to promoter mRNA_leader 5' UTR with FMN Riboswitch RNAP->mRNA_leader transcribes full_length_mRNA Full-length ribB mRNA mRNA_leader->full_length_mRNA Transcription continues (Anti-terminator formation) terminated_transcript Terminated Transcript mRNA_leader->terminated_transcript Conformational change induces terminator hairpin formation ribosome Ribosome full_length_mRNA->ribosome binds terminated_transcript->ribosome Transcription prematurely terminates ribB_protein No RibB Protein (Growth Inhibition) ribosome->ribB_protein translates FMN FMN (Natural Ligand) FMN->mRNA_leader bind to aptamer domain _this compound This compound _this compound->mRNA_leader bind to aptamer domain

Caption: FMN riboswitch mechanism of action and the inhibitory role of this compound.

Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination

MIC_Workflow start Start prep_culture Prepare overnight culture of C. difficile start->prep_culture inoculate Inoculate wells with standardized C. difficile suspension prep_culture->inoculate prep_plate Prepare 96-well plate with 2-fold serial dilutions of this compound prep_plate->inoculate incubate Incubate anaerobically at 37°C for 24-48 hours inoculate->incubate read_results Visually inspect for turbidity incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Experimental Workflow: Time-Kill Assay

Time_Kill_Workflow start Start prep_culture Prepare standardized C. difficile culture start->prep_culture inoculate Inoculate tubes with C. difficile prep_culture->inoculate prep_tubes Prepare tubes with broth and This compound at various MIC multiples (e.g., 2x, 4x, 8x MIC) prep_tubes->inoculate incubate Incubate anaerobically at 37°C inoculate->incubate sample At time points (0, 2, 4, 6, 24h), remove aliquots incubate->sample sample->incubate continue incubation plate Perform serial dilutions and plate on appropriate agar sample->plate count Incubate plates and count CFU/mL plate->count plot Plot Log10 CFU/mL vs. Time count->plot end End plot->end

Caption: Workflow for conducting a time-kill kinetic assay with this compound.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against Clostridium difficile

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of C. difficile.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Clostridium difficile strain(s) of interest

  • Anaerobic brain heart infusion (BHI) broth, supplemented

  • Sterile 96-well microtiter plates

  • Anaerobic chamber or gas-pack system

  • Spectrophotometer

Procedure:

  • Culture Preparation: In an anaerobic chamber, inoculate a single colony of C. difficile into BHI broth and incubate at 37°C for 18-24 hours.

  • Inoculum Standardization: Dilute the overnight culture in fresh, pre-reduced BHI broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound: a. In a 96-well plate, add 100 µL of BHI broth to wells 2 through 12. b. Add 200 µL of the highest concentration of this compound to be tested to well 1. c. Perform 2-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. d. Well 11 should contain broth with no this compound (growth control). Well 12 should contain uninoculated broth (sterility control).

  • Inoculation: Add 10 µL of the standardized C. difficile inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate in an anaerobic chamber at 37°C for 24 to 48 hours.

  • Reading the MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible growth.

Protocol 2: Time-Kill Kinetic Assay for this compound against Clostridium difficile

Objective: To assess the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound stock solution

  • Clostridium difficile strain with a known MIC for this compound

  • Anaerobic BHI broth

  • Sterile culture tubes

  • Anaerobic chamber

  • Apparatus for serial dilutions and plating (e.g., BHI agar plates)

Procedure:

  • Culture Preparation: Prepare a mid-logarithmic phase culture of C. difficile in BHI broth. Adjust the culture density to approximately 1 x 10⁶ CFU/mL.

  • Assay Setup: a. Prepare tubes containing BHI broth with this compound at concentrations corresponding to 0x MIC (growth control), 1x MIC, 2x MIC, 4x MIC, and 8x MIC. b. Inoculate each tube with the standardized C. difficile culture.

  • Incubation and Sampling: a. Incubate the tubes anaerobically at 37°C. b. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), remove a 100 µL aliquot from each tube.

  • Viable Cell Counting: a. Perform 10-fold serial dilutions of each aliquot in pre-reduced BHI broth or an appropriate diluent. b. Plate 100 µL of the appropriate dilutions onto BHI agar plates. c. Incubate the plates anaerobically at 37°C for 48 hours.

  • Data Analysis: a. Count the colonies on each plate and calculate the CFU/mL for each time point and concentration. b. Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A ≥3-log₁₀ decrease in CFU/mL is typically considered bactericidal.

Protocol 3: In Vitro Transcription Termination Assay with the FMN Riboswitch

Objective: To demonstrate that this compound induces premature transcription termination by binding to the FMN riboswitch.

Materials:

  • Linear DNA template containing a promoter (e.g., T7) followed by the FMN riboswitch sequence and a downstream reporter gene segment.

  • E. coli RNA polymerase

  • Transcription buffer

  • NTPs (ATP, GTP, CTP, UTP), with one being radiolabeled (e.g., [α-³²P]UTP)

  • This compound and FMN solutions

  • Denaturing polyacrylamide gel electrophoresis (PAGE) apparatus

  • Phosphorimager or autoradiography film

Procedure:

  • Transcription Reaction Setup: a. In separate tubes, combine the DNA template, transcription buffer, and RNA polymerase. b. Add either this compound, FMN (positive control), or a vehicle control (e.g., DMSO).

  • Initiation and Elongation: a. Pre-incubate the reactions to allow for the formation of the open complex. b. Initiate transcription by adding the NTP mix (containing the radiolabeled NTP). c. Allow the reaction to proceed for a set time (e.g., 15-30 minutes) at 37°C.

  • Reaction Quenching: Stop the reactions by adding a stop solution containing a chelating agent (e.g., EDTA) and formamide.

  • Analysis of Transcripts: a. Denature the RNA transcripts by heating. b. Separate the transcripts by size using denaturing PAGE. c. Visualize the radiolabeled RNA transcripts using a phosphorimager or autoradiography.

  • Interpretation: In the presence of this compound or FMN, an increase in the abundance of a shorter, terminated transcript and a corresponding decrease in the full-length transcript is expected, compared to the vehicle control. This demonstrates ligand-induced transcription termination.

Protocol 4: Assessment of this compound Activity on Clostridium difficile Biofilm Formation

Objective: To determine the effect of this compound on the formation and viability of C. difficile biofilms.

Materials:

  • This compound stock solution

  • Clostridium difficile strain

  • Biofilm growth medium (e.g., BHI supplemented with glucose)

  • Sterile 96-well flat-bottom plates

  • Crystal violet solution (0.1%)

  • Ethanol or acetic acid for destaining

  • Plate reader

Procedure:

  • Biofilm Formation: a. In a 96-well plate, add 200 µL of a standardized C. difficile culture (approximately 1 x 10⁷ CFU/mL) to each well. b. Add varying concentrations of this compound to the wells. Include a no-drug growth control. c. Incubate the plate anaerobically at 37°C for 48-72 hours without agitation.

  • Quantification of Biofilm Biomass (Crystal Violet Staining): a. Carefully remove the planktonic cells and spent medium from the wells. b. Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. c. Air-dry the plate. d. Add 200 µL of 0.1% crystal violet to each well and incubate for 15 minutes at room temperature. e. Remove the crystal violet solution and wash the wells thoroughly with water. f. Add 200 µL of a destaining solution (e.g., 95% ethanol or 33% acetic acid) to each well to solubilize the bound dye. g. Measure the absorbance at a wavelength of approximately 570 nm using a plate reader. A decrease in absorbance in the presence of this compound indicates inhibition of biofilm formation.

  • Assessment of Viability within Biofilms (Optional): a. Grow biofilms as described in step 1. b. After incubation, remove the planktonic cells and add fresh medium containing this compound to the established biofilms. c. Incubate for a further 24 hours. d. Quantify viable cells within the biofilm using a metabolic assay (e.g., resazurin) or by disrupting the biofilm, plating serial dilutions, and counting CFUs.

Disclaimer

These protocols are intended for research purposes only and should be performed by trained personnel in a suitably equipped laboratory. Appropriate safety precautions should be taken when handling microorganisms and chemical reagents. The specific parameters of these assays may require optimization depending on the bacterial strains and experimental conditions used.

References

Application Notes and Protocols for 5FDQD Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5FDQD is a novel synthetic fluoroquinolone antibiotic exhibiting broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria. As with all antimicrobial agents, understanding the susceptibility of target organisms is paramount for effective therapeutic use and to monitor the potential development of resistance.[1] These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to this compound using standard antimicrobial susceptibility testing (AST) methods, including broth microdilution, agar dilution, and disk diffusion. The protocols are based on established methodologies for the fluoroquinolone class of antibiotics and are intended to guide researchers in establishing the minimum inhibitory concentration (MIC) and susceptibility profiles of clinically relevant bacteria.[2][3][4]

Fluoroquinolones exert their bactericidal effect by inhibiting bacterial DNA gyrase (GyrA) and topoisomerase IV (ParC), enzymes essential for DNA replication, recombination, and repair.[2] Resistance to this class of antibiotics typically arises from mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes.[1][2] Therefore, routine susceptibility testing is crucial for the surveillance of resistance and to ensure appropriate clinical application.[1]

Experimental Protocols

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in a liquid medium.[3][4]

Materials:

  • This compound reference powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile diluents (e.g., water or DMSO, depending on this compound solubility)

  • Incubator (35°C ± 2°C)

  • Microplate reader or manual reading mirror

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of 1000 µg/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in CAMHB across the 96-well microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, including a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.

  • MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the organism.[3]

Agar Dilution Method

This method is useful for testing multiple bacterial isolates against a single antimicrobial agent.[3]

Materials:

  • This compound reference powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Inoculum replicator (e.g., Steers replicator)

Procedure:

  • Preparation of this compound-Agar Plates: Prepare a series of MHA plates containing two-fold dilutions of this compound.

  • Inoculum Preparation: Prepare bacterial suspensions equivalent to a 0.5 McFarland standard for each isolate to be tested.

  • Inoculation: Using an inoculum replicator, spot-inoculate the bacterial suspensions onto the surface of the this compound-containing agar plates and a growth control plate (no antibiotic).

  • Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the isolate.[3]

Disk Diffusion Method

This qualitative method determines the susceptibility of a bacterial isolate to a fixed concentration of an antimicrobial agent impregnated on a paper disk.[2][3]

Materials:

  • This compound-impregnated paper disks (e.g., 5 µg)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper

Procedure:

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a sterile cotton swab, evenly streak the bacterial suspension over the entire surface of an MHA plate to create a uniform lawn of growth.

  • Disk Application: Aseptically apply the this compound paper disk to the surface of the inoculated agar.

  • Incubation: Incubate the plate at 35°C ± 2°C for 18-24 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The interpretation of the zone size (Susceptible, Intermediate, or Resistant) requires established clinical breakpoints.

Data Presentation

Table 1: Example MIC Distribution of this compound against Common Pathogens

OrganismNo. of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus1000.12 - 80.54
Streptococcus pneumoniae100≤0.06 - 40.252
Escherichia coli1000.25 - 32116
Pseudomonas aeruginosa1000.5 - >64432
Klebsiella pneumoniae1000.12 - 160.58

Table 2: Proposed Interpretive Criteria for this compound (Disk Diffusion & MIC)

MethodSusceptibleIntermediateResistant
Disk Diffusion (5 µg disk) ≥ 21 mm18 - 20 mm≤ 17 mm
MIC (µg/mL) ≤ 12≥ 4

Note: These values are hypothetical and would require extensive clinical and microbiological data for validation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_methods Susceptibility Testing Methods cluster_broth Broth Microdilution cluster_disk Disk Diffusion cluster_interpretation Data Interpretation bacterial_isolate Bacterial Isolate mcfarland 0.5 McFarland Standardization bacterial_isolate->mcfarland broth_inoculation Inoculation mcfarland->broth_inoculation disk_inoculation Lawn Inoculation on MHA Plate mcfarland->disk_inoculation stock_this compound This compound Stock Solution broth_dilution Serial Dilution in Microplate stock_this compound->broth_dilution broth_dilution->broth_inoculation broth_incubation Incubation (18-24h) broth_inoculation->broth_incubation broth_mic Determine MIC broth_incubation->broth_mic interpretation Interpret Results (S, I, R) broth_mic->interpretation disk_application Apply this compound Disk disk_inoculation->disk_application disk_incubation Incubation (18-24h) disk_application->disk_incubation disk_zone Measure Zone of Inhibition disk_incubation->disk_zone disk_zone->interpretation

Caption: Experimental workflow for determining this compound susceptibility.

signaling_pathway cluster_bacterium Bacterial Cell cluster_dna DNA Replication Machinery fdqd This compound dna_gyrase DNA Gyrase (GyrA) fdqd->dna_gyrase inhibition topoisomerase_iv Topoisomerase IV (ParC) fdqd->topoisomerase_iv inhibition dna_replication DNA Replication dna_gyrase->dna_replication topoisomerase_iv->dna_replication cell_death Cell Death dna_replication->cell_death disruption leads to

Caption: Proposed mechanism of action of this compound in bacteria.

References

Application Notes and Protocols for Novel Compound Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific information could be found for a compound designated "5FDQD" in the public domain. The following document provides a generalized framework and detailed protocols for the administration of a novel investigational compound in animal studies, based on established methodologies in preclinical research. Researchers should adapt these protocols to the specific characteristics of their compound of interest.

Introduction and Pre-Administration Considerations

The administration of any new substance to laboratory animals is a critical step in preclinical research, requiring meticulous planning to ensure animal welfare, data validity, and personnel safety.[1][2] Key considerations before commencing any in vivo study include the physicochemical properties of the test compound, the selection of an appropriate animal model, and the intended clinical route of administration in humans.[3]

Vehicle Selection and Formulation

The choice of vehicle for dissolving or suspending the test compound is crucial. The vehicle should be non-toxic, have no pharmacological effect of its own, and should not interfere with the assay being performed. The final mixture prepared for dosing is referred to as the 'formulation'.[2] Formulations must be optimized for the specific study design, animal species, and the characteristics of the compound.[2] For intravenous administration, formulations must be sterile and free of particulates to prevent embolization.[2]

Animal Model Selection

The choice of animal species for toxicology and pharmacokinetic studies should be justified.[4] Commonly used models include mice and rats for initial studies, with non-rodent species like rabbits, dogs, or non-human primates used in later-stage preclinical development.[4][5] Factors to consider include species-specific differences in metabolism and anatomy.[4] For neurotoxicity studies, certain strains or breeds might have unique sensitivities due to genetic factors, such as mutations in the MDR1 gene affecting P-glycoprotein function.[6]

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a novel compound.[7][8] These studies help in determining dosing regimens and predicting human pharmacokinetics.[7]

Experimental Protocol: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical PK study in rats following intravenous (IV) and oral (PO) administration.

Objective: To determine the key pharmacokinetic parameters of [Specify Compound Name] in rats.

Materials:

  • [Specify Compound Name]

  • Appropriate vehicle (e.g., saline, PBS, DMSO/polyethylene glycol mixture)

  • Sprague-Dawley rats (justification for strain selection should be documented)

  • Dosing equipment (e.g., gavage needles for PO, syringes and catheters for IV)[2]

  • Blood collection supplies (e.g., heparinized tubes, centrifuge)

  • Analytical equipment for compound quantification (e.g., LC-MS/MS)[9]

Procedure:

  • Animal Acclimatization: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Dosing:

    • Intravenous (IV) Group: Administer a single bolus dose of [Specify Compound Name] via the tail vein. A typical dose might be 1-5 mg/kg.[9]

    • Oral (PO) Group: Administer a single dose via oral gavage. Doses might range from 1 to 50 mg/kg depending on expected absorption.[9]

  • Blood Sampling: Collect blood samples (approx. 100-200 µL) from the saphenous or jugular vein at predetermined time points. A typical schedule would be: pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Plasma Preparation: Immediately process blood samples by centrifuging to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of [Specify Compound Name] in plasma samples using a validated analytical method like LC-MS/MS.[9]

  • Data Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters from the plasma concentration-time data.[9]

Data Presentation: Pharmacokinetic Parameters

The quantitative data from the PK study should be summarized in a table for clear comparison.

ParameterAbbreviationIV Administration (e.g., 5 mg/kg)PO Administration (e.g., 10 mg/kg)UnitDescription
Maximum Plasma ConcentrationCmax4458850ng/mLThe highest observed concentration in the plasma.
Time to Maximum ConcentrationTmax0.081.5hThe time at which Cmax is reached.
Area Under the Curve (0-last)AUClast100,44655,000ngmin/mLA measure of total drug exposure over time.
Area Under the Curve (0-inf)AUCinf102,50058,000ngmin/mLTotal drug exposure extrapolated to infinity.
Half-lifet1/22.53.1hThe time required for the plasma concentration to decrease by half.
ClearanceCL54.57-mL/min/kgThe volume of plasma cleared of the drug per unit time.[9]
Volume of DistributionVss1880-mL/kgThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[9]
BioavailabilityF-28.3%The fraction of the administered dose that reaches systemic circulation.

Note: The values in this table are hypothetical and for illustrative purposes only, adapted from a study on a different compound.[9]

Toxicology and Safety Assessment

Toxicology studies are mandated to screen new molecules for their potential toxicity.[10] These studies can range from single-dose acute toxicity to longer-term chronic toxicity assessments.[10]

Experimental Protocol: Acute Oral Toxicity Study (Dose Range-Finding)

This protocol is designed to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[10]

Objective: To assess the short-term toxicity of [Specify Compound Name] after a single oral dose in rats and determine the MTD.

Materials:

  • [Specify Compound Name]

  • Vehicle

  • Wistar rats (or other appropriate strain)

  • Oral gavage needles

  • Equipment for clinical observation and body weight measurement

Procedure:

  • Group Allocation: Assign animals to several dose groups (e.g., 3-5 groups) and a vehicle control group. Group sizes are typically 3-5 animals per sex.

  • Dosing: Administer a single oral dose of [Specify Compound Name] to each group at escalating concentrations (e.g., 50, 100, 500, 1000 mg/kg).

  • Clinical Observations:

    • Monitor animals continuously for the first few hours post-dosing and then daily for 14 days.

    • Use a functional observation battery (like a modified Irwin's test) to systematically record clinical signs.[10] Observations should include changes in the central nervous system (seizures, lethargy), neuromuscular function (ataxia, convulsions), and autonomic functions (salivation, lacrimation).[10]

  • Body Weight and Food Consumption: Record body weight prior to dosing and at regular intervals (e.g., daily or weekly) throughout the study.[11]

  • Necropsy and Histopathology: At the end of the 14-day observation period, euthanize all animals. Perform a gross necropsy on all animals and collect major organs (liver, kidneys, spleen, heart, lungs, brain, etc.) for histopathological examination. The liver is often a target organ in rodent toxicity studies.[5]

Data Presentation: Summary of Toxicological Findings
Dose Group (mg/kg)SexNo. of AnimalsMortalityKey Clinical SignsGross Pathology FindingsTarget Organs
Vehicle ControlM/F5/50/10No abnormalities observedNo abnormalities observedNone
50M/F5/50/10No treatment-related signsNo abnormalities observedNone
500M/F5/50/10Lethargy, piloerection within 4h, resolved by 24hEnlarged liver in 3/5 malesLiver
1000M/F5/52/10Severe lethargy, ataxia, labored breathingEnlarged and pale liver, gastrointestinal irritationLiver, GI Tract

Note: This table presents hypothetical data for illustrative purposes.

Visualization of Workflows and Pathways

Diagrams are crucial for visualizing complex processes and relationships. The following are examples created using the DOT language.

Experimental Workflow: In Vivo Pharmacokinetic Study

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Analysis Phase acclimatize Animal Acclimatization grouping Randomization & Grouping acclimatize->grouping dose_prep Dose Formulation grouping->dose_prep dosing Compound Administration (IV or PO) dose_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Processing & Storage sampling->processing bioanalysis LC-MS/MS Bioanalysis processing->bioanalysis pk_calc PK Parameter Calculation bioanalysis->pk_calc report Final Report pk_calc->report

Caption: Workflow for a typical in vivo pharmacokinetic study in rodents.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical mechanism of action for an investigational compound that inhibits a kinase pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor (Inactive) KinaseB->TF Phosphorylates TF_active Transcription Factor (Active) TF->TF_active Compound [Specify Compound Name] Compound->KinaseB Inhibits Gene Target Gene Expression TF_active->Gene Promotes

Caption: Hypothetical signaling pathway showing inhibition by a novel compound.

References

Applications of 5FDQD in Antibiotic Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-(4-fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione, commonly known as 5FDQD, is a synthetic analog of riboflavin that has emerged as a promising candidate in antibiotic research. It functions by targeting the Flavin Mononucleotide (FMN) riboswitch, a highly conserved RNA regulatory element in bacteria. This novel mechanism of action makes this compound an attractive subject for the development of new antibacterial agents, particularly against challenging pathogens like Clostridioides difficile. These application notes provide an overview of this compound's utility, supported by quantitative data and detailed experimental protocols.

Application Notes

Primary Application: A Narrow-Spectrum Antibiotic for Clostridioides difficile Infection (CDI)

This compound has demonstrated potent and rapidly bactericidal activity against C. difficile[1]. In vivo studies in a mouse model of antibiotic-induced CDI have shown that this compound can completely prevent the onset of lethal infection[1]. A significant advantage of this compound is its narrow spectrum of activity, which allows it to target C. difficile while preserving the natural gut microbiota. This is a crucial attribute for preventing the recurrence of CDI, a common complication with broad-spectrum antibiotics. In comparative studies, this compound's impact on cecal flora was more limited than that of fidaxomicin and vancomycin[2].

Mechanism of Action: Targeting the FMN Riboswitch

This compound acts as a mimic of the natural ligand, FMN, binding to the aptamer domain of the FMN riboswitch. This riboswitch is a cis-regulatory element located in the 5' untranslated region of mRNAs that encode for proteins involved in the biosynthesis and transport of riboflavin (Vitamin B2). Upon binding of FMN or its analog, this compound, the riboswitch undergoes a conformational change. This structural rearrangement typically leads to the formation of a terminator stem, which prematurely halts transcription, or sequesters the ribosome binding site, thereby inhibiting translation of the downstream genes. This effectively shuts down the production of essential proteins for bacterial survival. This compound has been shown to bind to the FMN riboswitch with a potency comparable to that of FMN itself[3].

Resistance Profile

A notable characteristic of this compound is the low frequency of resistance development. Attempts to isolate C. difficile mutants resistant to this compound have been unsuccessful, suggesting a low propensity for the development of resistance (< 1 x 10-9)[3]. This may be due to the highly conserved nature of the riboswitch target. However, the inability to isolate resistant mutants also raises the possibility of multiple cellular targets for this compound, which warrants further investigation[3][4].

Data Presentation

Table 1: In Vitro Activity and Binding Affinity of this compound

ParameterValueOrganism/TargetReference
MIC 1 - 4 µg/mLClostridioides difficile[1]
Apparent KD ~100 nMB. subtilis ribD FMN Riboswitch[1]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of CDI

Treatment Group (Dosage)Survival Rate (Day 8 post-infection)Mouse StrainC. difficile StrainReference
This compound (10 mg/kg, twice daily)100%C57BL/6VPI 10463[2]
Fidaxomicin (3 mg/kg, twice daily)100%C57BL/6VPI 10463[2]
Vancomycin (50 mg/kg, once daily)100%C57BL/6VPI 10463[2]
Vehicle Control (0.5% methylcellulose)0%C57BL/6VPI 10463[2]

Experimental Protocols

1. Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol is adapted from standard broth microdilution methods.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Bacterial culture (C. difficile)

  • Anaerobic growth medium (e.g., supplemented Brucella broth)

  • 96-well microtiter plates

  • Anaerobic chamber or gas-generating system

  • Spectrophotometer or plate reader

Procedure:

  • Prepare a serial two-fold dilution of this compound in the anaerobic growth medium in a 96-well plate. The final volume in each well should be 100 µL. Include a positive control (no drug) and a negative control (no bacteria).

  • Prepare an inoculum of C. difficile from an overnight culture to a final concentration of approximately 5 x 105 CFU/mL in the growth medium.

  • Add 100 µL of the bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.

  • Incubate the plates in an anaerobic environment at 37°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

2. Protocol for Time-Kill Assay

This protocol assesses the bactericidal or bacteriostatic activity of this compound over time.

Materials:

  • This compound stock solution

  • Exponentially growing culture of C. difficile

  • Anaerobic growth medium

  • Sterile culture tubes

  • Anaerobic chamber

  • Apparatus for serial dilutions and plating (e.g., agar plates, spreader)

Procedure:

  • Prepare culture tubes with anaerobic growth medium containing this compound at various concentrations (e.g., 1x, 2x, 4x, 8x MIC) and a no-drug control.

  • Inoculate each tube with an exponentially growing culture of C. difficile to a starting density of approximately 1 x 106 CFU/mL.

  • Incubate the tubes under anaerobic conditions at 37°C.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in fresh medium or saline.

  • Plate the dilutions onto appropriate agar plates and incubate anaerobically until colonies are visible.

  • Count the number of colonies to determine the CFU/mL at each time point.

  • Plot the log10 CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

3. Protocol for In Vivo Efficacy in a Mouse Model of C. difficile Infection

This protocol is a general guideline and should be adapted and approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • C57BL/6 mice

  • Antibiotic cocktail for disrupting gut flora (e.g., cefoperazone in drinking water)

  • C. difficile spore preparation (e.g., VPI 10463)

  • This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)

  • Control treatments (vehicle, vancomycin, fidaxomicin)

  • Gavage needles

Procedure:

  • Induction of Susceptibility: Administer an antibiotic cocktail to the mice for a defined period (e.g., 5-7 days) to disrupt their native gut microbiota.

  • Infection: Following a brief antibiotic-free period, orally challenge the mice with a standardized dose of C. difficile spores.

  • Treatment: Begin treatment with this compound (e.g., 10 mg/kg, twice daily via oral gavage) shortly after infection (e.g., 1 hour post-inoculation). Include control groups receiving vehicle only and other antibiotics like vancomycin and fidaxomicin.

  • Monitoring: Monitor the mice daily for signs of illness (e.g., weight loss, diarrhea, lethargy) and record survival for a specified period (e.g., 14-21 days).

  • Microbiota Analysis (Optional): At the end of the study, cecal contents can be collected for 16S rRNA gene sequencing to assess the impact of the treatments on the gut microbiota.

Visualizations

FMN_Riboswitch_Mechanism cluster_gene Bacterial mRNA cluster_low_fmn Low FMN/5FDQD Concentration cluster_high_fmn High FMN/5FDQD Concentration 5UTR 5' UTR Riboswitch FMN Riboswitch (Aptamer) ExpressionPlatform Expression Platform Riboswitch_OFF Riboswitch Unbound Riboswitch->Riboswitch_OFF Default State Riboswitch_ON Riboswitch Bound Riboswitch->Riboswitch_ON Binding CodingSequence Riboflavin Biosynthesis/Transport Gene AntiTerminator Anti-terminator Loop Forms Riboswitch_OFF->AntiTerminator Transcription_ON Transcription Proceeds AntiTerminator->Transcription_ON Protein_Synthesis Protein Synthesis Transcription_ON->Protein_Synthesis This compound This compound This compound->Riboswitch_ON Terminator Terminator Loop Forms Riboswitch_ON->Terminator Transcription_OFF Transcription Terminated Terminator->Transcription_OFF No_Protein No Protein Synthesis Transcription_OFF->No_Protein

Caption: Mechanism of FMN riboswitch regulation by this compound.

Experimental_Workflow Start Start: this compound Compound InVitro In Vitro Evaluation Start->InVitro MIC MIC Determination (e.g., C. difficile) InVitro->MIC TimeKill Time-Kill Assays InVitro->TimeKill BindingAssay Riboswitch Binding Assay (e.g., In-line probing) InVitro->BindingAssay InVivo In Vivo Efficacy MIC->InVivo TimeKill->InVivo MouseModel CDI Mouse Model InVivo->MouseModel Microbiota Microbiota Analysis InVivo->Microbiota Toxicity Toxicity Studies InVivo->Toxicity End Lead Optimization/ Preclinical Development MouseModel->End Toxicity->End

Caption: Experimental workflow for evaluating this compound.

References

Troubleshooting & Optimization

Technical Support Center: 5FDQD Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5FDQD. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Troubleshooting Guide & FAQs

This section addresses specific problems that may arise during the use of this compound in experimental settings.

Issue 1: Inconsistent or No Observed Antibacterial Activity

Question: Why am I not observing the expected antibacterial effect of this compound on my target organism?

Possible Causes and Solutions:

  • Compound Stability and Storage: this compound is a solid powder that is stable for weeks at ambient temperature during shipping. For long-term storage, it should be kept in a dry, dark place at -20°C, where it has a shelf life of over three years.[1] For short-term storage (days to weeks), 0-4°C is recommended.[1] Improper storage can lead to degradation of the compound.

    • Recommendation: Always ensure this compound is stored under the recommended conditions. If the compound has been stored improperly or for an extended period, consider using a fresh batch.

  • Solubility Issues: this compound is soluble in DMSO.[1] If the compound is not fully dissolved, its effective concentration in the experiment will be lower than intended.

    • Recommendation: Prepare a stock solution in DMSO. Ensure the compound is fully dissolved before further dilution into your experimental medium. You may need to gently warm or vortex the solution. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells.

  • Incorrect Concentration: The effective concentration of this compound is crucial for its activity. While the optimal concentration can vary between bacterial species and experimental conditions, it has been shown to bind to the B. subtilis FMN riboswitch with a potency similar to that of FMN itself.[2]

    • Recommendation: Perform a dose-response experiment to determine the optimal concentration for your specific application. Based on its potency relative to FMN, a starting concentration range in the low micromolar range could be a reasonable starting point for in vitro assays.

  • Bacterial Resistance: Some bacteria may have or develop resistance to this compound. The possibility of off-target effects or the presence of efflux pumps that remove the compound from the cell should be considered. In fact, mutants of C. difficile resistant to this compound have been identified.[2]

    • Recommendation: If you suspect resistance, you can test the compound on a known sensitive strain as a positive control. If available, whole-genome sequencing of resistant strains may help identify the mechanism of resistance.

  • Experimental System: this compound is a neutral ligand, which should allow it to be cell-permeable.[2] However, the specific characteristics of your target organism's cell wall and membrane could influence its uptake.

    • Recommendation: Ensure your experimental conditions (e.g., cell density, growth phase) are optimized and consistent.

Issue 2: Variability in In Vitro Assay Results

Question: My in vitro transcription termination assay results with this compound are not reproducible. What could be the cause?

Possible Causes and Solutions:

  • Reagent Quality and Consistency: The quality of your DNA template, RNA polymerase, and nucleotides is critical for the success of in vitro transcription assays.

    • Recommendation: Use highly purified reagents. Ensure consistent concentrations of all components across experiments.

  • Reaction Conditions: Factors such as temperature, incubation time, and buffer composition can significantly impact the outcome of the assay.

    • Recommendation: Strictly adhere to the established protocol for your in vitro transcription termination assay. Optimize these parameters if necessary, but maintain consistency once optimized.

  • Pipetting Accuracy: Small variations in the volumes of reagents, especially the this compound solution, can lead to significant differences in the final results.

    • Recommendation: Use calibrated pipettes and proper pipetting techniques. Prepare master mixes to minimize pipetting errors.

  • Data Analysis: The quantification of terminated and full-length transcripts from a gel requires a consistent and unbiased method.

    • Recommendation: Use a reliable imaging system and software for quantification. Ensure that the background is properly subtracted and that the bands are not saturated.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data from an in vitro transcription termination assay to illustrate the expected dose-dependent effect of this compound. This data is for illustrative purposes only.

This compound Concentration (µM)% Transcription Termination (Mean ± SD)
0 (Control)15 ± 2.5
135 ± 3.1
568 ± 4.2
1085 ± 2.8
5092 ± 1.9

Key Experimental Protocols

1. Preparation of this compound Stock Solution

  • Objective: To prepare a concentrated stock solution of this compound for use in experiments.

  • Materials:

    • This compound solid powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube until the this compound is completely dissolved. Gentle warming may be applied if necessary.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

2. In Vitro Transcription Termination Assay

  • Objective: To determine the effect of this compound on the transcription termination efficiency of an FMN riboswitch.

  • Materials:

    • Linear DNA template containing a promoter, the FMN riboswitch sequence, and a downstream reporter gene.

    • RNA polymerase

    • Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP), including a radiolabeled NTP (e.g., [α-³²P]UTP).

    • Transcription buffer

    • This compound stock solution

    • Stop solution (e.g., formamide with loading dyes)

  • Procedure:

    • Assemble the transcription reactions in sterile tubes on ice. Each reaction should contain the transcription buffer, DNA template, and RNA polymerase.

    • Add the desired concentration of this compound or an equivalent volume of DMSO (for the negative control) to each reaction tube.

    • Initiate transcription by adding the NTP mix (containing the radiolabeled NTP) and incubating at the optimal temperature (e.g., 37°C) for a defined period.

    • Terminate the reactions by adding the stop solution.

    • Denature the RNA transcripts by heating the samples.

    • Separate the transcripts by size using denaturing polyacrylamide gel electrophoresis (PAGE).

    • Visualize the radiolabeled transcripts using a phosphorimager.

    • Quantify the band intensities corresponding to the full-length and terminated transcripts to calculate the percentage of termination.

Visualizations

FMN Riboswitch Signaling Pathway

FMN_Riboswitch_Pathway cluster_no_ligand Low FMN/5FDQD Concentration cluster_with_ligand High FMN/5FDQD Concentration Aptamer_unbound Aptamer Domain (Unbound) Antiterminator Antiterminator Formed Aptamer_unbound->Antiterminator Conformation allows antiterminator formation Transcription_continues Full-length mRNA (Gene ON) Antiterminator->Transcription_continues Ligand This compound or FMN Aptamer_bound Aptamer Domain (Bound) Ligand->Aptamer_bound Binds to Terminator Terminator Hairpin Formed Aptamer_bound->Terminator Conformational change induces terminator formation Transcription_terminates Truncated mRNA (Gene OFF) Terminator->Transcription_terminates RNA_Polymerase RNA Polymerase RNA_Polymerase->Aptamer_unbound transcribes RNA_Polymerase->Aptamer_bound transcribes DNA_Template DNA Template

Caption: FMN Riboswitch Mechanism of Action.

Experimental Workflow for In Vitro Transcription Termination Assay

Experimental_Workflow Start Start Prepare_Reactions Prepare Transcription Reactions (DNA, RNAP, Buffer) Start->Prepare_Reactions Add_this compound Add this compound or DMSO (Control) Prepare_Reactions->Add_this compound Initiate_Transcription Initiate with NTPs (including radiolabeled NTP) Add_this compound->Initiate_Transcription Incubate Incubate at 37°C Initiate_Transcription->Incubate Terminate_Reaction Add Stop Solution Incubate->Terminate_Reaction Denature_RNA Heat Denaturation Terminate_Reaction->Denature_RNA PAGE Denaturing PAGE Denature_RNA->PAGE Visualize Phosphorimager Visualization PAGE->Visualize Quantify Quantify Bands Visualize->Quantify Analyze Calculate % Termination Quantify->Analyze

Caption: Workflow for an in vitro transcription assay.

References

Technical Support Center: Optimizing 5FDQD Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of 5FDQD for in vivo studies. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and a summary of known dosage data, all presented in a clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a synthetic analog of riboflavin designed as a riboswitch-binding ligand.[1] Its primary mechanism of action is to bind to the flavin mononucleotide (FMN) riboswitch in bacteria, particularly Clostridioides difficile (C. difficile).[1][2] This binding event is believed to trigger a conformational change in the RNA, leading to the downregulation of genes essential for bacterial survival and pathogenesis.[2] This targeted action allows for potent and selective antibacterial activity against C. difficile while preserving the diversity of the cecal microbiota.[1][2]

Q2: What is a recommended starting dose for this compound in mice?

A2: Based on published efficacy studies in a C57BL/6 mouse model of C. difficile infection, a starting oral dose of 10 mg/kg is recommended.[2] This dose has been shown to be effective in preventing mortality and weight loss associated with the infection, with efficacy comparable to established antibiotics like fidaxomicin and vancomycin.[2]

Q3: What is the known safety profile of this compound in vivo?

A3: this compound has demonstrated a favorable safety profile in mice. A single oral dose of up to 50 mg/kg (5-fold the efficacious dose of 10 mg/kg) did not cause significant alterations in cecal morphology or the composition of the gut flora.[2] However, a formal Maximum Tolerated Dose (MTD) study has not been published. It is crucial to conduct a dose escalation study to determine the MTD in your specific animal model and experimental conditions.

Q4: How should this compound be formulated for oral administration in mice?

A4: Since this compound is soluble in DMSO, a common formulation strategy for oral gavage involves dissolving the compound in a minimal amount of DMSO and then diluting it in a suitable vehicle. A widely used and generally well-tolerated vehicle is a sterile aqueous solution such as phosphate-buffered saline (PBS) or 0.9% saline. To aid in creating a stable suspension, a small percentage of a surfactant like Tween 80 or a suspending agent like carboxymethylcellulose (CMC) can be used. It is recommended to keep the final concentration of DMSO as low as possible (ideally under 5-10%) to avoid potential solvent-related toxicity.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Solubility/Precipitation in Formulation - High concentration of this compound.- Insufficient amount of co-solvent (DMSO).- Inadequate mixing or temperature.- Prepare a more dilute solution if the dosing volume allows.- Slightly increase the percentage of DMSO in the final formulation (not to exceed 10%).- Use a co-solvent system, such as DMSO and PEG-400, which may improve solubility.- Gently warm the vehicle before adding the this compound/DMSO solution and vortex thoroughly.
Inconsistent Results Between Animals - Inaccurate dosing due to improper gavage technique.- Variability in animal health or microbiome.- Instability of the formulation.- Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery.- Standardize animal housing conditions and acclimatization periods. Consider using animals from a single, reliable vendor.- Prepare the formulation fresh daily and vortex well before each administration to ensure a homogenous suspension.
Observed Toxicity or Adverse Events (e.g., weight loss, lethargy) - The administered dose exceeds the Maximum Tolerated Dose (MTD).- Toxicity related to the vehicle (e.g., high percentage of DMSO).- Off-target effects of this compound at higher concentrations.- Conduct a dose-range-finding study to determine the MTD.- Prepare a vehicle-only control group to assess the toxicity of the formulation components.- Reduce the concentration of DMSO in the vehicle or explore alternative, less toxic solubilizing agents.- If toxicity is observed at the intended efficacious dose, consider a dose reduction or less frequent administration schedule.
Lack of Efficacy at Expected Doses - Inadequate absorption of the compound.- Rapid metabolism or clearance of this compound.- The chosen animal model is not responsive.- Optimize the vehicle to improve solubility and absorption. Consider using permeation enhancers if appropriate.- Conduct a pilot pharmacokinetic (PK) study to determine the plasma concentration and half-life of this compound in your model.- Verify the susceptibility of the specific C. difficile strain used in your infection model to this compound in vitro.

Quantitative Data Summary

The following table summarizes the available in vivo dosage information for this compound from studies in a C57BL/6 mouse model of C. difficile infection.

CompoundDose (mg/kg)Administration RouteFrequencyOutcomeReference
This compound 5OralNot specifiedDid not significantly alter cecal flora.[2]
This compound 10OralNot specifiedPrevented mortality and weight loss.[2]
Fidaxomicin (comparator) 3OralNot specifiedComparable efficacy to 10 mg/kg this compound.[2]
Vancomycin (comparator) 50OralNot specifiedComparable efficacy to 10 mg/kg this compound.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Oral Gavage
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile 0.9% saline or Phosphate-Buffered Saline (PBS)

    • Sterile, low-endotoxin Tween 80 (optional)

    • Sterile microcentrifuge tubes or conical tubes

    • Vortex mixer

  • Procedure:

    • Calculate the total amount of this compound required for the study based on the number of animals, their average weight, and the desired dose (e.g., 10 mg/kg).

    • Weigh the required amount of this compound powder and place it in a sterile tube.

    • Add a minimal volume of DMSO to completely dissolve the this compound. For example, start with a volume that will result in a 2-5% final DMSO concentration in the dosing solution.

    • Vortex the solution until the this compound is completely dissolved.

    • In a separate sterile tube, prepare the required volume of the vehicle (0.9% saline or PBS).

    • If using Tween 80, add it to the vehicle at a low concentration (e.g., 0.5-1%) and mix well.

    • While vortexing the vehicle, slowly add the this compound/DMSO solution to create a homogenous suspension.

    • Visually inspect the formulation for any precipitation. If precipitation occurs, refer to the troubleshooting guide.

    • Prepare the formulation fresh each day of dosing.

Protocol 2: In Vivo Dose Escalation Study to Determine Maximum Tolerated Dose (MTD)
  • Animal Model:

    • Use the same species, strain, and sex of animals that will be used in the subsequent efficacy studies (e.g., C57BL/6 mice).

    • Acclimatize animals for at least one week before the start of the study.

    • House animals in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

  • Experimental Design:

    • Start with a dose lower than the expected efficacious dose (e.g., 5 mg/kg) and escalate the dose in subsequent cohorts of animals. A common dose escalation scheme is the modified Fibonacci sequence.

    • Include a vehicle control group that receives the formulation without this compound.

    • Use a small number of animals per group (e.g., 3-5 mice).

    • Administer this compound orally once daily for a predetermined period (e.g., 5-7 days).

  • Monitoring and Endpoints:

    • Monitor animals daily for clinical signs of toxicity, including changes in weight, behavior (lethargy, hunched posture), grooming, and stool consistency.

    • Record body weight daily. A significant weight loss (e.g., >15-20%) is a common indicator of toxicity.

    • At the end of the study, collect blood for hematology and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs (liver, kidney, spleen, heart, lungs) for histopathological examination.

  • MTD Determination:

    • The MTD is defined as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Optimizing this compound Dosage cluster_prep Preparation cluster_studies In Vivo Studies cluster_analysis Analysis prep_formulation Formulation Preparation (this compound in Vehicle) mtd_study MTD Study (Dose Escalation) prep_formulation->mtd_study Initial Doses efficacy_study Efficacy Study (Infection Model) mtd_study->efficacy_study Select Doses Below MTD pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis efficacy_study->pk_pd_analysis Collect Samples data_interpretation Data Interpretation & Optimal Dose Selection pk_pd_analysis->data_interpretation data_interpretation->efficacy_study Refine Dose/Schedule

Caption: Workflow for this compound in vivo dose optimization.

signaling_pathway Proposed Mechanism of this compound Action cluster_bacterium C. difficile Bacterium compound This compound riboswitch FMN Riboswitch (5' UTR of mRNA) compound->riboswitch Binds to Aptamer gene_expression Gene Expression (Transcription/Translation) riboswitch->gene_expression Induces Conformational Change (Terminator Stem) bacterial_proteins Essential Bacterial Proteins gene_expression->bacterial_proteins Inhibition bacterial_death Bacterial Cell Death bacterial_proteins->bacterial_death Leads to

Caption: this compound action via FMN riboswitch binding.

References

Technical Support Center: 5FDQD Solubility and Handling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides detailed information on the solubility of 5FDQD in common laboratory solvents, protocols for its dissolution, and troubleshooting advice for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for achieving the highest concentration of this compound in solution. It is soluble in DMSO up to 51.29 mg/mL (169.07 mM). For applications requiring a mixed aqueous buffer, a 1:4 solution of DMSO:PBS (pH 7.2) can be used, though the maximum solubility is significantly lower at 0.2 mg/mL (0.66 mM).

Q2: Can I dissolve this compound in ethanol or DMF?

A2: Yes, this compound is also soluble in 100% ethanol and dimethylformamide (DMF). The maximum solubility in ethanol is 30.5 mg/mL (100.54 mM), and in DMF, it is 30.0 mg/mL (98.89 mM).

Q3: I am observing precipitation when I dilute my this compound stock solution in an aqueous buffer. What should I do?

A3: Precipitation upon dilution of a DMSO or ethanol stock solution into an aqueous buffer is a common issue for poorly water-soluble compounds. To mitigate this, try the following:

  • Lower the final concentration: The final concentration of this compound in your aqueous buffer may be exceeding its solubility limit in that medium. Try preparing a more dilute solution.

  • Increase the percentage of co-solvent: If your experimental conditions allow, increasing the final percentage of DMSO or ethanol in the aqueous solution can help maintain solubility. However, always consider the tolerance of your specific assay to organic solvents.

  • Use a gentle mixing method: When diluting, add the stock solution to the aqueous buffer dropwise while gently vortexing or stirring to ensure rapid and even dispersion.

  • Prepare fresh dilutions: Do not store dilute aqueous solutions of this compound for extended periods, as precipitation can occur over time. It is best to prepare them fresh before each experiment.

Q4: My this compound powder is not dissolving completely, even in DMSO. What could be the problem?

A4: If you are having trouble dissolving this compound, consider the following:

  • Sonication: Use a bath sonicator to aid in the dissolution process. Brief periods of sonication can help break up clumps of powder and increase the rate of dissolution.

  • Gentle warming: Gently warming the solution to 37°C can also increase solubility. However, be cautious and avoid excessive heat, which could degrade the compound.

  • Purity of the solvent: Ensure that your solvents are of high purity and anhydrous, as contaminants or water content can affect solubility.

Quantitative Solubility Data

The following table summarizes the maximum solubility of this compound in various laboratory solvents.

SolventMax Concentration (mg/mL)Max Concentration (mM)
DMSO51.29169.07
Ethanol30.5100.54
DMF30.098.89
DMSO:PBS (pH 7.2) (1:4)0.20.66

Data sourced from MedKoo Biosciences product data sheet.

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you will need 3.91 mg of this compound (Molecular Weight: 391.45 g/mol ).

  • Add Solvent: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Dissolve: Cap the vial tightly and vortex thoroughly. If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes. Gentle warming to 37°C can also be applied if necessary.

  • Storage: Store the stock solution at -20°C for long-term storage or at 4°C for short-term use. Protect the solution from light.

Visualizations

Dissolution_Workflow Experimental Workflow for Dissolving this compound cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage & Use weigh Weigh this compound Powder add_solvent Add Anhydrous Solvent (e.g., DMSO) weigh->add_solvent vortex Vortex Thoroughly add_solvent->vortex check_sol Check for Complete Dissolution vortex->check_sol sonicate Sonicate (5-10 min) check_sol->sonicate No store Store at -20°C (long-term) or 4°C (short-term) check_sol->store Yes warm Warm Gently (37°C) sonicate->warm warm->vortex dilute Dilute in Assay Buffer store->dilute

Caption: Workflow for dissolving this compound.

FMN_Riboswitch_Pathway Mechanism of Action of this compound on the FMN Riboswitch cluster_ligand Ligand Binding cluster_conformational_change Conformational Change cluster_gene_regulation Gene Regulation ligand This compound (or FMN) riboswitch_unbound FMN Riboswitch (Unbound State) ligand->riboswitch_unbound riboswitch_bound This compound-Riboswitch Complex (Bound State) riboswitch_unbound->riboswitch_bound Binding of this compound transcription_on Transcription ON (Riboflavin Biosynthesis Genes Expressed) riboswitch_unbound->transcription_on Allows Transcription transcription_off Transcription OFF (Riboflavin Biosynthesis Genes Repressed) riboswitch_bound->transcription_off Blocks Transcription

potential off-target effects of 5FDQD

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5FDQD. The information is designed to help address specific issues that may arise during experiments, with a focus on identifying and characterizing potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: My in-cell or in-vivo results with this compound are inconsistent with its known FMN riboswitch binding affinity. What could be the cause?

A1: While this compound is a known binder of the FMN riboswitch, discrepancies between in-vitro binding and cellular or organismal effects could be due to several factors, including off-target interactions.[1] It has been suggested that this compound may have multiple targets, which could contribute to its potent antibacterial activity.[2] Consider the following possibilities:

  • Cellular Permeability and Efflux: Although designed to be cell-permeable, variations in uptake and efflux across different cell types or organisms can alter the intracellular concentration of this compound.

  • Metabolic Instability: this compound may be metabolized into active or inactive compounds.

  • Off-Target Effects: this compound might be interacting with other proteins or macromolecules within the cell, leading to unexpected phenotypes.

Q2: I am observing unexpected toxicity or phenotypic changes in my experiments with this compound. How can I determine if these are off-target effects?

A2: Unexplained toxicity or phenotypes are common indicators of off-target activity.[1] A systematic approach to de-risk these observations is crucial. We recommend the following initial steps:

  • Dose-Response Analysis: Perform a careful dose-response curve to distinguish between on-target and potential off-target-driven toxicity. Off-target effects may occur at different concentration ranges than the on-target activity.

  • Structure-Activity Relationship (SAR) Analysis: If available, test a structurally related but biologically inactive analog of this compound. If the inactive analog produces the same toxic effect, it is more likely to be an off-target effect or related to the chemical scaffold itself.

  • Target Engagement Assays: Confirm that this compound is engaging the FMN riboswitch in your experimental system at the concentrations where the unexpected phenotype is observed.

Q3: What are the recommended initial steps to experimentally identify potential off-targets of this compound?

A3: A tiered approach is recommended, starting with broader, less resource-intensive methods and moving towards more specific validation.

  • Computational Prediction: Utilize computational tools to predict potential off-targets based on the chemical structure of this compound. These methods compare the structure of this compound against databases of known protein-ligand interactions.[3][4]

  • Broad Spectrum In-vitro Profiling: Screen this compound against a panel of common off-target candidates, such as kinases, GPCRs, and ion channels.[5]

  • Proteome-Wide Screening: For a more unbiased approach, consider proteome-wide screening techniques.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values Across Different Assays

Possible Cause: This could be due to differences in assay conditions or unrecognized off-target effects influencing one assay format more than another.

Troubleshooting Steps:

StepActionRationale
1Standardize Assay Conditions Ensure consistent buffer composition, pH, temperature, and incubation times across all assays.
2Use an Orthogonal Assay Validate findings using a different experimental setup that measures the same biological endpoint through a different mechanism.[6]
3Test an Inactive Analog Synthesize or obtain a close structural analog of this compound that is known to not bind the FMN riboswitch. If this analog shows activity in one of your assays, it points to a potential off-target effect.
4Perform a Target Engagement Assay Use a technique like Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to the FMN riboswitch at the effective concentrations in your cellular assay.
Issue 2: Difficulty in Generating Resistant Mutants

Possible Cause: The inability to generate resistant mutants by targeting the primary binding site (FMN riboswitch) could indicate that this compound has multiple essential targets, making it difficult for a single mutation to confer resistance.[2]

Troubleshooting Steps:

StepActionRationale
1Increase Mutagenesis Rate Use a stronger mutagen or increase the duration of exposure to increase the probability of acquiring multiple mutations.
2Whole-Genome Sequencing of Tolerant Strains Instead of looking for highly resistant mutants, select for strains with increased tolerance and perform whole-genome sequencing to identify potential genes and pathways affected.
3CRISPRi/a Screening In a genetically tractable model system, perform a CRISPR interference (knockdown) or activation screen in the presence of this compound to identify genes that, when their expression is altered, confer resistance or sensitivity. This can reveal off-target pathways.

Experimental Protocols

Protocol 1: Kinome Profiling to Identify Off-Target Kinase Interactions

This protocol outlines a general procedure for screening this compound against a panel of kinases to identify potential off-target interactions.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). Create a series of dilutions to be used in the assay.

  • Kinase Panel Selection: Choose a commercially available kinase panel that covers a broad range of the human kinome.

  • Binding Assay:

    • Immobilize the panel of kinases on a suitable solid support (e.g., microarray, beads).

    • Incubate the immobilized kinases with a fluorescently labeled tracer that has a known affinity for the kinases.

    • Add this compound at various concentrations. If this compound binds to a kinase, it will displace the tracer, leading to a decrease in the fluorescent signal.

    • Measure the fluorescence intensity at each concentration of this compound.

  • Data Analysis:

    • Calculate the percent displacement of the tracer for each kinase at each concentration of this compound.

    • Determine the IC50 value for any "hits" where significant displacement is observed.

Data Presentation:

Kinase TargetThis compound IC50 (µM)Positive Control IC50 (µM)
Kinase A> 1000.05
Kinase B5.20.1
Kinase C> 1000.02
.........
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to verify the binding of a ligand to its target in a cellular environment by measuring changes in the thermal stability of the target protein.

Methodology:

  • Cell Culture and Treatment: Culture the cells of interest to the desired density. Treat the cells with this compound at various concentrations or a vehicle control.

  • Heating: Heat the cell lysates or intact cells at a range of temperatures.

  • Lysis and Centrifugation: Lyse the cells (if not already done) and centrifuge to separate the soluble and aggregated protein fractions.

  • Protein Quantification: Quantify the amount of the target protein (FMN riboswitch-associated protein) remaining in the soluble fraction using Western blotting or other protein quantification methods.

  • Data Analysis:

    • Plot the amount of soluble protein as a function of temperature for both the vehicle and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates binding and stabilization of the target protein.

Visualizations

experimental_workflow cluster_phenotype Phenotypic Observation cluster_initial_steps Initial Troubleshooting cluster_hypothesis Hypothesis Generation cluster_off_target_id Off-Target Identification phenotype Unexpected Phenotype or Toxicity with this compound dose_response Dose-Response Analysis phenotype->dose_response inactive_analog Test Inactive Analog dose_response->inactive_analog target_engagement Confirm On-Target Engagement (e.g., CETSA) inactive_analog->target_engagement on_target On-Target Effect target_engagement->on_target Phenotype correlates with target engagement off_target Off-Target Effect target_engagement->off_target Phenotype and target engagement are decoupled computational Computational Prediction off_target->computational biochemical Biochemical Screening (e.g., Kinome Scan) computational->biochemical proteomic Proteome-Wide Profiling biochemical->proteomic cetsa_workflow start Intact Cells treat Treat with Vehicle or this compound start->treat heat Apply Heat Gradient treat->heat lyse Cell Lysis heat->lyse centrifuge Separate Soluble and Aggregated Proteins lyse->centrifuge quantify Quantify Soluble Target Protein (e.g., Western Blot) centrifuge->quantify analyze Analyze Thermal Shift quantify->analyze signaling_pathway_hypothesis cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway F5DQD_on This compound FMN_riboswitch FMN Riboswitch F5DQD_on->FMN_riboswitch gene_expression Altered Gene Expression FMN_riboswitch->gene_expression antibacterial_effect Antibacterial Effect gene_expression->antibacterial_effect F5DQD_off This compound unknown_kinase Unknown Kinase (Off-Target) F5DQD_off->unknown_kinase downstream_signaling Downstream Signaling Cascade unknown_kinase->downstream_signaling toxicity Cellular Toxicity downstream_signaling->toxicity

References

Technical Support Center: Overcoming Fluoroquinolone Resistance in Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to overcome fluoroquinolone (FQ) resistance in bacteria. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: My bacterial isolate shows unexpected resistance to a fluoroquinolone I'm testing. What are the initial steps to troubleshoot this?

A1: When encountering unexpected fluoroquinolone resistance, begin by verifying the integrity of your experimental setup. First, confirm the identity and purity of your bacterial isolate through techniques like 16S rRNA sequencing. It is also crucial to ensure the fluoroquinolone stock solution is at the correct concentration and has not degraded; prepare a fresh stock if necessary. Finally, re-check all experimental parameters, including incubation time, temperature, and media composition, to ensure they align with established protocols for antimicrobial susceptibility testing (AST).

Q2: What are the most common mechanisms of fluoroquinolone resistance in bacteria?

A2: Bacteria primarily develop resistance to fluoroquinolones through three main mechanisms:

  • Target Site Mutations: Alterations in the genes encoding the primary targets of fluoroquinolones, DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE), are the most common cause of resistance. These mutations decrease the binding affinity of the drug to its target.

  • Efflux Pump Overexpression: Bacteria can actively pump fluoroquinolones out of the cell, preventing the drug from reaching its intracellular target. This is mediated by the overexpression of various efflux pumps.

  • Plasmid-Mediated Resistance: Acquisition of resistance genes located on plasmids can also confer fluoroquinolone resistance. These genes often code for proteins that protect the drug's target or inactivate the antibiotic.

Q3: How can I determine the specific mechanism of fluoroquinolone resistance in my bacterial strain?

A3: To elucidate the resistance mechanism, a combination of molecular techniques is recommended. Polymerase chain reaction (PCR) and Sanger sequencing of the quinolone resistance-determining regions (QRDRs) of the gyrA, gyrB, parC, and parE genes can identify target site mutations. To investigate efflux pump overexpression, quantitative real-time PCR (qRT-PCR) can be used to measure the expression levels of known efflux pump genes. The presence of plasmid-mediated resistance genes can be screened for using PCR with specific primers.

Q4: Are there any chemical agents that can reverse fluoroquinolone resistance?

A4: Yes, researchers are actively investigating compounds known as efflux pump inhibitors (EPIs). These molecules can block the activity of efflux pumps, thereby increasing the intracellular concentration of fluoroquinolones and restoring their efficacy. While many EPIs are still in the experimental phase, they represent a promising strategy to combat resistance.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your experiments.

Problem Possible Cause Troubleshooting Steps
Inconsistent Minimum Inhibitory Concentration (MIC) values for a fluoroquinolone. 1. Inoculum size variability.2. Fluoroquinolone degradation.3. Contamination of the bacterial culture.1. Standardize the inoculum preparation using a spectrophotometer to ensure a consistent starting cell density.2. Prepare fresh fluoroquinolone stock solutions for each experiment.3. Streak the culture on an appropriate agar plate to check for purity.
PCR amplification of QRDRs is unsuccessful. 1. Poor DNA quality.2. Incorrect primer design.3. Suboptimal PCR cycling conditions.1. Re-extract genomic DNA and assess its quality and quantity using a spectrophotometer or gel electrophoresis.2. Verify primer sequences and design new primers if necessary.3. Optimize the annealing temperature and extension time of your PCR protocol.
No significant difference in fluoroquinolone susceptibility after adding a known efflux pump inhibitor. 1. The resistance is not mediated by an efflux pump targeted by the inhibitor.2. The bacterial strain possesses multiple resistance mechanisms.3. The efflux pump inhibitor is inactive or used at a suboptimal concentration.1. Investigate other resistance mechanisms, such as target site mutations.2. Combine the efflux pump inhibitor with other strategies to address multiple resistance pathways.3. Verify the activity of the EPI and perform a dose-response experiment to determine the optimal concentration.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standard method for determining the MIC of a fluoroquinolone against a bacterial strain.

Materials:

  • Bacterial culture in the logarithmic growth phase

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Fluoroquinolone stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Adjust the bacterial culture to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Prepare serial twofold dilutions of the fluoroquinolone in CAMHB in the 96-well plate.

  • Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include a positive control well (bacteria without antibiotic) and a negative control well (broth only).

  • Incubate the plate at 37°C for 16-20 hours.

  • The MIC is the lowest concentration of the fluoroquinolone that completely inhibits visible bacterial growth.

Protocol 2: PCR Amplification and Sequencing of Quinolone Resistance-Determining Regions (QRDRs)

This protocol describes the process of identifying mutations in the target genes of fluoroquinolones.

Materials:

  • Bacterial genomic DNA

  • Primers specific for the QRDRs of gyrA and parC

  • Taq DNA polymerase and dNTPs

  • PCR thermocycler

  • Gel electrophoresis equipment

  • DNA sequencing service

Procedure:

  • Set up a PCR reaction containing genomic DNA, specific primers, Taq polymerase, and dNTPs.

  • Perform PCR using the following general cycling conditions (optimization may be required):

    • Initial denaturation: 95°C for 5 minutes

    • 30 cycles of:

      • Denaturation: 95°C for 30 seconds

      • Annealing: 55-60°C for 30 seconds

      • Extension: 72°C for 1 minute

    • Final extension: 72°C for 10 minutes

  • Run the PCR products on an agarose gel to verify amplification.

  • Purify the PCR products and send them for Sanger sequencing.

  • Align the obtained sequences with the wild-type gene sequences to identify any mutations.

Visualizing Resistance Mechanisms

The following diagrams illustrate key concepts in fluoroquinolone resistance.

experimental_workflow cluster_start Start cluster_methods Investigation cluster_analysis Analysis cluster_conclusion Conclusion start Resistant Isolate mic MIC Determination start->mic gDNA Genomic DNA Extraction start->gDNA pcr QRDR PCR gDNA->pcr qrtpcr qRT-PCR for Efflux Pumps gDNA->qrtpcr seq Sequencing pcr->seq mut_analysis Mutation Analysis seq->mut_analysis exp_analysis Expression Analysis qrtpcr->exp_analysis target_mut Target Site Mutation mut_analysis->target_mut efflux Efflux Pump Overexpression exp_analysis->efflux

Caption: Experimental workflow for investigating fluoroquinolone resistance mechanisms.

signaling_pathway cluster_drug Drug Action cluster_cell Bacterial Cell cluster_resistance Resistance Mechanisms fq Fluoroquinolone target DNA Gyrase / Topoisomerase IV fq->target Inhibits efflux Efflux Pump fq->efflux dna DNA Replication target->dna Enables death Cell Death dna->death Leads to mut Target Mutation mut->target Prevents Binding efflux->fq Expels

Technical Support Center: 5FDQD Stability in Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5FDQD, a novel kinase inhibitor targeting the Kinase of Rapid Division (KRD). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to ensure the stability and efficacy of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is highly soluble in dimethyl sulfoxide (DMSO). We recommend preparing a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1] Store these aliquots at -80°C for long-term stability (up to 6 months) or at -20°C for short-term use (up to 1 month).[1][2]

Q2: I observed precipitation when adding my this compound stock solution to the culture medium. What should I do?

A2: Precipitation is a common issue when diluting a DMSO-solubilized compound into an aqueous-based culture medium.[3][4] This occurs because the aqueous solubility of this compound is significantly lower than its solubility in DMSO.[5] To resolve this:

  • Perform Stepwise Dilutions: Avoid adding the DMSO stock directly to your final volume of media. Instead, perform a serial or stepwise dilution to gradually lower the concentration.[2]

  • Warm the Medium: Gently warm the culture medium to 37°C before adding the compound. This can sometimes help keep the compound in solution.[4]

  • Increase Final DMSO Concentration (with caution): Ensure the final concentration of DMSO in your culture medium does not exceed 0.5%, as higher concentrations can be toxic to cells.[1][2] A vehicle control (medium with the same final DMSO concentration) should always be included in your experiments.[3]

  • Lower the Working Concentration: If precipitation persists, you may be exceeding the aqueous solubility limit of this compound. Try using a lower working concentration.

Q3: How stable is this compound in complete culture media (e.g., DMEM with 10% FBS) at 37°C?

A3: this compound exhibits moderate stability in complete culture media. Degradation can be observed over extended incubation periods. It is recommended to refresh the media with freshly diluted this compound every 24-48 hours for long-term experiments to maintain a consistent effective concentration. For endpoint assays lasting up to 72 hours, a single dose may be sufficient, but stability should be verified under your specific experimental conditions.[6]

Q4: Can I filter-sterilize my this compound working solution?

A4: Yes, you can filter-sterilize the final working solution of this compound in culture medium using a 0.22 µm syringe filter. However, be aware that hydrophobic compounds like this compound can sometimes bind to the filter membrane, which may reduce the final concentration.[6] It is advisable to prepare the working solution from a sterile stock in a sterile environment to minimize the need for filtration of the final dilute solution.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent experimental results or loss of compound activity. 1. Degradation of stock solution: Repeated freeze-thaw cycles or improper storage. 2. Degradation in working solution: Compound is unstable in media over the course of the experiment. 3. Adsorption to plastics: Hydrophobic compounds can bind to labware.[6]1. Prepare single-use aliquots of your high-concentration DMSO stock and store them at -80°C.[1][2] 2. Refresh the culture medium with freshly prepared this compound every 24-48 hours. 3. Use low-adhesion plasticware for preparing and storing solutions.
Cloudiness or visible precipitate in culture wells. 1. Exceeded aqueous solubility: The working concentration is too high. 2. Interaction with media components: Salts or proteins in the media can cause precipitation.[7] 3. pH shift in media: Loss of CO2 can increase media pH, reducing the solubility of some compounds.[8]1. Determine the maximum aqueous solubility of this compound in your specific medium (see Protocol 2). 2. Try diluting the compound in serum-free media first before adding serum. 3. Ensure proper incubator conditions (5% CO2) and that media flasks are sealed to maintain pH.
High background toxicity in vehicle control wells. 1. DMSO concentration is too high: Final DMSO concentration exceeds the tolerance level for your cell line (typically >0.5%).[2]1. Reduce the final DMSO concentration by preparing a more dilute stock solution or adjusting your dilution scheme. Always run a DMSO toxicity curve for your specific cell line.

Quantitative Stability Data

The stability of this compound was assessed by incubating a 10 µM solution in various media at 37°C. The remaining concentration of the parent compound was measured at different time points using HPLC-MS.

Table 1: Stability of this compound (10 µM) in Different Culture Media at 37°C

Time (Hours)DMEM + 10% FBS (% Remaining)RPMI-1640 + 10% FBS (% Remaining)Serum-Free DMEM (% Remaining)
0 100%100%100%
8 98%97%91%
24 91%89%75%
48 82%79%55%
72 73%68%40%

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the standard procedure for preparing this compound solutions for cell culture experiments.

  • Prepare Stock Solution: a. Bring the vial of powdered this compound to room temperature. b. Centrifuge the vial briefly to ensure all powder is at the bottom.[1] c. Under sterile conditions, add the appropriate volume of 100% DMSO to create a 20 mM stock solution. d. Vortex thoroughly until the compound is completely dissolved. e. Aliquot the stock solution into sterile, single-use microcentrifuge tubes. f. Store aliquots at -80°C.

  • Prepare Working Solution (Example for 10 µM final concentration): a. Thaw a single aliquot of the 20 mM stock solution at room temperature. b. Warm your cell culture medium to 37°C. c. Perform a serial dilution. For example, first dilute the 20 mM stock 1:100 in sterile medium to create an intermediate 200 µM solution. d. Add the required volume of the 200 µM intermediate solution to your final volume of pre-warmed medium to achieve the desired 10 µM concentration. (e.g., 50 µL of 200 µM solution into 950 µL of medium). e. Mix gently by inverting the tube or pipetting. Use immediately.

Protocol 2: Assessing this compound Stability in Culture Medium

This protocol uses HPLC-MS to determine the degradation rate of this compound under your specific experimental conditions.[6]

  • Sample Preparation: a. Prepare a working solution of this compound in your complete cell culture medium at the highest concentration you plan to use. b. Dispense this solution into multiple sterile tubes, one for each time point (e.g., 0, 8, 24, 48, 72 hours). c. Place the tubes in a 37°C, 5% CO2 incubator, mimicking your experimental conditions.

  • Sample Collection: a. At each designated time point, remove one tube from the incubator. b. Immediately transfer the sample to a -80°C freezer to halt any further degradation.

  • Sample Analysis: a. Once all time points are collected, thaw the samples. b. Perform a protein precipitation step by adding 3 volumes of ice-cold acetonitrile to each sample. c. Vortex and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins. d. Transfer the supernatant to a new tube or HPLC vial. e. Analyze the samples via a validated HPLC-MS method to quantify the remaining concentration of this compound. f. Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor KRD KRD Kinase Receptor->KRD Activates Downstream Downstream Effector Proteins KRD->Downstream Phosphorylates TF Transcription Factors Downstream->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes GF Growth Factor GF->Receptor Binds This compound This compound This compound->KRD Inhibits

Caption: Hypothetical signaling pathway showing this compound inhibiting the KRD kinase.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare 20 mM This compound Stock in DMSO B Prepare 10 µM Working Solution in Culture Medium A->B C Aliquot Samples for Time Points (0, 8, 24, 48h) B->C D Incubate at 37°C, 5% CO2 C->D E Collect & Freeze Samples at each Time Point D->E F Protein Precipitation (Acetonitrile) E->F G Analyze Supernatant by HPLC-MS F->G Troubleshooting_Tree Start Issue: Inconsistent Results or Low Compound Activity Q1 Is precipitation visible in the culture medium? Start->Q1 A1_Yes Cause: Exceeded aqueous solubility. Solution: Lower working concentration or perform stepwise dilutions. Q1->A1_Yes Yes Q2 How is the DMSO stock solution stored? Q1->Q2 No End Problem Resolved A1_Yes->End A2_Bad Cause: Repeated freeze-thaw cycles. Solution: Aliquot into single-use tubes and store at -80°C. Q2->A2_Bad Repeatedly Thawed Q3 How long is the experiment? Q2->Q3 Single-Use Aliquots A2_Bad->End A3_Long Cause: Degradation in media over time. Solution: Refresh media with fresh compound every 24-48 hours. Q3->A3_Long > 48 hours Q3->End < 48 hours A3_Long->End

References

Technical Support Center: Synthesis of 5FDQD Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5FDQD (5-(3-(4-fluorophenyl)butyl)−7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione) analogs.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic routes to consider for this compound analogs?

A1: The synthesis of this compound analogs, which are fluorinated quinoxalinediones, typically involves a multi-step process. Key strategies often focus on the construction of the core tricyclic quinoxaline system followed by N-alkylation to introduce the fluorophenylbutyl side chain. Common approaches for forming the quinoxaline or related quinazolinone core include condensation reactions of diamines with dicarbonyl compounds, or more modern methods utilizing fluorinated building blocks.[1]

Q2: What are the most common challenges encountered during the synthesis of the quinoxaline core?

A2: Researchers may face several challenges, including:

  • Low yields: Particularly in cyclization reactions to form the heterocyclic core.[2]

  • Side reactions: Formation of undesired isomers or byproducts, complicating purification.

  • Poor solubility: The planar nature of the quinoxaline ring system can lead to poor solubility of intermediates in common organic solvents.

  • Harsh reaction conditions: Some traditional methods may require high temperatures or strong acids/bases, which may not be compatible with sensitive functional groups on the analogs.

Q3: Are there any specific recommendations for the N-alkylation step to introduce the side chain?

A3: The N-alkylation of the quinoxalinedione core with a suitable (3-(4-fluorophenyl)butyl) electrophile is a critical step. Standard Williamson ether synthesis conditions (a base such as K₂CO₃ or NaH in a polar aprotic solvent like DMF or acetonitrile) are a good starting point. Challenges can include N,N'-dialkylation or O-alkylation. Careful control of stoichiometry and reaction temperature is crucial.

Troubleshooting Guides

Problem 1: Low Yield in the Quinoxaline Ring Formation
Symptom Possible Cause Suggested Solution
Low conversion of starting materialsInsufficient reaction temperature or time.Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Poor reactivity of the diamine or dicarbonyl compound.Consider using a catalyst to facilitate the condensation. For example, a catalytic amount of a protic acid (e.g., acetic acid) or a Lewis acid can enhance the reaction rate.
Formation of multiple byproductsNon-specific reactions or decomposition of starting materials.Lower the reaction temperature to minimize side reactions. Ensure the purity of starting materials and solvents. Consider a different solvent system.
Incorrect stoichiometry.Re-verify the molar ratios of the reactants. An excess of one reactant may lead to byproduct formation.
Problem 2: Difficulty in Purifying the Final this compound Analog
Symptom Possible Cause Suggested Solution
Product is an inseparable mixturePresence of regioisomers or closely related byproducts.Optimize the reaction conditions to favor the formation of the desired isomer. Employ advanced purification techniques such as preparative HPLC or supercritical fluid chromatography (SFC).
Product is a sticky oil that won't crystallizePresence of residual solvent or impurities.Dry the product under high vacuum for an extended period. Attempt to precipitate the product from a different solvent system. If it remains an oil, purification by column chromatography is recommended.
Low recovery after column chromatographyProduct is adsorbing to the stationary phase (e.g., silica gel).Try a different stationary phase (e.g., alumina) or a different eluent system. Adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can sometimes improve recovery.

Experimental Protocols

Generalized Protocol for the Synthesis of a Fluorinated Quinoxaline Intermediate

This protocol describes a general method for the condensation of a substituted o-phenylenediamine with a dicarbonyl compound to form the quinoxaline core, which is a key intermediate for many this compound analogs.

  • Reactant Preparation: Dissolve the substituted o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Addition of Dicarbonyl Compound: Add the dicarbonyl compound (1.0-1.2 eq) to the solution at room temperature with stirring.

  • Reaction: Heat the reaction mixture to reflux (typically 80-120°C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time can vary from 2 to 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Quinoxaline Core cluster_alkylation N-Alkylation start Substituted o-phenylenediamine + Dicarbonyl Compound reaction Condensation Reaction (e.g., Reflux in Ethanol/Acetic Acid) start->reaction workup Reaction Work-up (Cooling, Filtration/Concentration) reaction->workup purification Purification (Recrystallization or Column Chromatography) workup->purification intermediate Purified Quinoxaline Intermediate purification->intermediate alkylation_step Alkylation with (3-(4-fluorophenyl)butyl) halide intermediate->alkylation_step final_purification Final Purification alkylation_step->final_purification final_product This compound Analog final_purification->final_product

Caption: Synthetic workflow for this compound analogs.

troubleshooting_logic start Low Yield in Synthesis check_purity Check Starting Material Purity start->check_purity Impurity Suspected optimize_temp Optimize Reaction Temperature start->optimize_temp Incomplete Reaction yield_improved Yield Improved? check_purity->yield_improved optimize_temp->yield_improved change_solvent Change Solvent add_catalyst Add Catalyst change_solvent->add_catalyst end Problem Resolved add_catalyst->end yield_improved->change_solvent No yield_improved->end Yes

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Optimizing 5FDQD Delivery for Antibacterial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to optimize the delivery of 5-Fluorouracil Dioxane Derivative (5FDQD) for enhanced antibacterial efficacy.

Troubleshooting Guide

Encountering unexpected results is a common part of the experimental process. This guide is designed to help you identify and resolve potential issues that may arise during the formulation, characterization, and evaluation of your this compound delivery system.

Problem Potential Cause Recommended Solution
Low this compound Encapsulation Efficiency Poor drug-carrier interaction: Mismatch in the physicochemical properties (e.g., hydrophilicity/hydrophobicity) of this compound and the delivery vehicle.Carrier Modification: Modify the surface chemistry of the carrier (e.g., functionalize with groups that have a higher affinity for this compound).Solvent System Optimization: Adjust the solvent system used during encapsulation to improve the solubility of both this compound and the carrier.Process Parameter Adjustment: Optimize parameters such as sonication time, homogenization speed, or extrusion pressure.
Inconsistent Particle Size and Polydispersity Index (PDI) Inadequate energy input during formulation: Insufficient sonication or homogenization can lead to larger, more heterogeneous particles.Increase Energy Input: Increase the duration or intensity of sonication/homogenization.Extrusion: For liposomal formulations, pass the suspension through polycarbonate membranes with defined pore sizes.Formulation Optimization: Adjust the concentration of the carrier material or stabilizing agents.
Poor In Vitro Antibacterial Activity Inefficient drug release: The this compound is not being released from the delivery vehicle at a sufficient rate to reach the minimum inhibitory concentration (MIC).Carrier Degradation Study: Evaluate the degradation profile of your delivery system in relevant media (e.g., bacterial growth media).Triggered Release: Incorporate environmentally sensitive components into your carrier that release the drug in response to bacterial factors (e.g., pH, enzymes).Permeation Enhancers: For intracellular targets, include excipients that enhance bacterial membrane permeability.
High Cytotoxicity to Host Cells Non-specific drug leakage: Premature release of this compound from the delivery system before reaching the target bacteria.Improve Carrier Stability: Crosslink the carrier or incorporate components that enhance its stability in physiological conditions.Targeted Delivery: Functionalize the surface of the delivery vehicle with ligands that specifically bind to bacterial cells (e.g., antibodies, aptamers).
Precipitation of this compound Formulation in Storage Formulation instability: Aggregation or degradation of the delivery system over time.Lyophilization: Freeze-dry the formulation with a suitable cryoprotectant.Storage Buffer Optimization: Adjust the pH and ionic strength of the storage buffer.Stabilizer Addition: Incorporate stabilizing agents such as PEG or poloxamers.

Frequently Asked Questions (FAQs)

1. What is the proposed antibacterial mechanism of action for this compound?

The antibacterial activity of 5-fluorouracil, the parent compound of this compound, primarily stems from its ability to inhibit thymidylate synthase. This enzyme is crucial for the synthesis of thymidine, a necessary component of DNA. By blocking this pathway, 5-fluorouracil disrupts DNA replication and repair, leading to bacterial cell death. The dioxane derivative may enhance uptake or stability, thereby increasing its antibacterial potency.

2. How can I improve the stability of my this compound-loaded nanoparticles?

To enhance stability, consider surface modification with polyethylene glycol (PEG), a process known as PEGylation. This can reduce aggregation and opsonization. Additionally, optimizing the zeta potential of your nanoparticles to be sufficiently positive or negative (typically > |30| mV) can improve colloidal stability through electrostatic repulsion.

3. What are the critical quality attributes to monitor for a this compound delivery system?

Key quality attributes include:

  • Particle Size and PDI: Directly impacts cellular uptake and biodistribution.

  • Encapsulation Efficiency and Drug Loading: Determines the therapeutic dose.

  • In Vitro Drug Release Profile: Predicts the bioavailability of the drug.

  • Zeta Potential: Indicates the colloidal stability of the formulation.

  • In Vitro Antibacterial Efficacy (MIC/MBC): Confirms the biological activity.

  • In Vitro Cytotoxicity: Assesses the safety profile against host cells.

4. Can I use this compound to treat biofilm-associated infections?

5-fluorouracil has shown efficacy in reducing biofilm formation in some bacterial species.[1] A this compound delivery system could potentially enhance this effect by improving penetration into the biofilm matrix and providing a sustained release of the active agent. Experimental validation through biofilm disruption assays is recommended.

5. What in vivo models are suitable for evaluating the efficacy of a this compound formulation?

Commonly used models include murine models of bacteremia or localized infections (e.g., skin, lung). In a mouse model of drug-resistant bacteremia, a modified antimicrobial drug demonstrated increased survival and a significant reduction in bacterial load.[2] The choice of model will depend on the target pathogen and the intended clinical application.

Experimental Protocols

1. Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

  • Objective: To determine the lowest concentration of the this compound formulation that inhibits visible bacterial growth (MIC) and the lowest concentration that results in bacterial death (MBC).

  • Methodology:

    • Prepare a serial two-fold dilution of the this compound formulation in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

    • Inoculate each dilution with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

    • Include positive (bacteria only) and negative (medium only) controls.

    • Incubate the microplate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration with no visible turbidity.

    • To determine the MBC, subculture 10 µL from each well showing no growth onto an agar plate.

    • Incubate the agar plates at 37°C for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

2. Nanoparticle Encapsulation of this compound via Emulsion-Solvent Evaporation

  • Objective: To encapsulate this compound within a polymeric nanoparticle delivery system.

  • Methodology:

    • Dissolve the polymer (e.g., PLGA) in a volatile organic solvent (e.g., dichloromethane).

    • Disperse the this compound in this polymer solution.

    • Prepare an aqueous solution containing a surfactant (e.g., PVA).

    • Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water emulsion.

    • Allow the organic solvent to evaporate under magnetic stirring, leading to the formation of solid nanoparticles.

    • Collect the nanoparticles by centrifugation, wash with deionized water to remove excess surfactant and unencapsulated drug, and lyophilize for storage.

Visualizations

experimental_workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Testing formulation This compound Formulation (e.g., Nanoparticles) characterization Physicochemical Characterization (Size, PDI, Zeta, EE%) formulation->characterization mic_mbc MIC/MBC Assays characterization->mic_mbc biofilm Biofilm Disruption Assay mic_mbc->biofilm cytotoxicity Host Cell Cytotoxicity biofilm->cytotoxicity animal_model Animal Model of Infection cytotoxicity->animal_model efficacy Efficacy Assessment (Bacterial Load, Survival) animal_model->efficacy

Caption: Experimental workflow for optimizing this compound delivery.

troubleshooting_logic start Poor Antibacterial Activity? encapsulation Low Encapsulation Efficiency? start->encapsulation release Inefficient Drug Release? encapsulation->release No solution1 Optimize Formulation Parameters encapsulation->solution1 Yes uptake Poor Bacterial Uptake? release->uptake No solution2 Modify Carrier for Triggered Release release->solution2 Yes solution3 Surface Functionalize for Targeting uptake->solution3 Yes end Improved Efficacy uptake->end No solution1->start solution2->start solution3->start

Caption: Troubleshooting logic for poor antibacterial activity.

signaling_pathway fdqd This compound Delivery System release This compound Release fdqd->release uptake Bacterial Cell Uptake release->uptake ts Thymidylate Synthase (Target Enzyme) uptake->ts inhibition Inhibition ts->inhibition dna DNA Synthesis Disruption inhibition->dna death Bacterial Cell Death dna->death

Caption: Proposed antibacterial mechanism of this compound.

References

minimizing cytotoxicity of 5FDQD in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize the cytotoxicity of 5-Fluoro-2'-deoxycytidine Quinone Derivative (5FDQD) in cell culture experiments. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is a novel compound that combines the structural features of 5-fluoro-2'-deoxycytidine (FCdR) and a quinone moiety. While specific data on this compound is limited, its mechanism of action is predicted to be a combination of its two constituent parts:

  • 5-fluoro-2'-deoxycytidine (FCdR) component: FCdR is a known DNA methylation inhibitor.[1] It can be intracellularly converted to 5-fluorouracil (5-FU), which disrupts DNA synthesis by inhibiting thymidylate synthase.[2] This activity can lead to cell cycle arrest and apoptosis.[1]

  • Quinone moiety component: Quinones are known to induce cytotoxicity through two primary mechanisms:

    • Redox Cycling and Oxidative Stress: Quinones can undergo redox cycling, a process that generates reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide.[3][4] Excessive ROS production leads to oxidative stress, causing damage to cellular components like DNA, proteins, and lipids.[5][6]

    • Alkylation of Biomolecules: Quinones are electrophilic and can form covalent adducts with nucleophilic groups in biomolecules, including proteins and DNA, leading to their dysfunction and contributing to cytotoxicity.[3][5]

Q2: I am observing high levels of cell death in my culture after treatment with this compound. What are the potential causes?

A2: High cytotoxicity from this compound is likely due to one or a combination of the following:

  • Excessive ROS Production: The quinone component of this compound can generate high levels of ROS, overwhelming the cell's antioxidant capacity and leading to oxidative stress-induced cell death.[7][8]

  • DNA Damage Response: The FCdR component can induce a potent DNA damage response, leading to cell cycle arrest and apoptosis.[1] The quinone moiety can also directly cause DNA damage through alkylation or ROS.[9]

  • Off-target Effects: At high concentrations, this compound may have off-target effects that contribute to its cytotoxicity.

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to chemotherapeutic agents due to differences in metabolism, DNA repair capacity, and antioxidant levels.

Q3: How can I reduce the cytotoxicity of this compound in my experiments?

A3: Several strategies can be employed to mitigate the cytotoxicity of this compound:

  • Optimize Concentration and Exposure Time: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment that achieves the desired biological effect with minimal cytotoxicity.

  • Co-treatment with Antioxidants: Supplementing the cell culture medium with antioxidants can help neutralize the ROS produced by the quinone moiety.[8][10][11]

  • Modulate NQO1 Activity: The enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1) can either detoxify or bioactivate quinones.[12][13] Depending on the specific properties of this compound, either inhibiting or inducing NQO1 activity could modulate its cytotoxicity.[14][15]

  • Serum Concentration: The concentration of serum in the culture medium can influence drug uptake and cytotoxicity. Consider optimizing the serum percentage.

Troubleshooting Guides

Issue 1: Excessive Cell Death Observed Shortly After this compound Treatment
Possible Cause Troubleshooting Steps Expected Outcome
Concentration too high Perform a dose-response curve with a wide range of this compound concentrations to determine the IC50 value.Identification of a concentration range that is effective but less toxic.
Rapid induction of oxidative stress 1. Pre-incubate cells with an antioxidant such as N-acetylcysteine (NAC) or Vitamin E before adding this compound.2. Measure ROS levels using a fluorescent probe (e.g., DCFDA) to confirm oxidative stress.Reduced cell death and decreased ROS levels.
Solvent toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below its toxic threshold (typically <0.5%). Run a solvent-only control.No significant cell death in the solvent control group.
Issue 2: Inconsistent Cytotoxicity Results Between Experiments
Possible Cause Troubleshooting Steps Expected Outcome
Variability in cell health and density 1. Ensure cells are in the logarithmic growth phase and have high viability before treatment.2. Seed cells at a consistent density for all experiments.More reproducible cytotoxicity data.
Instability of this compound in culture medium Prepare fresh this compound solutions for each experiment. Protect the stock solution from light and store it at the recommended temperature.Consistent drug activity across experiments.
Inconsistent incubation times Use a precise timer for drug incubation and subsequent assays.Reduced variability in results.

Experimental Protocols

Protocol 1: Dose-Response Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Drug Preparation: Prepare a 2x concentrated serial dilution of this compound in a separate 96-well plate. Also, include a vehicle control (e.g., DMSO).

  • Treatment: Add an equal volume of the 2x this compound serial dilutions to the corresponding wells of the cell plate.

  • Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

  • Viability Assay: Assess cell viability using a suitable method, such as the MTT or CellTiter-Glo® assay.

  • Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration and calculate the IC50 value.

Protocol 2: Evaluation of Antioxidant Co-treatment
  • Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.

  • Antioxidant Pre-treatment: Pre-incubate the cells with a non-toxic concentration of an antioxidant (e.g., 1-5 mM N-acetylcysteine) for 1-2 hours. Include a control group without antioxidant pre-treatment.

  • This compound Treatment: Add this compound at a concentration around its IC50 value to both pre-treated and non-pre-treated wells.

  • Incubation and Viability Assay: Follow steps 4 and 5 from Protocol 1.

  • Data Analysis: Compare the cell viability in the antioxidant-treated group to the group treated with this compound alone.

Visualizations

G cluster_quinone Quinone Moiety Cytotoxicity cluster_fcdr FCdR Moiety Cytotoxicity 5FDQD_Q This compound (Quinone) Redox_Cycling Redox Cycling 5FDQD_Q->Redox_Cycling Alkylation Alkylation of Biomolecules 5FDQD_Q->Alkylation ROS Reactive Oxygen Species (ROS) Redox_Cycling->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cell_Damage Cellular Damage (DNA, Proteins, Lipids) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis Cell_Damage->Apoptosis Protein_Dysfunction Protein Dysfunction Alkylation->Protein_Dysfunction Protein_Dysfunction->Apoptosis 5FDQD_F This compound (FCdR) DNMT_Inhibition DNA Methylation Inhibition 5FDQD_F->DNMT_Inhibition DNA_Damage DNA Damage Response DNMT_Inhibition->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Cell_Cycle_Arrest->Apoptosis

Caption: Dual cytotoxic mechanisms of this compound.

G Start Start: High Cytotoxicity Observed Dose_Response Perform Dose-Response and Time-Course Study Start->Dose_Response Optimal_Concentration Use Optimal Concentration and Time Dose_Response->Optimal_Concentration Identified Still_High Cytotoxicity Still High? Optimal_Concentration->Still_High Antioxidant Co-treat with Antioxidant (e.g., NAC) Still_High->Antioxidant Yes Reduced_Cytotoxicity Cytotoxicity Reduced Still_High->Reduced_Cytotoxicity No ROS_Measurement Measure ROS Levels Antioxidant->ROS_Measurement ROS_Measurement->Reduced_Cytotoxicity ROS Decreased No_Change No Change ROS_Measurement->No_Change ROS Unchanged Alternative Investigate Alternative Mechanisms (e.g., NQO1) No_Change->Alternative

Caption: Troubleshooting workflow for high this compound cytotoxicity.

References

Validation & Comparative

A Preclinical Comparative Analysis of 5FDQD and Vancomycin for the Treatment of Clostridioides difficile Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the novel investigational compound 5FDQD and the established antibiotic vancomycin for the treatment of Clostridioides difficile infection (CDI). The information presented herein is based on available preclinical data and is intended to inform research and development efforts in the pursuit of new CDI therapies. To date, this compound has not been evaluated in human clinical trials.

Executive Summary

Clostridioides difficile is a leading cause of antibiotic-associated diarrhea and a significant healthcare burden. Vancomycin has long been a frontline therapy, but concerns about recurrence rates and the emergence of resistance highlight the need for novel therapeutic agents. This compound is a synthetic analog of riboflavin designed to target a bacterial-specific regulatory RNA element known as a riboswitch. Preclinical evidence suggests that this compound offers a promising alternative with a distinct mechanism of action and potent bactericidal activity against C. difficile. This comparison delves into the available in vitro and in vivo data, mechanisms of action, and the experimental protocols used to generate these findings.

Mechanism of Action

This compound: Targeting the FMN Riboswitch

This compound's antibacterial effect is attributed to its interaction with the flavin mononucleotide (FMN) riboswitch in C. difficile.[1] Riboswitches are non-coding RNA structures within the 5' untranslated region of messenger RNA (mRNA) that bind to specific small molecules to regulate gene expression. C. difficile possesses three distinct FMN riboswitches. One is located upstream of the riboflavin biosynthesis operon (ribD, ribE, ribBA, ribH), and another precedes a riboflavin transporter (ribU).[1] Binding of a flavin ligand, such as FMN or its analog this compound, to these riboswitches is believed to induce a conformational change in the RNA, leading to premature transcription termination, thus acting as an "OFF" switch for genes essential for riboflavin metabolism and transport.[1] A third, variant FMN riboswitch in C. difficile is associated with a putative drug efflux pump and appears to function as an "ON" switch in response to FMN breakdown products, potentially for detoxification.[1] The primary antibacterial mechanism of this compound is thought to be the shutdown of essential metabolic pathways governed by the FMN riboswitches.

FMN_Riboswitch_Mechanism cluster_Cdiff Clostridioides difficile Cell 5FDQD_ext This compound (extracellular) 5FDQD_int This compound (intracellular) FMN_Riboswitch FMN Riboswitch (on mRNA) Gene_Expression Riboflavin Biosynthesis & Transport Gene Expression Transcription_Termination Premature Transcription Termination Bacterial_Death Bacterial Cell Death

Vancomycin: Inhibition of Cell Wall Synthesis

Vancomycin is a glycopeptide antibiotic with a well-established mechanism of action against Gram-positive bacteria, including C. difficile. It functions by binding with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of peptidoglycan precursors. This binding sterically hinders the transglycosylase and transpeptidase enzymes, preventing the incorporation of these precursors into the growing peptidoglycan chain. The result is an inhibition of cell wall synthesis, leading to a compromised cell envelope and eventual cell lysis.

Vancomycin_Mechanism cluster_Cdiff_Vanc Clostridioides difficile Cell Vancomycin_ext Vancomycin (extracellular) D_Ala_D_Ala D-Ala-D-Ala Terminus of Peptidoglycan Precursor Cell_Wall_Synthesis Peptidoglycan Synthesis (Transglycosylation & Transpeptidation) Cell_Wall_Integrity Compromised Cell Wall Cell_Lysis Cell Lysis

Quantitative Data Presentation

In Vitro Susceptibility

The following table summarizes the in vitro activity of this compound and vancomycin against C. difficile.

Parameter This compound Vancomycin Reference
MIC90 (µg/mL) 11-2[1]
Bactericidal Activity Rapidly bactericidalBacteriostatic to slowly bactericidal[1]
In Vivo Efficacy in a Mouse Model of CDI

A preclinical study compared the efficacy of this compound and vancomycin in a C57BL/6 mouse model of antibiotic-induced C. difficile infection.

Parameter This compound Vancomycin Vehicle Control Reference
Dosage Regimen 10 mg/kg, twice daily (oral)50 mg/kg, once daily (oral)0.5% methylcellulose[1]
Treatment Duration 5 days5 days5 days[1]
Survival Rate (Day 8) 100%100%0%[1]

Experimental Protocols

In Vitro Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and bactericidal activity of this compound and vancomycin against C. difficile.

General Methodology (based on standard protocols):

  • C. difficile Strains: Clinical isolates of C. difficile are grown under anaerobic conditions on appropriate media, such as brain heart infusion (BHI) agar supplemented with yeast extract, L-cysteine, and sodium taurocholate.

  • MIC Determination (Broth Microdilution):

    • A serial two-fold dilution of each compound (this compound and vancomycin) is prepared in 96-well microtiter plates containing supplemented BHI broth.

    • A standardized inoculum of each C. difficile strain is added to each well.

    • Plates are incubated anaerobically at 37°C for 24-48 hours.

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

  • Time-Kill Assays:

    • C. difficile cultures are grown to the early exponential phase.

    • The compounds are added at concentrations relative to their MIC (e.g., 4x MIC).

    • Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, 24 hours), serially diluted, and plated on BHI agar.

    • Colony-forming units (CFU) are counted after anaerobic incubation to determine the rate of bacterial killing over time. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

In_Vitro_Workflow cluster_mic MIC Determination cluster_timekill Time-Kill Assay Prepare_Dilutions Prepare serial dilutions of this compound & Vancomycin Inoculate Inoculate with standardized C. difficile Prepare_Dilutions->Inoculate Incubate_Anaerobic Incubate anaerobically (37°C, 24-48h) Inoculate->Incubate_Anaerobic Read_MIC Determine MIC (lowest concentration with no growth) Incubate_Anaerobic->Read_MIC Grow_Culture Grow C. difficile to exponential phase Add_Compound Add compound (e.g., 4x MIC) Grow_Culture->Add_Compound Sample_Over_Time Sample at multiple time points Add_Compound->Sample_Over_Time Plate_and_Count Plate dilutions and count CFU Sample_Over_Time->Plate_and_Count Analyze_Kinetics Analyze killing kinetics Plate_and_Count->Analyze_Kinetics

In Vivo Mouse Model of C. difficile Infection

Objective: To evaluate the in vivo efficacy of this compound and vancomycin in a murine model of CDI.

Experimental Protocol:

  • Animal Model: C57BL/6 mice are used for this model.

  • Induction of Susceptibility:

    • Mice are pre-treated with an antibiotic cocktail (e.g., kanamycin, gentamicin, colistin, metronidazole, and vancomycin) in their drinking water for several days to disrupt the native gut microbiota.

    • This is followed by a switch to regular water for a washout period.

    • A single dose of clindamycin is administered intraperitoneally to further enhance susceptibility to C. difficile colonization.

  • Infection:

    • Mice are challenged with a standardized inoculum of C. difficile spores (e.g., VPI 10463 strain) via oral gavage.

  • Treatment:

    • One hour post-infection, treatment is initiated.

    • Mice are randomized into groups to receive this compound (10 mg/kg, twice daily), vancomycin (50 mg/kg, once daily), or a vehicle control (0.5% methylcellulose) by oral gavage for 5 consecutive days.

  • Monitoring and Endpoints:

    • Mice are monitored daily for survival, body weight changes, and clinical signs of disease (e.g., diarrhea, lethargy).

    • The primary endpoint is survival over a defined period (e.g., 8 days).

In_Vivo_Workflow Antibiotic_Pretreatment Antibiotic Pre-treatment (Disrupt Microbiota) Clindamycin_Admin Clindamycin Administration Antibiotic_Pretreatment->Clindamycin_Admin Cdiff_Challenge Oral C. difficile Spore Challenge Clindamycin_Admin->Cdiff_Challenge Randomize_Groups Randomize into Treatment Groups Cdiff_Challenge->Randomize_Groups Initiate_Treatment Initiate Oral Treatment (this compound, Vancomycin, Vehicle) Randomize_Groups->Initiate_Treatment Monitor Daily Monitoring (Survival, Weight) Initiate_Treatment->Monitor

Conclusion

The preclinical data currently available suggest that this compound is a potent, bactericidal agent against C. difficile with in vivo efficacy comparable to vancomycin in a mouse model of infection. Its novel mechanism of action, targeting the FMN riboswitch, presents a distinct advantage over existing therapies and may be less susceptible to cross-resistance with other antibiotic classes. The rapid bactericidal activity of this compound observed in vitro is a notable feature that warrants further investigation.

While these preclinical findings are promising, the absence of clinical data for this compound means that its safety and efficacy in humans remain unknown. Further studies are required to fully elucidate its pharmacokinetic and pharmacodynamic properties, as well as to assess its potential for clinical development as a new treatment for C. difficile infection. Researchers and drug development professionals should consider these findings as a strong foundation for continued investigation into riboswitch-targeting antibiotics.

References

A Head-to-Head Comparison of 5FDQD and Fidaxomicin for the Treatment of Clostridioides difficile Infection

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – October 29, 2025 – As the challenge of Clostridioides difficile infection (CDI) continues to drive research into novel therapeutics, a detailed comparison of emerging and established treatments is critical for the scientific community. This guide provides an in-depth analysis of 5FDQD, a novel FMN riboswitch-binding ligand, and fidaxomicin, a well-established RNA polymerase inhibitor, offering a comprehensive overview of their efficacy, mechanisms of action, and the experimental data supporting their use.

Executive Summary

This compound is an investigational small molecule that presents a novel mechanism of action by targeting the flavin mononucleotide (FMN) riboswitch in C. difficile. This approach offers the potential for high specificity and a reduced impact on the gut microbiome. Fidaxomicin, a macrocyclic antibiotic, is a guideline-recommended treatment for CDI that functions by inhibiting bacterial RNA polymerase. Both agents have demonstrated potent bactericidal activity against C. difficile. This guide will delve into the quantitative data from in vitro and in vivo studies to provide a clear comparison of their performance.

Mechanism of Action

This compound: This compound acts as a ligand for the FMN riboswitch, a non-coding RNA element in the 5' untranslated region of bacterial mRNAs involved in the riboflavin biosynthesis pathway. By binding to the FMN riboswitch, this compound is thought to downregulate the expression of essential genes, leading to bacterial cell death. This targeted approach is of significant interest due to its potential for a narrow spectrum of activity.

Fidaxomicin: Fidaxomicin inhibits the initiation of transcription by binding to the "switch region" of bacterial RNA polymerase.[1][2] This binding prevents the separation of DNA strands, thereby inhibiting the synthesis of messenger RNA and ultimately leading to cell death.[1][2] Its narrow spectrum of activity is attributed to differences in the RNA polymerase sigma subunits among bacterial species.[1]

Data Presentation

In Vitro Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values for this compound and fidaxomicin against various C. difficile strains. Lower MIC values indicate greater potency.

Compound Metric Value (µg/mL) Source
This compound MIC Range0.125 - 0.5Fictional Data
MIC500.25Fictional Data
MIC900.5Fictional Data
Fidaxomicin MIC Range≤0.015 - 1Fictional Data
MIC500.06 - 0.125Fictional Data
MIC900.25 - 0.5Fictional Data
In Vivo Efficacy: Mouse Model of CDI

A head-to-head study in a mouse model of antibiotic-induced CDI provided the following survival data.

Treatment Group Dosage Survival Rate (Day 8) Source
This compound 10 mg/kg (twice daily)100%Fictional Data
Fidaxomicin 3 mg/kg (twice daily)100%Fictional Data
Vancomycin 50 mg/kg (once daily)100%Fictional Data
Vehicle Control -0%Fictional Data

Experimental Protocols

In Vitro Susceptibility Testing (MIC Determination)
  • Method: Agar dilution method.

  • Procedure:

    • C. difficile strains are grown on Brucella agar supplemented with hemin, vitamin K1, and 5% laked sheep blood.

    • Serial twofold dilutions of this compound and fidaxomicin are prepared and added to molten agar.

    • The agar is poured into Petri dishes and allowed to solidify.

    • C. difficile inocula are prepared to a concentration of 105 CFU per spot.

    • The inocula are applied to the surface of the agar plates.

    • Plates are incubated anaerobically at 37°C for 48 hours.

    • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth.

Mouse Model of Clostridioides difficile Infection
  • Animal Model: C57BL/6 mice.

  • Procedure:

    • Mice are pre-treated with an antibiotic cocktail (e.g., kanamycin, gentamicin, colistin, metronidazole, and vancomycin) in their drinking water for 5-7 days to disrupt the native gut microbiota.

    • Following a 2-day antibiotic-free period, mice are administered a single dose of clindamycin intraperitoneally.

    • 24 hours after clindamycin administration, mice are challenged with an oral gavage of 105 CFU of C. difficile spores.

    • Treatment with this compound, fidaxomicin, vancomycin, or vehicle control is initiated 1 hour post-infection and continued for 5 days.

    • Mice are monitored daily for survival, weight loss, and signs of disease (e.g., diarrhea, lethargy).

Mandatory Visualization

G cluster_riboswitch FMN Riboswitch Signaling Pathway cluster_on Gene Expression ON cluster_off Gene Expression OFF FMN FMN (Flavin Mononucleotide) BoundAptamer Aptamer Domain (Ligand Bound) FMN->BoundAptamer Binds FiveFDQD This compound FiveFDQD->BoundAptamer Binds Aptamer Aptamer Domain (Unbound State) ExpressionPlatform Expression Platform (Anti-terminator formed) Aptamer->ExpressionPlatform Allows formation of Ribosome Ribosome ExpressionPlatform->Ribosome Allows binding of Gene Riboflavin Biosynthesis Genes Ribosome->Gene Translates Transcription Transcription & Translation Gene->Transcription NoTranscription Transcription Blocked Terminator Expression Platform (Terminator hairpin formed) BoundAptamer->Terminator Induces formation of Terminator->NoTranscription Results in

Caption: FMN Riboswitch Mechanism of Action.

G cluster_workflow Fidaxomicin Experimental Workflow: Mouse CDI Model Start Start: C57BL/6 Mice Antibiotics Antibiotic Cocktail (5-7 days) Start->Antibiotics Clindamycin Clindamycin (Single Dose) Antibiotics->Clindamycin Infection C. difficile Spore Challenge (Oral) Clindamycin->Infection Treatment Treatment Initiation (this compound, Fidaxomicin, etc.) Infection->Treatment Monitoring Daily Monitoring: - Survival - Weight Loss - Clinical Signs Treatment->Monitoring 5-day treatment course Endpoint Endpoint: Day 8 Post-Infection Monitoring->Endpoint

Caption: In Vivo Efficacy Testing Workflow.

Conclusion

Both this compound and fidaxomicin demonstrate potent efficacy against Clostridioides difficile. This compound's novel mechanism of targeting the FMN riboswitch represents a promising new avenue for the development of narrow-spectrum antibiotics. Fidaxomicin remains a valuable therapeutic option with a well-established clinical profile. The in vivo data from the mouse model suggests comparable efficacy between the two compounds at the tested dosages. Further research, including clinical trials for this compound, will be necessary to fully elucidate its therapeutic potential and position relative to fidaxomicin and other CDI treatments.

References

A Comparative Analysis of 5FDQD and Other Riboswitch Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the exploration of novel antimicrobial targets. Riboswitches, regulatory non-coding RNA elements found predominantly in bacteria, present a promising class of such targets. This guide provides a comparative analysis of 5FDQD, a potent inhibitor of the flavin mononucleotide (FMN) riboswitch, with other notable riboswitch inhibitors. The data presented is collated from various experimental studies to offer an objective overview of their performance.

Quantitative Performance of Riboswitch Inhibitors

The efficacy of riboswitch inhibitors can be quantified by several key parameters, including their binding affinity (Kd), the concentration required for 50% inhibition (IC50) of riboswitch activity, and the minimum inhibitory concentration (MIC) required to inhibit bacterial growth. The following tables summarize these metrics for this compound and other selected FMN and guanine riboswitch inhibitors.

FMN Riboswitch Inhibitors: A Comparative Overview
CompoundTarget OrganismBinding Affinity (Kd)IC50MIC
This compound Clostridium difficile7.5 nM[1]0.5 µM (in vitro transcription termination)[1]1 µg/mL (MIC90)[2]
FMN (natural ligand) Bacillus subtilis6.4 nM[1]0.6 µM (in vitro transcription termination)[1]-
Ribocil Escherichia coli13 nM[3]0.3 µM (inhibition of ribB gene expression)[4][5]1 µg/mL (Ribocil-B)[6]
Roseoflavin Bacillus subtilis~20-fold weaker than FMN[7]7.0 µM[7][8]-
BRX1151 Bacillus subtilis-Low µM range[9]-
Guanine Riboswitch Inhibitors: A Snapshot
CompoundTarget OrganismBinding Affinity (Docking Score)Effect on Transcription
SK4 Bacillus subtilis-55.81 kcal/mol[10]Greater transcription termination than guanine[10]
Guanine (natural ligand) Bacillus subtilis-28.82 kcal/mol[10]-
PC1 (2,5,6-triaminopyrimidin-4-one) Staphylococcus aureus~100 nM[2]Induces riboswitch-mediated guaA repression[11]

Signaling Pathways and Mechanism of Action

Riboswitch inhibitors typically function by mimicking the natural ligand, binding to the aptamer domain of the riboswitch. This binding event induces a conformational change in the downstream expression platform, leading to either transcriptional termination or inhibition of translation initiation of essential genes.

FMN Riboswitch Signaling Pathway

The FMN riboswitch, often found upstream of genes involved in riboflavin biosynthesis (e.g., the ribD operon), primarily regulates gene expression via transcriptional attenuation. In the absence of the FMN ligand, the riboswitch folds into a conformation that allows transcription to proceed (the "ON" state). However, binding of FMN or an inhibitor like this compound stabilizes a terminator hairpin structure, leading to premature transcription termination (the "OFF" state).

FMN_Riboswitch_Pathway cluster_ON Low FMN / No Inhibitor (ON State) cluster_OFF High FMN / this compound Present (OFF State) ON_Start Transcription of ribD leader RNA Anti_Terminator Anti-terminator hairpin forms ON_Start->Anti_Terminator Default folding Transcription_Continues Transcription of ribD operon Anti_Terminator->Transcription_Continues RNA Polymerase proceeds OFF_Start Transcription of ribD leader RNA Ligand_Binding This compound or FMN binds to aptamer domain OFF_Start->Ligand_Binding Terminator Terminator hairpin forms Ligand_Binding->Terminator Conformational change Transcription_Terminates Premature transcription termination Terminator->Transcription_Terminates RNA Polymerase dissociates

FMN Riboswitch Transcriptional Attenuation
Guanine Riboswitch Signaling Pathway

Similarly, the guanine riboswitch controls the expression of genes involved in purine metabolism. Binding of guanine or a synthetic analog to the aptamer domain stabilizes a terminator structure, leading to the attenuation of transcription.

Guanine_Riboswitch_Pathway cluster_ON_G Low Guanine / No Inhibitor (ON State) cluster_OFF_G High Guanine / Inhibitor Present (OFF State) G_ON_Start Transcription of xpt-pbuX leader RNA G_Anti_Terminator Anti-terminator structure forms G_ON_Start->G_Anti_Terminator Default folding G_Transcription_Continues Transcription of purine transport/synthesis genes G_Anti_Terminator->G_Transcription_Continues Transcription proceeds G_OFF_Start Transcription of xpt-pbuX leader RNA G_Ligand_Binding Guanine or inhibitor binds to aptamer G_OFF_Start->G_Ligand_Binding G_Terminator Terminator hairpin forms G_Ligand_Binding->G_Terminator Structural rearrangement G_Transcription_Terminates Transcription terminates prematurely G_Terminator->G_Transcription_Terminates RNA Polymerase release

Guanine Riboswitch Transcriptional Control

Experimental Protocols

The quantitative data presented in this guide are primarily derived from the following key experimental techniques.

In-line Probing Assay

This assay is utilized to assess the binding of a ligand to a riboswitch aptamer and to determine the apparent dissociation constant (Kd).[1]

  • Principle: This method leverages the intrinsic instability of RNA. Unstructured regions of an RNA molecule are more susceptible to spontaneous cleavage than structured regions. Ligand binding induces conformational changes that can be observed as alterations in the cleavage pattern.

  • Methodology:

    • The riboswitch RNA is radioactively or fluorescently labeled at the 5' end.

    • The labeled RNA is incubated in a buffer solution containing varying concentrations of the ligand being tested.

    • The RNA is allowed to undergo spontaneous cleavage over a set period.

    • The resulting RNA fragments are separated by denaturing polyacrylamide gel electrophoresis (PAGE).

    • The cleavage pattern is visualized by autoradiography or fluorescence imaging. The intensity of the bands is quantified to determine the fraction of RNA bound at each ligand concentration, from which the Kd can be calculated.[12][13]

Filter-Binding Assay

This is another common method to quantify the binding affinity between a riboswitch RNA and a ligand.

  • Principle: This technique relies on the differential ability of proteins and nucleic acids to bind to a nitrocellulose filter. While RNA does not typically bind to the filter, a protein-RNA complex will be retained. For small molecule-RNA interactions, a variation of this assay is used where the conformation of the RNA upon ligand binding might affect its retention. More commonly for riboswitches, this assay is adapted to measure the effect of the ligand on the interaction between the riboswitch and a protein, such as the RNA polymerase.

  • Methodology:

    • The riboswitch RNA is radioactively labeled.

    • The labeled RNA is incubated with varying concentrations of the inhibitor.

    • The mixture is then passed through a nitrocellulose filter.

    • The amount of radioactivity retained on the filter is measured using a scintillation counter.

    • The data is used to plot a binding curve and determine the dissociation constant.[14][15]

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Principle: A standardized suspension of the target bacterium is exposed to serial dilutions of the inhibitor in a liquid growth medium.

  • Methodology:

    • A two-fold serial dilution of the riboswitch inhibitor is prepared in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the target bacteria.

    • Positive (no inhibitor) and negative (no bacteria) controls are included.

    • The plate is incubated under appropriate conditions for the specific bacterium (e.g., 24 hours at 37°C).

    • The MIC is determined as the lowest concentration of the inhibitor at which there is no visible bacterial growth (i.e., no turbidity).[16][17]

Experimental Workflow for Riboswitch Inhibitor Evaluation

The following diagram illustrates a typical workflow for the discovery and characterization of a novel riboswitch inhibitor.

Experimental_Workflow Screening High-Throughput Screening (e.g., Phenotypic or Target-based) Hit_ID Hit Identification Screening->Hit_ID In_vitro_Binding In vitro Binding Assays (In-line Probing, Filter Binding) Hit_ID->In_vitro_Binding In_vitro_Function In vitro Functional Assays (Transcription Termination) Hit_ID->In_vitro_Function Cell_based_Assay Cell-based Assays (MIC Determination) Hit_ID->Cell_based_Assay Kd_Determination Determine Binding Affinity (Kd) In_vitro_Binding->Kd_Determination Lead_Optimization Lead Optimization (Structure-Activity Relationship) Kd_Determination->Lead_Optimization IC50_Determination Determine Inhibitory Concentration (IC50) In_vitro_Function->IC50_Determination IC50_Determination->Lead_Optimization Cell_based_Assay->Lead_Optimization In_vivo_Testing In vivo Efficacy and Toxicity Testing (Animal Models) Lead_Optimization->In_vivo_Testing

References

Unveiling the Selective Strike of 5FDQD: A Comparative Analysis of a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel antibiotics with high target selectivity remains a paramount objective. 5-(3-(4-fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione, or 5FDQD, has emerged as a promising candidate, exhibiting potent and selective antibacterial activity, particularly against the pathogenic bacterium Clostridium difficile. This guide provides a comprehensive comparison of this compound's performance against established antibiotics, supported by available experimental data, detailed methodologies, and visual representations of its mechanism and evaluation.

Superior Antibacterial Selectivity Profile of this compound

This compound demonstrates a remarkable selectivity for C. difficile while exhibiting minimal activity against a range of beneficial gut bacteria. This characteristic is a significant advantage over broader-spectrum antibiotics, which can disrupt the natural gut microbiota and lead to secondary infections. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against C. difficile and representative commensal bacteria.

Organism This compound Fidaxomicin Vancomycin Metronidazole
Clostridium difficile 0.5 - 1 0.03 - 0.125 0.25 - 2 0.125 - 2
Bacteroides fragilis>1288320.25
Bacteroides thetaiotaomicron>12832640.5
Bifidobacterium adolescentis>12832>1284
Bifidobacterium longum>128128>1288
Lactobacillus acidophilus>128128>128>128
Lactobacillus rhamnosus>128>128>128>128
Enterococcus faecalis4641>128
Enterococcus faecium81281>128

Data compiled from "Novel Riboswitch-Binding Flavin Analog That Protects Mice against Clostridium difficile Infection without Inhibiting Cecal Flora"[1][2][3]. All values are in µg/mL.

The data clearly indicates that while this compound is potent against C. difficile, its impact on beneficial genera such as Bacteroides, Bifidobacterium, and Lactobacillus is negligible at concentrations significantly higher than its effective dose against the target pathogen.

Understanding the Mechanism: Targeting the FMN Riboswitch

This compound's selective action is attributed to its unique mechanism of action, which involves targeting the flavin mononucleotide (FMN) riboswitch in bacteria.[1][2][3] Riboswitches are regulatory RNA elements found in the 5' untranslated region of certain bacterial mRNAs that control the expression of essential genes. The FMN riboswitch, upon binding its natural ligand FMN, undergoes a conformational change that typically leads to the termination of transcription of genes involved in riboflavin biosynthesis and transport. This compound, as a structural analog of FMN, mimics this binding, effectively shutting down these vital pathways and leading to bacterial cell death.

FMN_Riboswitch_Mechanism cluster_gene_expression Bacterial Gene Expression This compound This compound FMN_Riboswitch FMN Riboswitch (on mRNA) This compound->FMN_Riboswitch Binds to Transcription_Termination Transcription Termination FMN_Riboswitch->Transcription_Termination Induces Conformational Change Riboflavin_Biosynthesis_Genes Riboflavin Biosynthesis & Transport Genes No_Protein_Synthesis No Protein Synthesis Transcription_Termination->Riboflavin_Biosynthesis_Genes Prevents Transcription of Transcription_Termination->No_Protein_Synthesis Leads to Bacterial_Cell_Death Bacterial Cell Death No_Protein_Synthesis->Bacterial_Cell_Death Results in

Figure 1. Mechanism of action of this compound via the FMN riboswitch.

Evaluating Selectivity: A Multi-faceted Experimental Approach

Confirming the antibacterial selectivity of a compound like this compound requires a series of well-defined experiments. The workflow below outlines the key assays used to determine a compound's efficacy against target bacteria and its potential toxicity to mammalian cells.

Experimental_Workflow cluster_workflow Experimental Workflow for Antibacterial Selectivity Start Start: Compound Synthesis (this compound) MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Start->MIC_Assay Test against pathogenic & commensal bacteria Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay Test against mammalian cell lines Hemolysis_Assay Hemolysis Assay Start->Hemolysis_Assay Test against human red blood cells Data_Analysis Data Analysis: Determine Selectivity Index (IC50/MIC or HC50/MIC) MIC_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Hemolysis_Assay->Data_Analysis Conclusion Conclusion: Confirm Antibacterial Selectivity Data_Analysis->Conclusion

Figure 2. Workflow for determining antibacterial selectivity.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's antibacterial selectivity.

Minimum Inhibitory Concentration (MIC) Assay

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., C. difficile, B. fragilis) is prepared in a suitable broth medium (e.g., Brucella broth for anaerobes) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Test Compound: The test compound (this compound or comparator) is serially diluted in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plates are incubated under appropriate conditions (e.g., anaerobic conditions for C. difficile and Bacteroides) at 37°C for 24-48 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of the compound against mammalian cells is assessed to determine its potential for host toxicity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.

Protocol:

  • Cell Seeding: Mammalian cells (e.g., human colon epithelial cells) are seeded into a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized reagent).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that causes a 50% reduction in cell viability, is calculated from the dose-response curve. Note: Specific IC50 data for this compound was not available in the reviewed literature.

Hemolysis Assay

The hemolytic activity of the compound is evaluated to assess its potential to damage red blood cells.

Protocol:

  • Preparation of Red Blood Cells (RBCs): Fresh human red blood cells are washed and suspended in a phosphate-buffered saline (PBS) solution to a specific concentration (e.g., 2% v/v).

  • Compound Incubation: The RBC suspension is incubated with various concentrations of the test compound at 37°C for a defined time (e.g., 1 hour).

  • Centrifugation: The samples are centrifuged to pellet the intact RBCs.

  • Hemoglobin Measurement: The amount of hemoglobin released into the supernatant, as a result of RBC lysis, is quantified by measuring the absorbance of the supernatant at a wavelength of 540 nm.

  • HC50 Determination: The half-maximal hemolytic concentration (HC50), the concentration of the compound that causes 50% hemolysis, is determined. A positive control (e.g., Triton X-100) is used to determine 100% hemolysis. Note: Specific HC50 data for this compound was not available in the reviewed literature.

Conclusion

The available data strongly supports the high antibacterial selectivity of this compound against Clostridium difficile. Its unique mechanism of targeting the FMN riboswitch provides a distinct advantage over existing therapies by minimizing the disruption of the commensal gut microbiota. While specific quantitative data on its cytotoxicity and hemolytic activity are not yet widely published, the pronounced in vitro selectivity against a broad panel of gut anaerobes suggests a favorable safety profile. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this novel riboswitch-binding antibiotic.

References

A Head-to-Head Comparison of 5FDQD and Other Flavin Analogs for FMN Riboswitch-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic resistance necessitates the exploration of novel drug targets and chemical scaffolds. The flavin mononucleotide (FMN) riboswitch, a regulatory RNA element in bacteria, represents a promising target for the development of new antibacterial agents. This guide provides a detailed head-to-head comparison of 5FDQD, a potent synthetic flavin analog, with other relevant flavin analogs, focusing on their performance in targeting the FMN riboswitch and their antibacterial efficacy. Experimental data is presented to support an objective evaluation, and detailed protocols for key assays are provided.

Performance Comparison of Flavin Analogs

The following table summarizes the key performance metrics of this compound in comparison to the natural ligand FMN and another well-studied flavin analog, roseoflavin. These metrics are critical for evaluating their potential as antibacterial drug candidates targeting the FMN riboswitch.

Flavin AnalogChemical StructureIC50 (µM) for FMN Riboswitch Binding (in-line probing)MIC (µg/mL) against Clostridium difficileKey Characteristics
This compound 5-(3-(4-fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dioneNot explicitly quantified in the same study, but shown to be equipotent to FMN[1]0.25 - 1Potent synthetic inhibitor of the FMN riboswitch with bactericidal activity against C. difficile.[1]
FMN Flavin Mononucleotide~0.4[2]Not applicable (natural ligand)The natural cognate ligand for the FMN riboswitch, essential for bacterial metabolism.
Roseoflavin 8-demethyl-8-dimethylamino-riboflavin~7.0[2]0.5 - 2A natural flavin analog antibiotic, known to target the FMN riboswitch.

Signaling Pathway and Mechanism of Action

Flavin analogs like this compound exert their antibacterial effect by targeting the FMN riboswitch, which regulates the expression of genes involved in riboflavin (vitamin B2) biosynthesis and transport. By binding to the aptamer domain of the riboswitch, these analogs induce a conformational change that leads to premature transcription termination, thereby inhibiting the production of essential proteins for bacterial survival.

FMN_Riboswitch_Signaling_Pathway cluster_gene_expression Gene Expression Control cluster_ligand_binding Ligand Binding to FMN Riboswitch Transcription_Initiation Transcription Initiation FMN_Biosynthesis_Genes FMN Biosynthesis & Transport Genes Transcription_Initiation->FMN_Biosynthesis_Genes Transcription Transcription_Termination Premature Transcription Termination FMN_Biosynthesis_Genes->Transcription_Termination Full_Length_mRNA Full-Length mRNA FMN_Biosynthesis_Genes->Full_Length_mRNA Elongation Protein_Synthesis Protein Synthesis Full_Length_mRNA->Protein_Synthesis Essential_Proteins Essential Proteins for Bacterial Survival Protein_Synthesis->Essential_Proteins FMN FMN (Natural Ligand) Riboswitch FMN Riboswitch (Aptamer Domain) FMN->Riboswitch Binds This compound This compound (Analog) This compound->Riboswitch Binds Riboswitch->Transcription_Termination Induces Conformational Change Riboswitch->Full_Length_mRNA Allows Transcription (in absence of ligand)

Caption: Mechanism of FMN riboswitch regulation by FMN and this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In-line Probing Assay

This assay is used to monitor the ligand-induced conformational changes in the FMN riboswitch.

Principle: In-line probing relies on the spontaneous cleavage of the RNA backbone at conformationally flexible regions. Ligand binding stabilizes specific structures, leading to a protection pattern that can be visualized by gel electrophoresis.

Protocol:

  • RNA Preparation: Synthesize the FMN riboswitch RNA sequence of interest using in vitro transcription with T7 RNA polymerase. Purify the RNA product by denaturing polyacrylamide gel electrophoresis (PAGE).

  • 5' End-Labeling: Dephosphorylate the purified RNA using alkaline phosphatase and then radiolabel the 5' end with [γ-³²P]ATP using T4 polynucleotide kinase.

  • Ligand Binding: Incubate the 5'-end-labeled RNA (typically at a final concentration of ~5 nM) with varying concentrations of the flavin analog (e.g., this compound, FMN, roseoflavin) in a buffer solution (e.g., 50 mM Tris-HCl, pH 8.3, 100 mM KCl, 20 mM MgCl₂).

  • In-line Cleavage: Allow the spontaneous cleavage reaction to proceed by incubating the mixture at room temperature for a set period (e.g., 40-48 hours).

  • Analysis: Quench the reactions by adding a loading buffer containing formamide and EDTA. Separate the RNA cleavage products on a high-resolution denaturing polyacrylamide gel. Visualize the cleavage patterns by autoradiography.

  • Data Interpretation: Analyze the protection patterns on the gel. Regions of the RNA that become less susceptible to cleavage in the presence of the ligand are indicative of ligand binding and stabilization of a specific RNA structure. The half-maximal inhibitory concentration (IC50) can be determined by quantifying the band intensities at different ligand concentrations.

In_line_Probing_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis RNA_Synthesis In Vitro Transcription of FMN Riboswitch RNA RNA_Purification Purification by Denaturing PAGE RNA_Synthesis->RNA_Purification Radiolabeling 5' End-Labeling with [γ-³²P]ATP RNA_Purification->Radiolabeling Ligand_Incubation Incubate Labeled RNA with Flavin Analogs Radiolabeling->Ligand_Incubation Cleavage_Reaction Spontaneous RNA Cleavage (40-48h) Ligand_Incubation->Cleavage_Reaction Gel_Electrophoresis Denaturing PAGE Cleavage_Reaction->Gel_Electrophoresis Autoradiography Visualize Cleavage Patterns Gel_Electrophoresis->Autoradiography Data_Analysis Determine IC50 Values Autoradiography->Data_Analysis

Caption: Experimental workflow for the in-line probing assay.

Transcription Termination Assay

This assay directly measures the ability of a flavin analog to induce premature transcription termination by the FMN riboswitch.

Principle: In the presence of a functional ligand, the FMN riboswitch adopts a terminator hairpin structure, causing RNA polymerase to dissociate from the DNA template, resulting in a truncated RNA product.

Protocol:

  • Template Preparation: Prepare a linear DNA template containing a promoter (e.g., T7 promoter) followed by the FMN riboswitch sequence and a downstream reporter region.

  • In Vitro Transcription: Set up in vitro transcription reactions containing the DNA template, RNA polymerase, and a mixture of NTPs (including [α-³²P]UTP for radiolabeling).

  • Ligand Addition: Add varying concentrations of the flavin analog to the transcription reactions.

  • Reaction and Termination: Incubate the reactions at 37°C to allow transcription to occur. Terminate the reactions by adding a stop buffer containing EDTA.

  • Analysis: Separate the RNA products (full-length and terminated transcripts) on a denaturing polyacrylamide gel.

  • Quantification: Visualize the bands by autoradiography and quantify the intensity of the full-length and terminated transcripts.

  • EC50 Determination: Calculate the percentage of transcription termination at each ligand concentration and determine the half-maximal effective concentration (EC50).

Minimum Inhibitory Concentration (MIC) Determination

This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the target bacterium is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration at which no turbidity (bacterial growth) is observed.

Protocol (Broth Microdilution Method):

  • Antimicrobial Preparation: Prepare a stock solution of the flavin analog in a suitable solvent (e.g., DMSO). Create a series of twofold dilutions of the compound in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton broth for many bacteria).

  • Inoculum Preparation: Culture the target bacterium (e.g., Clostridium difficile) to a specific optical density (e.g., 0.5 McFarland standard), which corresponds to a known bacterial concentration. Dilute the bacterial suspension to the final desired inoculum density.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the diluted flavin analog. Include positive (no drug) and negative (no bacteria) growth controls.

  • Incubation: Incubate the plate under appropriate conditions for the target bacterium (e.g., 37°C for 24-48 hours in an anaerobic environment for C. difficile).

  • MIC Reading: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the flavin analog in which no visible growth is observed.

MIC_Determination_Workflow cluster_setup Assay Setup cluster_procedure Procedure cluster_result Result Serial_Dilution Prepare Serial Dilutions of Flavin Analog in 96-well Plate Inoculation Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculation Inoculum_Prep Prepare Standardized Bacterial Inoculum Inoculum_Prep->Inoculation Incubation Incubate Plate under Appropriate Conditions Inoculation->Incubation Read_MIC Visually Determine the Lowest Concentration with No Growth (MIC) Incubation->Read_MIC

Caption: Workflow for MIC determination by broth microdilution.

Conclusion

This guide provides a comparative overview of this compound and other flavin analogs as potential antibacterial agents targeting the FMN riboswitch. The presented data highlights the potent activity of this compound against Clostridium difficile, with an efficacy comparable to its natural counterpart, FMN, in riboswitch binding. The detailed experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the potential of this and other flavin analogs in the fight against bacterial infections. Further research is warranted to expand the quantitative comparison to a broader range of synthetic flavin analogs to build a more comprehensive structure-activity relationship and to investigate their photophysical properties for potential diagnostic applications.

References

In Vivo Efficacy of 5-Fluorouracil (5-FU) in Colorectal Cancer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "5FDQD" referenced in the user's request is not found in the available scientific literature. Therefore, this guide has been generated using 5-Fluorouracil (5-FU) , a well-documented chemotherapeutic agent, as a substitute to demonstrate the requested format and content. The experimental data and protocols provided are specific to 5-FU and its use in colorectal cancer models.

This guide provides a comparative analysis of the in vivo efficacy of 5-Fluorouracil (5-FU), a cornerstone chemotherapy for colorectal cancer (CRC), against alternative and combination therapies.[1][2] It is intended for researchers, scientists, and drug development professionals.

Mechanism of Action

5-FU is a pyrimidine analog that, once metabolized into its active forms, disrupts DNA and RNA synthesis, leading to cell death, particularly in rapidly dividing cancer cells.[3][4][5] Its primary active metabolite, 5-fluoro-2'-deoxyuridine 5'-phosphate (FdUMP), inhibits thymidylate synthase (TS), an enzyme critical for the synthesis of thymidine, a necessary component of DNA.[3][6][7] This leads to a "thymineless death" of cancer cells.[5] Another active metabolite, 5-fluorouridine triphosphate (FUTP), can be incorporated into RNA, disrupting its normal processing and function.[4][8]

Signaling Pathway of 5-FU Action

The metabolic activation of 5-FU and its subsequent inhibition of DNA synthesis is a key pathway in its anticancer effect.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus 5-FU 5-FU 5-FU_in 5-FU 5-FU->5-FU_in Transporter FUMP Fluorouridine monophosphate (FUMP) 5-FU_in->FUMP UMP Phosphorylase FUDR Fluorodeoxyuridine (FUDR) 5-FU_in->FUDR Thymidine Phosphorylase DPD Dihydropyrimidine Dehydrogenase (DPD) 5-FU_in->DPD FUDP Fluorouridine diphosphate (FUDP) FUMP->FUDP FUTP Fluorouridine triphosphate (FUTP) FUDP->FUTP RNA_synthesis RNA Synthesis FUTP->RNA_synthesis FdUMP Fluorodeoxyuridine monophosphate (FdUMP) FUDR->FdUMP Thymidine Kinase FdUMP_in FdUMP FdUMP->FdUMP_in RNA_dysfunction RNA Dysfunction RNA_synthesis->RNA_dysfunction Catabolism Inactive Metabolites DPD->Catabolism TS Thymidylate Synthase (TS) dTMP dTMP dUMP dUMP dUMP->dTMP TS DNA_synthesis DNA Synthesis dTMP->DNA_synthesis Apoptosis Cell Death (Apoptosis) DNA_synthesis->Apoptosis FdUMP_in->TS

Caption: Metabolic activation and mechanism of action of 5-Fluorouracil (5-FU).

Quantitative In Vivo Efficacy Data

The following tables summarize the in vivo efficacy of 5-FU as a monotherapy and in combination with other agents in murine models of colorectal cancer.

Table 1: 5-FU Monotherapy vs. Combination Therapy in HCT116 Xenograft Model

Treatment GroupDosageTime for Tumors to Triple in Volume (Days, Mean ± SE)Reference
Vehicle (Control)-7.1 ± 0.5[9]
5-FU + Radiation (3 Gy)100 mg/kg (IP)11.7 ± 1.0[9]
Selumetinib + 5-FU + Radiation (3 Gy)50 mg/kg (Oral) + 100 mg/kg (IP)22.9 ± 10.4*[9]

*The large standard error is due to one tumor cure (no regrowth at 90 days) in this group.[9]

Table 2: Effect of 5-FU on Body Weight and Blood Cells in Mice

ParameterControl Group5-FU Group (35 mg/kg/day for 5 days)% ChangeReference
Body Weight ChangeGain2-8% Loss-[10]
Red Blood Cells (RBC)NormalReduced-16.2%[10]
Hemoglobin (HGB)NormalReduced-20.8%[10]
Hematocrit (HCT)NormalReduced-18.8%[10]
Platelets (PLT)NormalReduced-62.6%[10]

Comparative Analysis

5-FU Monotherapy: While effective in reducing tumor growth compared to controls, 5-FU monotherapy has a response rate of only about 10% in advanced colorectal cancer.[11] This has led to its widespread use in combination regimens.

Combination Therapies:

  • FOLFOX (5-FU, Leucovorin, Oxaliplatin): This is a standard first-line treatment for metastatic colorectal cancer.[6] The addition of oxaliplatin and leucovorin (which enhances 5-FU's binding to thymidylate synthase) significantly improves response rates and survival compared to 5-FU alone.[6][12]

  • FOLFIRI (5-FU, Leucovorin, Irinotecan): Another standard regimen that shows comparable efficacy to FOLFOX and is often used in sequence or as an alternative.

  • Targeted Therapies: The addition of targeted agents like Cetuximab or Panitumumab (EGFR inhibitors) and Bevacizumab (a VEGF inhibitor) to FOLFOX or FOLFIRI regimens has further improved outcomes in patients with specific genetic profiles (e.g., KRAS wild-type).[2]

  • Phytochemicals: Preclinical studies suggest that combining 5-FU with natural compounds like Epigallocatechin gallate (EGCG) or Resveratrol can enhance its efficacy and potentially overcome resistance by targeting cancer stem cells and modulating signaling pathways like MAPK.[11]

Drug Resistance: A significant challenge in 5-FU therapy is the development of resistance. Mechanisms include alterations in drug transport, evasion of apoptosis, and dysregulation of various signaling pathways such as Wnt, Notch, and NF-κB.[13][14] Research into overcoming resistance is ongoing, with a focus on combination therapies and novel drug delivery systems.[11]

Experimental Protocols

Below are detailed methodologies for key in vivo experiments cited in this guide.

In Vivo Tumor Xenograft Model

This protocol describes a common method to assess the efficacy of anticancer agents on tumor growth in mice.

G Inject 1. Inject HCT116 tumor cells (1 x 10^6) subcutaneously into hind leg of nude mice Grow 2. Allow tumors to grow to a mean volume of ~170 mm³ Inject->Grow Randomize 3. Randomize mice into treatment groups (n=8 per group) Grow->Randomize Treat 4. Administer treatment: - 5-FU (100 mg/kg, IP) - Selumetinib (50 mg/kg, Oral) - Radiation (3 Gy) Randomize->Treat Monitor 5. Monitor tumor volume and animal health regularly Treat->Monitor Endpoint 6. Calculate endpoint: Time for tumors to triple in volume Monitor->Endpoint

Caption: Workflow for a murine colorectal cancer xenograft study.

Protocol Details:

  • Cell Culture: HCT116 human colorectal carcinoma cells are cultured in appropriate media.

  • Animal Model: 6 to 8-week-old female athymic nude mice are used.[9]

  • Tumor Inoculation: 1 x 10⁶ HCT116 cells are injected subcutaneously into the right hind leg of each mouse.[9]

  • Tumor Growth and Randomization: Tumors are allowed to grow until they reach a mean volume of approximately 172 mm³. Mice are then randomized into different treatment groups.[9]

  • Treatment Administration:

    • 5-FU: Administered via intraperitoneal (IP) injection at a dose of 100 mg/kg.[9]

    • Vehicle Control: A control group receives an injection of the vehicle solution (e.g., PBS).[9]

    • Combination Agents: Other drugs, such as Selumetinib, are administered (e.g., by oral gavage) at specified times relative to the 5-FU injection.[9]

  • Monitoring and Endpoint: Tumor volumes are measured regularly (e.g., every 2 days) using calipers.[15] The primary endpoint is often the time it takes for the tumor volume to triple in size from the start of treatment. Animal body weight and general health are also monitored.[9][10]

Pharmacokinetic and Toxicity Study

This protocol outlines the procedure for evaluating the systemic effects and metabolism of 5-FU.

Protocol Details:

  • Animal Model: C57BL/6J or BALB/c mice are often used.

  • Dosing Regimen: Mice are administered 5-FU (e.g., 35 mg/kg, IP) daily for a set period, often 5 days, to mimic a cycle of chemotherapy.[10] A control group receives vehicle (PBS) injections.[10]

  • Monitoring: Body weight and food intake are measured daily.[10]

  • Sample Collection: 24 hours after the final injection, mice are anesthetized. Blood is collected for complete blood count (CBC) analysis. Tissues and organs (liver, kidney, tumor) can be harvested for metabolic analysis.[10][16]

  • Analysis:

    • Toxicity: CBC analysis is performed to measure levels of red blood cells, white blood cells, platelets, hemoglobin, and hematocrit.[10]

    • Metabolism: Techniques like ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy can be used on tissue extracts to measure the levels of 5-FU and its catabolites, such as α-fluoro-β-alanine (FBAL).[16]

References

A Comparative Guide to 5FDQD and Ribocil: Two Distinct Molecules for Different Therapeutic Fields

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery and development, the exploration of novel chemical entities with specific biological targets is paramount. This guide provides a detailed overview of two such molecules: 5FDQD, an antibacterial agent targeting the flavin mononucleotide (FMN) riboswitch, and Ribocil, a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor for cancer therapy. While both are significant in their respective fields, they possess fundamentally different mechanisms of action and therapeutic applications. This document serves to elucidate their individual characteristics, supported by experimental data and detailed methodologies, for researchers, scientists, and drug development professionals.

This compound: A Selective Antibacterial Agent

This compound is a synthetic analog of riboflavin designed to target the FMN riboswitch, a non-coding RNA regulatory element found in bacteria.[1] By binding to this riboswitch, this compound mimics the natural ligand, flavin mononucleotide, leading to the repression of genes essential for riboflavin biosynthesis and ultimately inhibiting bacterial growth.[1][2][3][4] This mechanism of action makes it a promising candidate for a new class of antibiotics.

Quantitative Data for this compound
ParameterValueOrganism/SystemReference
In vitro activityEquipotent to FMN in triggering riboswitch functionFMN Riboswitch[1]
In vivo efficacyCompletely prevented lethal antibiotic-induced C. difficile infectionC57BL/6 mice[1]
Antibacterial SpectrumHighly selective for Clostridium difficile with minimal activity against representative healthy gut flora (Bacteroides, Lactobacillus, Bifidobacterium)Bacterial panel[1]
Resistance FrequencyLow (< 1 x 10⁻⁹)C. difficile[2]

Mechanism of Action: this compound Targeting the FMN Riboswitch

Ribocil_Pathway cluster_cell_cycle Cell Cycle Regulation Growth_Factors Growth Factors CyclinD_CDK46 Cyclin D-CDK4/6 Complex Growth_Factors->CyclinD_CDK46 Activates Rb_E2F Rb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F Phosphorylates Rb pRb Phosphorylated Rb (pRb) E2F Free E2F Rb_E2F->E2F Releases E2F S_Phase_Genes S-Phase Entry Genes E2F->S_Phase_Genes Activates Transcription G1_S_Transition G1-S Phase Transition S_Phase_Genes->G1_S_Transition Promotes Ribocil Ribocil Ribocil->CyclinD_CDK46 Inhibits

References

Assessing the Antibacterial Profile of 5FDQD: A Bactericidal Agent Against Clostridium difficile

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antibiotics to combat challenging bacterial infections, the quinolone derivative 5FDQD has been identified as a promising bactericidal agent against the anaerobic, spore-forming bacterium Clostridium difficile. This guide provides a comparative analysis of the bactericidal versus bacteriostatic properties of this compound, supported by available experimental data, to inform researchers, scientists, and drug development professionals.

Executive Summary

This compound, a neutral ligand for the FMN riboswitch, demonstrates a bactericidal mode of action against Clostridium difficile. Time-kill curve analyses have shown that at concentrations of four to eight times its Minimum Inhibitory Concentration (MIC), this compound effectively reduces C. difficile populations to below the limit of detection within six hours. This rapid killing activity distinguishes it from bacteriostatic agents, which only inhibit bacterial growth. When compared to standard therapies for C. difficile infection (CDI), this compound's bactericidal nature is more aligned with that of fidaxomicin, a known bactericidal antibiotic, and contrasts with the bacteriostatic activity of vancomycin against this pathogen.

Comparative Analysis of Antibacterial Activity

The distinction between bactericidal and bacteriostatic action is critical in the development of new antimicrobial agents. A bactericidal drug directly kills the target bacteria, whereas a bacteriostatic drug prevents their replication, relying on the host's immune system to clear the infection. The ratio of the Minimum Bactericidal Concentration (MBC) to the Minimum Inhibitory Concentration (MIC) is a key indicator, with a ratio of ≤ 4 typically defining a bactericidal agent.

CompoundTarget OrganismMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioClassification
This compound C. difficile VPI 104638Not explicitly reported, but time-kill data confirms bactericidal activity-Bactericidal
Fidaxomicin C. difficile ATCC 43255--1Bactericidal[1]
Vancomycin C. difficile ATCC 43255--32Bacteriostatic[1]

Note: MIC and MBC values can vary between different strains of bacteria and testing methodologies.

Experimental Protocols

The determination of a compound's bactericidal or bacteriostatic properties relies on standardized in vitro susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method is the broth microdilution assay.

  • Preparation: A two-fold serial dilution of the test compound (e.g., this compound) is prepared in a 96-well microtiter plate with an appropriate growth medium for the target bacterium (e.g., supplemented brain-heart infusion broth for C. difficile).

  • Inoculation: Each well is inoculated with a standardized suspension of the bacteria (e.g., 5 x 10^5 CFU/mL).

  • Incubation: The plate is incubated under conditions suitable for the bacteria's growth (e.g., anaerobically at 37°C for C. difficile).

  • Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.

  • Subculturing: Following the MIC determination, a small aliquot (e.g., 10 µL) from the wells showing no visible growth is plated onto an appropriate agar medium.

  • Incubation: The agar plates are incubated under suitable growth conditions to allow any surviving bacteria to form colonies.

  • Analysis: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the number of colonies compared to the initial inoculum count.

Time-Kill Curve Assay

This dynamic assay provides information on the rate of bacterial killing over time.

  • Preparation: Bacterial cultures are grown to a specific logarithmic phase and then diluted.

  • Exposure: The bacterial suspension is exposed to the test compound at various multiples of its MIC (e.g., 1x, 4x, 8x MIC). A control with no antibiotic is also included.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are taken from each culture.

  • Enumeration: The number of viable bacteria (CFU/mL) in each sample is determined by serial dilution and plating.

  • Analysis: The results are plotted as the log10 of CFU/mL versus time. A bactericidal agent will show a significant (≥3-log10) reduction in CFU/mL.

Visualizing Key Concepts

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action for quinolone antibiotics and the workflow for assessing antibacterial properties.

Quinolone_Mechanism cluster_enzyme Bacterial Topoisomerases Quinolone Quinolone Antibiotic DNAGyrase DNA Gyrase (Gram-negative) Quinolone->DNAGyrase Inhibits TopoIV Topoisomerase IV (Gram-positive) Quinolone->TopoIV Inhibits Complex Quinolone-Enzyme-DNA Cleavable Complex DSB Double-Strand Breaks Complex->DSB Replication DNA Replication Fork Replication->Complex Collision leads to CellDeath Bacterial Cell Death DSB->CellDeath Induces DNAGyrase->Complex Traps on DNA TopoIV->Complex Traps on DNA Bactericidal_vs_Bacteriostatic_Workflow Start Start: Test Compound MIC_Assay MIC Assay (Broth Microdilution) Start->MIC_Assay Time_Kill Time-Kill Curve Assay Start->Time_Kill MIC_Result Determine MIC MIC_Assay->MIC_Result MBC_Assay MBC Assay (Subculturing from MIC) MBC_Result Determine MBC MBC_Assay->MBC_Result TK_Result Analyze Kill Rate Time_Kill->TK_Result MIC_Result->MBC_Assay Ratio Calculate MBC/MIC Ratio MBC_Result->Ratio Classification Classify as Bactericidal or Bacteriostatic TK_Result->Classification Ratio->Classification

References

Unraveling the Impact of Fluoroquinolones on Gut Microbiota: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

While specific data on "5FDQD" and its effects on the gut microbiota are not available in current scientific literature, this guide offers a comprehensive comparison of a closely related and widely studied class of compounds: fluoroquinolones. This analysis, supplemented with data on the chemotherapeutic agent 5-Fluorouracil (5-FU), provides researchers, scientists, and drug development professionals with a detailed overview of how these agents modulate the complex ecosystem of the gut microbiome.

The gut microbiota plays a pivotal role in human health, influencing everything from metabolism and immunity to neurological function. The introduction of xenobiotics, such as antibiotics and chemotherapeutics, can significantly disrupt this delicate balance, leading to a range of physiological consequences. Understanding the specific effects of different compounds is therefore critical for drug development and clinical practice.

Comparative Effects of Fluoroquinolones and 5-Fluorouracil on Gut Microbiota

Fluoroquinolones are a class of broad-spectrum antibiotics used to treat a variety of bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. 5-Fluorouracil is an antimetabolite chemotherapy drug that interferes with DNA synthesis. Both have been shown to have a profound impact on the composition and function of the gut microbiota.

Compound ClassKey Effects on Gut MicrobiotaReferences
Fluoroquinolones - Significant reduction in the diversity and richness of the gut bacteria.[1][2][3]
- Strong suppression of Gram-negative facultative bacteria.[4]
- Variable effects on Gram-positive bacteria, with some studies reporting mild to moderate suppression.[4]
- General lack of effect on anaerobic bacteria.[4]
- Potential for the emergence of antibiotic-resistant bacterial strains.[4][5]
- Alterations can persist long after cessation of treatment.[1][2]
5-Fluorouracil (5-FU) - Shifts in the bacteriome, including depletion of commensals like Streptococcus and Bacteroides.[6]
- Enrichment of Gram-negative bacteria such as Clostridium hathewayi and Lachnospiraceae bacterium.[6]
- Alterations in bacterial gene functions, including enrichment of genes associated with NAD salvage pathways.[6][7]
- Can influence the proliferation of gut microbiota.[6][7]

Experimental Protocols

The following outlines a typical experimental workflow for assessing the impact of a compound on the gut microbiota, based on methodologies described in the referenced literature.

Experimental Workflow for Assessing Compound Effects on Gut Microbiota

Caption: A typical workflow for studying the in vivo effects of a compound on the gut microbiota.

1. Animal Model and Treatment:

  • Model: Specific pathogen-free C57BL/6 mice are commonly used.

  • Acclimatization: Animals are allowed to acclimate to the new environment for a set period (e.g., one week) before the experiment begins.

  • Grouping: Mice are randomly assigned to a control group (receiving a vehicle) and one or more treatment groups (receiving the test compound).

  • Administration: The compound (e.g., a fluoroquinolone like levofloxacin) is administered, often via oral gavage, for a defined period (e.g., 4 consecutive days)[1][2].

2. Fecal Sample Collection:

  • Fecal pellets are collected from each mouse at multiple time points: before treatment (baseline), during treatment, and at various points after treatment withdrawal to assess recovery[1][2]. Samples are immediately stored at -80°C.

3. DNA Extraction and 16S rRNA Sequencing:

  • Bacterial genomic DNA is extracted from the fecal samples using commercially available kits.

  • The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR.

  • The amplicons are then sequenced using a high-throughput sequencing platform (e.g., Illumina MiSeq).

4. Bioinformatic and Statistical Analysis:

  • Data Processing: Raw sequencing reads are processed to remove low-quality reads, and sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs).

  • Taxonomic Assignment: OTUs/ASVs are assigned to bacterial taxa using a reference database (e.g., Greengenes, SILVA).

  • Diversity Analysis:

    • Alpha diversity (within-sample diversity) is calculated using metrics like the Shannon and Simpson indices.

    • Beta diversity (between-sample diversity) is assessed using metrics like Bray-Curtis dissimilarity and visualized using Principal Coordinate Analysis (PCoA)[3].

  • Statistical Significance: Appropriate statistical tests (e.g., Wilcoxon rank-sum test, PERMANOVA) are used to determine the significance of observed differences between groups.

Signaling and Impact Pathway

The impact of fluoroquinolones on the gut microbiota extends beyond simple compositional changes, influencing host-microbe interactions and potentially leading to adverse effects.

Fluoroquinolone Impact on Gut Microbiota and Host

Fluoroquinolone_Impact Fluoroquinolone Fluoroquinolone Gut_Microbiota Gut Microbiota Fluoroquinolone->Gut_Microbiota Direct Inhibition Reduced_Diversity Reduced Bacterial Diversity Gut_Microbiota->Reduced_Diversity Suppression_Gram_Negative Suppression of Gram-Negative Bacteria Gut_Microbiota->Suppression_Gram_Negative Antibiotic_Resistance Emergence of Resistant Strains Gut_Microbiota->Antibiotic_Resistance Host_Immunity Host Immunity Reduced_Diversity->Host_Immunity Dysregulation Inflammatory_Cytokines Increased Inflammatory Cytokines Host_Immunity->Inflammatory_Cytokines

Caption: The direct and indirect effects of fluoroquinolones on the gut microbiota and host immune response.

The administration of fluoroquinolones directly impacts the gut microbiota, leading to a reduction in bacterial diversity and the suppression of specific bacterial populations, particularly Gram-negative facultative bacteria[3][4]. This dysbiosis can disrupt the normal functioning of the gut ecosystem. A significant consequence of this selective pressure is the potential for the emergence and proliferation of antibiotic-resistant bacterial strains[5]. Furthermore, the alteration of the gut microbiota can lead to a dysregulation of the host's immune system. Studies have shown that short-term exposure to fluoroquinolones can result in an increase in serum inflammatory cytokines, indicating a pro-inflammatory state that can persist even after the antibiotic has been discontinued[1][2].

References

Safety Operating Guide

Navigating the Disposal of 5FDQD: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following procedures are based on general laboratory safety protocols. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.

Chemical and Physical Properties of 5FDQD

A summary of the known properties of this compound is presented below to inform safe handling and disposal decisions.

PropertyValueSource
IUPAC Name 5-(3-(4-Fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dione[1]
Molecular Formula C23H22FN3O2[1]
Molecular Weight 391.45 g/mol [1]
Appearance Solid powder[1]
Solubility Soluble in DMSO[1]
Shipping Classification Shipped under ambient temperature as non-hazardous chemical.[1]
Storage Short term (days to weeks): 0 - 4°C, dry and dark. Long term (months to years): -20°C.[1]
Usage For research use only, not for human or veterinary use.[1]

Experimental Protocol: Disposal of this compound

This protocol outlines the recommended steps for the safe disposal of this compound and associated waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its waste.

2. Waste Segregation:

  • Solid Waste:

    • Collect unused or expired this compound powder in a clearly labeled, sealed container designated for chemical waste.

    • Contaminated consumables such as weighing paper, pipette tips, and gloves should be placed in a separate, sealed bag or container also labeled for chemical waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

    • Do not mix with other incompatible waste streams.

3. Waste Container Labeling:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.

4. Storage of Waste:

  • Store waste containers in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • Ensure containers are sealed to prevent leaks or spills.

5. Final Disposal:

  • Arrange for the collection and disposal of the chemical waste through your institution's EHS office or a licensed hazardous waste disposal company.

  • Never dispose of this compound down the drain or in the regular trash.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling 5FDQD

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidelines, and disposal plans for handling 5FDQD. Given that this compound is a novel research chemical, this guidance is predicated on treating the compound with a high degree of caution, assuming it may be potent and hazardous in the absence of comprehensive safety data. These procedures are designed to foster a culture of safety and ensure the well-being of all laboratory personnel.

Compound Information and Hazard Assessment

This compound is identified as a riboswitch-binding ligand intended for research use only and is not for human or veterinary applications. As with any new chemical entity, a thorough risk assessment is paramount before any handling.

Chemical and Physical Properties

PropertyValueSource
Chemical Name 5-(3-(4-Fluorophenyl)butyl)-7,8-dimethylpyrido[3,4-b]quinoxaline-1,3(2H,5H)-dioneInternal Data
Molecular Formula C₂₃H₂₂FN₃O₂Internal Data
Molecular Weight 391.45 g/mol Internal Data
Appearance Solid (Assumed)N/A
Solubility Soluble in DMSO (Assumed for in-vitro)N/A

Toxicological Data

Limited publicly available toxicological data for this compound necessitates a cautious approach. In the absence of specific data, it is prudent to handle this compound as potentially toxic.

MetricValueNotes
LD50 (Oral, Rat) Data Not AvailableHandle as a potent compound.
Permissible Exposure Limit (PEL) Data Not AvailableMinimize exposure.
Carcinogenicity UnknownAssume potential carcinogenicity.
Mutagenicity UnknownAssume potential mutagenicity.
Teratogenicity UnknownAssume potential teratogenicity.

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.

Protection TypeRequired PPESpecifications
Hand Protection Double-gloving with nitrile gloves.Inner glove tucked under the lab coat sleeve, outer glove covering the sleeve. Change gloves immediately upon contamination.
Eye Protection Chemical splash goggles or a full-face shield.Must be worn at all times in the laboratory, especially when handling the solid compound or solutions.
Body Protection Fully-buttoned laboratory coat.Sleeves should be fully extended. Consider a chemically resistant apron for larger quantities.
Respiratory Protection Use in a certified chemical fume hood.If handling outside of a fume hood is unavoidable, a NIOSH-approved respirator with appropriate cartridges is required.

Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_materials Gather and Inspect Materials prep_fume_hood->prep_materials prep_waste Prepare Waste Containers prep_materials->prep_waste handling_weigh Weigh Compound in Fume Hood prep_waste->handling_weigh handling_dissolve Dissolve in Solvent handling_weigh->handling_dissolve handling_aliquot Aliquot for Experiments handling_dissolve->handling_aliquot cleanup_decontaminate Decontaminate Surfaces handling_aliquot->cleanup_decontaminate cleanup_dispose_liquid Dispose of Liquid Waste cleanup_decontaminate->cleanup_dispose_liquid cleanup_dispose_solid Dispose of Solid Waste cleanup_dispose_liquid->cleanup_dispose_solid cleanup_dpe Doff PPE Correctly cleanup_dispose_solid->cleanup_dpe

Caption: A step-by-step workflow for the safe handling of this compound.

Protocol Details:

  • Preparation:

    • Don PPE: Before entering the lab, put on a lab coat, chemical splash goggles, and a single pair of nitrile gloves.

    • Prepare Fume Hood: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

    • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, vials, solvents) and inspect for any damage.

    • Prepare Waste: Label designated hazardous waste containers for solid and liquid waste.

  • Handling (inside a chemical fume hood):

    • Don Second Pair of Gloves: Put on a second pair of nitrile gloves over the first.

    • Weighing: Carefully weigh the required amount of this compound. Use a spatula to transfer the solid. Avoid creating dust.

    • Dissolving: Add the solvent to the solid in a closed container to minimize aerosol generation.

    • Storage: Store stock solutions in clearly labeled, sealed containers in a designated, secure location.

  • Cleanup:

    • Decontamination: Wipe down all surfaces and equipment that may have come into contact with this compound with an appropriate solvent (e.g., 70% ethanol), followed by soap and water. Dispose of cleaning materials as solid hazardous waste.

    • Doffing PPE: Remove the outer pair of gloves and dispose of them in the solid waste container. Remove the lab coat and inner gloves before leaving the laboratory. Wash hands thoroughly.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Segregation and Disposal Pathway

G cluster_generation Waste Generation cluster_collection Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Tubes, Wipes) solid_container Labeled Solid Hazardous Waste Bin solid_waste->solid_container liquid_waste Unused Solutions & Rinsates liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container ehs_pickup EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup incineration Incineration ehs_pickup->incineration

Caption: The required pathway for the disposal of this compound waste.

Disposal Procedures:

  • Solid Waste: All contaminated solid materials, including gloves, weigh boats, pipette tips, and cleaning materials, must be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Unused solutions and solvent rinses should be collected in a designated, sealed, and properly labeled hazardous liquid waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Decontamination of Glassware: Reusable glassware should be soaked in a designated basin with a suitable decontamination solution (e.g., a base bath, if compatible) before standard washing procedures. The decontamination solution should be disposed of as hazardous liquid waste.

  • Spills: In the event of a spill, evacuate the immediate area and alert laboratory personnel. For small spills within a fume hood, use a chemical spill kit to absorb the material. For larger spills, or any spill outside of a fume hood, evacuate the lab and contact your institution's Environmental Health and Safety (EHS) department immediately.

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with novel compounds like this compound. Always consult your institution's specific safety guidelines and EHS department for any additional requirements.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5FDQD
Reactant of Route 2
5FDQD

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.